3-Iodoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXBRCPYKGVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460241 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79476-07-6 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodoquinoline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Iodoquinoline
Abstract
This technical guide provides a comprehensive overview of 3-Iodoquinoline, a critical heterocyclic compound in synthetic and medicinal chemistry. We delve into its fundamental properties, established and novel synthesis methodologies, detailed spectroscopic characterization, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage this compound's full potential in research and development endeavors.
Introduction: The Significance of the Quinoline Scaffold and the Role of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its presence in drugs like chloroquine highlights its importance in tackling global health challenges. The introduction of a halogen, specifically iodine, at the 3-position of the quinoline ring, creates a versatile synthetic intermediate: this compound. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making this compound an excellent substrate for a variety of cross-coupling reactions.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space in the development of novel therapeutics and functional materials.[1][4]
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications.
Chemical and Physical Data
The fundamental identifiers and properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 79476-07-6 | [5][6][7][8][9] |
| Molecular Formula | C9H6IN | [4][5][6][7] |
| Molecular Weight | 255.06 g/mol | [5][7][8] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 61.5-62.5 °C | [5][7] |
| Boiling Point | 105-107 °C at 0.25 Torr | [5][7] |
| Density (Predicted) | 1.837 ± 0.06 g/cm³ | [5][7] |
| pKa (Predicted) | 2.89 ± 0.11 | [5][7] |
| LogP (Predicted) | 2.8 | [5] |
| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [4][6] |
Structural Representation
The structure of this compound, with its key reactive site, is depicted below.
Caption: Chemical Structure of this compound.
Synthesis Methodologies: Pathways to a Versatile Intermediate
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Halogen Exchange from 3-Bromoquinoline
A prevalent and efficient method involves a Finkelstein-type halogen exchange reaction starting from the more readily available 3-bromoquinoline. This copper-catalyzed reaction offers high yields and is a reliable route for laboratory-scale synthesis.[7]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is an effective catalyst for this transformation, facilitating the displacement of bromide with iodide.
-
Ligand: N,N'-Dimethylethylenediamine acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.
-
Solvent: 1,4-Dioxane is a suitable high-boiling aprotic solvent for this reaction, allowing for the necessary heating to drive the reaction to completion.
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.
Detailed Step-by-Step Protocol: [7]
-
To an oven-dried sealable glass tube, add 3-bromoquinoline (1.04 g, 5.0 mmol), sodium iodide (1.52 g, 10.0 mmol), and copper(I) iodide (100 mg, 0.5 mmol).
-
Seal the tube with a rubber septum and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (0.12 mL, 1.0 mmol) via syringe.
-
Replace the septum with a PTFE screw cap and heat the reaction mixture at 110 °C for 22 hours.
-
After cooling to room temperature, dilute the mixture with a saturated aqueous solution of ammonium chloride (30 mL).
-
Extract the product with dichloromethane (4 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a brown residue.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to afford pure this compound.
Caption: Application of this compound in various cross-coupling reactions.
Role in the Development of Bioactive Molecules
The quinoline nucleus is a well-established pharmacophore. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets. Iodo-quinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. [10][11]The ability to systematically modify the 3-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification: [8][12]* Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Personal Protective Equipment (PPE): [13][14][15]* Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Handling and Storage: [7][13][16]* Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light.
-
Avoid formation of dust and aerosols.
In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. [13][14]
Conclusion
This compound, with its well-defined properties and versatile reactivity, stands as a cornerstone intermediate for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures through reliable cross-coupling chemistries ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide has provided a comprehensive, technically grounded overview to empower researchers in their endeavors with this valuable compound.
References
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- Gzella, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 738.
- ResearchGate. (n.d.). ¹³C NMR spectrum of compound 3.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-3-iodoquinoline. PubChem.
- Al Matarneh, C. M., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6599.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- R Discovery. (2018). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies.
- Gurban, A.-M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033731).
- Zenodo. (2021). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
- Ward, K. B., et al. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 960-969.
- National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
- Houston, J. P., et al. (2007). Spectroscopic characterization of streptavidin functionalized quantum dots. Analytical Biochemistry, 364(1), 61-70.
- da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762.
- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
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3-Iodoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application
Introduction: The Strategic Importance of 3-Iodoquinoline in Modern Chemistry
Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Among its many derivatives, this compound has emerged as a particularly strategic and versatile building block for researchers, scientists, and professionals in drug development. Its significance lies in the unique reactivity imparted by the iodine atom at the 3-position. This halogen serves as an exceptionally effective synthetic handle for the introduction of diverse molecular fragments through a variety of powerful cross-coupling reactions.
The carbon-iodine bond at an sp² center, such as the C3 position of the quinoline ring, is weaker and more readily activated than its bromo- and chloro-analogues. This heightened reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.[3] Consequently, this compound is not merely a chemical intermediate but a gateway to novel molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[4][5]
This in-depth technical guide provides a comprehensive exploration of the core chemical properties of this compound. It is designed to equip researchers with both the foundational knowledge and the practical, field-proven insights necessary to effectively utilize this powerful reagent in their synthetic endeavors. We will delve into its synthesis, elucidate its reactivity through detailed protocols for key transformations, and provide a thorough analysis of its structural and safety characteristics.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Core Properties
This compound is a solid at room temperature with the following key physical and chemical identifiers:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆IN | [6] |
| Molecular Weight | 255.05 g/mol | [6] |
| CAS Number | 79476-07-6 | [6] |
| Appearance | Solid | [7] |
| Melting Point | 61.5-62.5 °C | |
| Boiling Point | 105-107 °C (at 0.25 Torr) | |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)I | [6] |
| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [6] |
Solubility Profile
Based on its structure and general behavior of similar heterocyclic compounds, this compound exhibits solubility in a range of common organic solvents. Precise quantitative data is sparse, but a qualitative assessment suggests good solubility in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF, 1,4-dioxane), and aromatic hydrocarbons (toluene). It is expected to have poor solubility in water and non-polar aliphatic hydrocarbons like hexane. This profile makes it amenable to a wide variety of reaction conditions and purification techniques such as recrystallization and column chromatography.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
GHS Hazard Statements: [8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9][10]
-
Prevention: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Synthesis of this compound: Pathways to a Key Intermediate
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most reliable and commonly employed methods are detailed below: copper-catalyzed halogen exchange and the Sandmeyer reaction.
Method 1: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)
This is arguably the most direct and efficient method for the large-scale synthesis of this compound, starting from the more readily available and less expensive 3-bromoquinoline. The reaction is a variant of the Finkelstein reaction, adapted for aromatic systems, and is driven by the precipitation of the resulting sodium bromide in the organic solvent.
Causality and Rationale: The success of this transformation hinges on the use of a copper(I) catalyst in conjunction with a diamine ligand.[11][12] Copper(I) iodide is the catalyst of choice, and its role is to facilitate the halogen exchange via an oxidative addition-reductive elimination pathway. The diamine ligand, such as N,N'-dimethylethylenediamine, coordinates to the copper center, increasing its solubility and catalytic activity.[12] 1,4-Dioxane is an excellent solvent for this reaction as it effectively dissolves the organic components while allowing for the precipitation of the inorganic salt byproduct, thus driving the reaction equilibrium towards the product.
Caption: Workflow for the synthesis of this compound via copper-catalyzed halogen exchange.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried sealable reaction tube equipped with a magnetic stir bar, add 3-bromoquinoline (e.g., 1.04 g, 5.0 mmol, 1.0 equiv), sodium iodide (1.50 g, 10.0 mmol, 2.0 equiv), and copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol, 0.2 equiv) via syringe.
-
Reaction: Replace the septum with a PTFE screw cap, ensuring a tight seal. Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for 22-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude brown residue by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a crystalline solid.
Method 2: Sandmeyer Reaction from 3-Aminoquinoline
The Sandmeyer reaction provides a classic and effective alternative for synthesizing this compound, particularly when 3-aminoquinoline is the available starting material. This two-step process first involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.
Causality and Rationale: The diazotization step requires cold, acidic conditions (typically 0-5 °C) to form the unstable diazonium salt.[13] Sodium nitrite is the standard diazotizing agent, and a strong acid like hydrochloric acid is used to generate the necessary nitrous acid in situ. The subsequent displacement of the diazonium group with iodide is achieved by adding a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper catalyst, the iodination is typically facile and does not require catalysis.[14] The reaction is driven by the irreversible loss of nitrogen gas.
Detailed Experimental Protocol:
-
Diazotization:
-
In a flask, suspend 3-aminoquinoline (e.g., 1.44 g, 10.0 mmol, 1.0 equiv) in a mixture of water (10 mL) and concentrated hydrochloric acid (5 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol, 1.1 equiv in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (2.49 g, 15.0 mmol, 1.5 equiv) in water (10 mL) and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with a 10% sodium thiosulfate solution (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
-
The Synthetic Utility of this compound: A Hub for Cross-Coupling Chemistry
The C3-iodine bond is the key to the synthetic power of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted quinolines.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures. With this compound, this reaction proceeds under relatively mild conditions to yield 3-arylquinolines.
Causality and Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The high reactivity of the C-I bond facilitates the initial oxidative addition to the Pd(0) catalyst, often allowing for lower catalyst loadings and temperatures compared to analogous bromo or chloro substrates.[3] The choice of catalyst, ligand, and base is crucial. A catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common.[9][16] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[17]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol (Example with Phenylboronic Acid):
-
Reaction Setup: In a Schlenk flask, combine this compound (255 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 3-phenylquinoline.
Sonogashira Coupling: Accessing Alkynylated Quinolines
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the 3-position of the quinoline ring, a valuable transformation for creating rigid molecular scaffolds.
Causality and Rationale: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[14] The palladium catalyst activates the this compound via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential both as a base and often as the solvent.[18]
Detailed Experimental Protocol (Example with Phenylacetylene):
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (255 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Stir for a few minutes, then add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The progress can be monitored by TLC. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)quinoline.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3-aminoquinoline derivatives from this compound.[8][19]
Causality and Rationale: This reaction relies on a palladium catalyst paired with a sterically bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos).[7][8] These specialized ligands are critical; they facilitate both the initial oxidative addition of the aryl iodide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[20]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol (Example with Morpholine):
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) and this compound (255 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (0.10 mL, 1.1 mmol, 1.1 equiv).
-
Reaction: Seal the tube tightly and heat in a preheated oil bath at 100 °C for 8-24 hours, monitoring by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain 3-morpholinoquinoline.
Spectroscopic Characterization
Accurate structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of this compound and its derivatives.
¹H and ¹³C NMR Analysis
The NMR spectra of this compound are distinct and allow for unambiguous identification. The proton and carbon atoms are numbered according to standard IUPAC nomenclature for the quinoline ring system.
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by signals in the aromatic region (δ 7.5-9.1 ppm).
-
H2 & H4: These protons appear as distinct doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. H2 is typically found around δ 9.04 ppm and H4 around δ 8.55 ppm.
-
H5, H6, H7, H8: These protons on the benzene ring appear as a more complex set of multiplets between δ 7.5 and 8.1 ppm. Specific assignments often require 2D NMR techniques, but generally, H8 and H5 appear as doublets or doublet of doublets due to coupling with their respective neighbors.
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows nine distinct signals.
-
C3: The most characteristic signal is for the carbon bearing the iodine atom (C3). Due to the heavy atom effect of iodine, this signal is shifted significantly upfield and appears around δ 90.0 ppm.
-
Aromatic Carbons: The remaining eight carbons appear in the typical aromatic region (δ 126-156 ppm). The quaternary carbons (C4a, C8a) can be identified by their lack of signal in a DEPT-135 experiment.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| δ 9.04 (d, J = 1.8 Hz, 1H, H-2) | δ 155.6 (C-2) |
| δ 8.55 (m, 1H, H-4) | δ 146.3 (C-8a) |
| δ 8.07 (m, 1H, H-8) | δ 143.7 (C-4) |
| δ 7.73 (m, 2H, H-5, H-7) | δ 130.0 (CH) |
| δ 7.57 (m, 1H, H-6) | δ 129.5 (CH) |
| δ 127.4 (CH) | |
| δ 126.8 (C-4a) | |
| δ 89.8 (C-3) |
(Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented is representative.)
Conclusion and Outlook
This compound is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of complex quinoline-based molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, provides a reliable and efficient platform for molecular diversification. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important building block. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, especially in the field of drug discovery for targets like protein kinases, the strategic application of this compound is set to play an increasingly vital role in advancing chemical and biomedical sciences.
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- Friesen, R. W., & Trimble, L. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214.
- Zieliński, T., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
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An In-depth Technical Guide to the Physical Properties of 3-Iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Iodoquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties is fundamental for its application in drug design, reaction optimization, and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its molecular attributes, thermal properties, and spectroscopic signature. Where experimental data is not available, scientifically grounded predictions and comparisons with analogous structures are provided. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.
Molecular and Structural Properties
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₆IN.[1][2][3] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 3-position.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆IN | [1][2][3] |
| Molecular Weight | 255.06 g/mol | [1][2][3][4] |
| Exact Mass | 254.95450 Da | [1][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)I | [1] |
| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [4] |
Physicochemical Characteristics
The physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are critical for its handling, purification, and use in various applications.
Thermal Properties
This compound is a solid at room temperature with a defined melting point. Its boiling point has been reported at reduced pressure, which is a common practice for high-boiling-point organic compounds to prevent decomposition.
Table 2: Thermal and Predicted Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 61.5-62.5 °C | [1][5] |
| Boiling Point | 105-107 °C at 0.25 Torr | [1][5] |
| Predicted Density | 1.837 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 2.89 ± 0.11 | [1] |
| Predicted LogP | 2.8 | [1][4] |
Note: Density, pKa, and LogP values are predicted and should be used as an estimation.
The determination of a sharp melting point range is a crucial indicator of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Table 3: Predicted Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large, nonpolar aromatic ring and the iodine atom outweigh the polarity of the nitrogen atom. |
| Methanol | High | Soluble | The polarity is similar enough to allow for dissolution. |
| Ethanol | High | Soluble | Similar to methanol, it should be a good solvent. |
| Acetone | Medium | Soluble | A good general solvent for moderately polar organic compounds. |
| Ethyl Acetate | Medium | Soluble | Expected to be a good solvent due to similar polarity. |
| Dichloromethane | Medium | Soluble | A common solvent for many organic solids. |
| Chloroform | Medium | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |
| Toluene | Low | Sparingly Soluble | The aromatic nature of toluene should allow for some solubility. |
| Hexane | Low | Insoluble | The nonpolar nature of hexane is unlikely to dissolve the more polar this compound. |
| DMSO | High (Aprotic) | Soluble | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
A straightforward experimental procedure can be employed to determine the qualitative solubility of this compound.
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound to a test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve, gently heat the mixture to determine if solubility increases with temperature.
-
Classification:
-
Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.
-
Sparingly Soluble: Only a portion of the solid dissolves at room temperature, or it dissolves completely upon heating.
-
Insoluble: The solid does not visibly dissolve, even with heating.
-
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (in CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent.
-
Expected Chemical Shifts (δ):
-
Protons on the pyridine ring (H2, H4) will be downfield due to the deshielding effect of the nitrogen atom.
-
Protons on the benzene ring (H5, H6, H7, H8) will appear in the typical aromatic region.
-
The proton at the 2-position is expected to be the most downfield signal.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
The carbon atom bonded to the iodine (C3) will be significantly shielded.
-
Carbons adjacent to the nitrogen atom (C2 and C8a) will be deshielded and appear downfield.
-
The remaining carbon signals will be in the aromatic region.
-
Table 4: Reported NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Source(s) |
| ¹H | 8.76 (d, J = 8.5, 1.0 Hz, 1H), 7.76 – 7.68 (m, 2H), 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H) | [2] |
| ¹³C | 90.0, 127.0, 127.6, 129.7, 130.2, 137.3, 143.9, 146.5, 155.8 | [2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight.[6][7][8]
-
Expected Molecular Ion Peak (M⁺): m/z = 255
Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak will be a single distinct peak.[9]
Infrared (IR) Spectroscopy
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1000 |
| C-I | Stretching | 600 - 500 |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[10]
Crystal Structure and Solid-State Properties
A definitive crystal structure for this compound is not publicly available. However, insights into its solid-state packing can be inferred from the structures of related iodo-substituted aromatic compounds. The crystal packing is likely to be influenced by a combination of intermolecular forces.[11][12][13]
-
π-π Stacking: The planar aromatic quinoline rings are expected to exhibit π-π stacking interactions, which will play a significant role in the crystal lattice formation.[13]
-
Halogen Bonding: The iodine atom can participate in halogen bonding (I•••N or I•••π interactions), which are directional non-covalent interactions that can influence the crystal packing.[12]
-
C-H•••π Interactions: Weak hydrogen bonds between the aromatic C-H groups and the π-system of adjacent molecules may also contribute to the overall crystal stability.[11]
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this important chemical compound in a variety of research and development applications. While experimental data for some properties are limited, the provided predictions and analogies offer a solid foundation for practical laboratory work.
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3-Iodoquinoline synthesis from 3-bromoquinoline.
An In-depth Technical Guide to the Synthesis of 3-Iodoquinoline from 3-Bromoquinoline: Strategy, Mechanism, and Application
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this heterocycle is paramount for drug discovery, and this compound represents a particularly valuable intermediate due to the reactivity of the carbon-iodine bond in modern cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis of this compound from its 3-bromo analogue. We delve into the mechanistic underpinnings of the aromatic Finkelstein reaction, compare catalytic systems, present optimized experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
Quinolines are a privileged class of heterocyclic compounds, with derivatives clinically employed as antimalarial, anticancer, antibacterial, and antifungal agents.[1] The ability to selectively modify the quinoline core is crucial for developing new chemical entities with enhanced biological activity. While 3-bromoquinoline is a common synthetic intermediate, the corresponding this compound is often more desirable for further elaboration.[2] The weaker C-I bond, compared to the C-Br bond, makes this compound a superior substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[3][4]
The direct conversion of 3-bromoquinoline to this compound is achieved through a halogen exchange (HALEX) reaction. This transformation, while conceptually simple, requires specific catalytic conditions to proceed on an aromatic sp²-hybridized carbon, a process known as the Aromatic Finkelstein Reaction.[5][6]
Theoretical Framework: Overcoming the Challenge of Aryl Halide Exchange
The classic Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process highly effective for converting alkyl chlorides or bromides to alkyl iodides.[7][8] The reaction is typically driven to completion by using sodium iodide in acetone, where the resulting sodium chloride or bromide precipitates, shifting the equilibrium according to Le Chatelier's principle.[7][9]
However, this direct SN2 mechanism is not feasible for aryl halides like 3-bromoquinoline. The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond, and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction. Therefore, the transformation necessitates the use of a transition metal catalyst to facilitate the halogen exchange.[5][10]
The most successful and widely adopted approach is the copper-catalyzed aromatic Finkelstein reaction.[5][6] This method generally requires high temperatures and polar aprotic solvents to achieve efficient conversion.
Catalytic Systems and Mechanistic Insights
While various metals have been explored, copper has proven to be the most effective and practical catalyst for this transformation.
Copper-Catalyzed Aromatic Finkelstein Reaction
The seminal work in this area demonstrated that copper(I) iodide (CuI) can effectively catalyze the exchange of aryl bromides to aryl iodides.[5] The reaction is believed to proceed through an oxidative addition-reductive elimination pathway.
Proposed Mechanism:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with 3-bromoquinoline to form a transient, high-valent arylcopper(III) intermediate.
-
Halide Exchange: The iodide anion displaces the bromide from the copper center.
-
Reductive Elimination: The arylcopper(III) species undergoes reductive elimination to yield the desired this compound product and regenerate the Cu(I) catalyst, completing the cycle.[5]
The use of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline), can significantly accelerate the reaction by stabilizing the copper intermediates and increasing the catalyst's solubility and reactivity.[5]
Caption: Proposed catalytic cycle for the copper-catalyzed conversion of 3-bromoquinoline to this compound.
Alternative Catalytic Systems
-
Nickel Catalysis: Nickel complexes have also been shown to catalyze the aromatic Finkelstein reaction. Mechanistic studies suggest these reactions may proceed via a radical chain process rather than a purely oxidative addition pathway.[5][7]
-
Palladium Catalysis: While palladium is a cornerstone of cross-coupling chemistry involving haloquinolines, its direct application in catalyzing halogen exchange is less common.[3][11] Mechanistic investigations have shown that palladium(I) dimers can react with aryl iodides, but synthetically useful protocols are not as well-established as copper-based systems.[5]
Optimization of Reaction Parameters
The success of the synthesis hinges on the careful selection of several key parameters. Modern techniques such as microwave irradiation can dramatically enhance reaction efficiency.
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Causality |
| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | Sodium Iodide (NaI) | NaI is highly soluble in common polar aprotic solvents. A large excess is used to drive the equilibrium forward. |
| Catalyst | Copper(I) Iodide (CuI) | Copper(I) Iodide (CuI) | CuI is the most common and effective pre-catalyst for this transformation.[5] |
| Ligand (Optional) | N,N'-Dimethylethylenediamine or L-Proline | Often not required | Ligands stabilize the copper catalyst, but the rapid, high-energy heating in a microwave can often overcome the activation barrier without a ligand.[5] |
| Solvent | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | High-boiling point polar aprotic solvents are required to dissolve the reagents and reach the necessary temperatures for C-Br bond activation.[5][7] |
| Temperature | 150 - 180 °C | 180 - 220 °C | High thermal energy is required to overcome the significant activation barrier of the initial oxidative addition step. |
| Reaction Time | 12 - 48 hours | 30 - 90 minutes | Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar solvent and reagents, drastically reducing reaction times.[12][13] |
| Typical Yield | 70 - 90% | 85 - 95% | The shorter reaction times under microwave conditions can reduce the formation of degradation byproducts, often leading to higher isolated yields.[14] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a robust and rapid microwave-assisted synthesis, which has become the preferred method for its efficiency and high yields.
Reagents and Materials
-
3-Bromoquinoline (1.0 eq)[15]
-
Sodium Iodide (NaI) (3.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Microwave synthesis reactor with a sealed reaction vessel (e.g., 10 mL)
-
Magnetic stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Flash chromatography system
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.
Step-by-Step Procedure
-
Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromoquinoline (e.g., 416 mg, 2.0 mmol), sodium iodide (900 mg, 6.0 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Solvent Addition: Add anhydrous DMF (4 mL) to the vessel.
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 200°C for 60 minutes.
-
Cooling & Dilution: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the dark reaction mixture with ethyl acetate (40 mL).
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) to remove the DMF. Wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any residual iodine, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Troubleshooting and Safety Considerations
-
Safety: 3-Bromoquinoline is a skin and eye irritant.[15] DMF is a toxic solvent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Microwave synthesis involves high pressures and temperatures; use only certified vessels and operate the instrument according to the manufacturer's guidelines.
-
Incomplete Reaction: If conversion is low (as determined by TLC or LC-MS analysis of a crude sample), the reaction time or temperature can be increased. Ensure reagents, especially the solvent, are anhydrous, as water can interfere with the catalyst.
-
Dark-Colored Crude Product: The reaction mixture is often dark due to copper species and potential side reactions. The aqueous wash with sodium thiosulfate is critical for decolorizing the organic layer by reducing elemental iodine (I₂) back to iodide (I⁻).
-
Purification Challenges: The product, this compound, has similar polarity to the starting material, 3-bromoquinoline. Careful column chromatography with a shallow solvent gradient is necessary to achieve good separation.
Conclusion
The conversion of 3-bromoquinoline to this compound via a copper-catalyzed aromatic Finkelstein reaction is a robust and essential transformation for synthetic and medicinal chemists. The adoption of microwave-assisted protocols has significantly improved the efficiency of this reaction, offering drastically reduced reaction times and often higher yields compared to conventional heating methods. The resulting this compound is a versatile building block, primed for a wide array of subsequent cross-coupling reactions, thereby facilitating the rapid development of novel and complex quinoline-based molecules for drug discovery and materials science.
References
- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
- Wikipedia. (n.d.). Finkelstein reaction.
- ACS Publications. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
- PMC - NIH. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- PMC - PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
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- Science Info. (2023). Finkelstein reaction.
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- Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions.
- J&K Scientific LLC. (2025). Finkelstein Reaction.
- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- PubChem. (n.d.). 3-Bromoquinoline.
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Regioselective synthesis of 3-Iodoquinoline.
An In-depth Technical Guide to the Regioselective Synthesis of 3-Iodoquinoline
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of this heterocycle is crucial for modulating its physicochemical and pharmacological properties. Among its halogenated derivatives, this compound stands out as a particularly versatile synthetic intermediate, primarily for its utility in cross-coupling reactions to build molecular complexity. However, the regioselective installation of an iodine atom at the C3 position presents a significant synthetic challenge due to the inherent electronic properties of the quinoline ring, which typically favor functionalization at other positions. This technical guide provides an in-depth analysis of field-proven, reliable, and innovative methodologies for the regioselective synthesis of this compound. We will explore the mechanistic underpinnings, operational details, and comparative advantages of key strategies, including direct C-H iodination, electrophilic cyclization, and transformations from pre-functionalized precursors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic transformation.
The Strategic Importance of the this compound Motif
The C-I bond is the most reactive among carbon-halogen bonds, making iodoarenes, including this compound, highly prized precursors in modern organic synthesis. They are exceptionally effective substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The ability to selectively introduce a wide range of substituents at the C3 position opens a gateway to vast chemical libraries of novel quinoline derivatives for drug discovery and materials science applications.
The primary challenge lies in overcoming the natural reactivity of the quinoline system. Electrophilic attack typically occurs on the benzene ring (C5 and C8), while nucleophilic attack favors the C2 and C4 positions of the pyridine ring. Therefore, achieving selective C3 functionalization requires carefully designed strategies that override these inherent tendencies.
Methodologies for Regioselective C3-Iodination
We will now dissect the most effective and scientifically robust methods for synthesizing this compound. The discussion is structured around the core synthetic strategy, providing both the "why" and the "how" for each approach.
Direct C-H Functionalization: A Modern, Atom-Economical Approach
Directly converting a C-H bond to a C-I bond is the most elegant and atom-economical strategy, avoiding the need for pre-functionalized starting materials. Recent advances have made this a viable and highly selective method for accessing this compound.
A powerful method for achieving C3 selectivity is through a radical-based mechanism.[1][2] The reaction is predicated on the in situ generation of an iodine radical (I•), which exhibits a different regiochemical preference compared to electrophilic iodinating species.
Causality of C3 Selectivity: The quinoline ring is electron-deficient. The addition of a radical to the ring generates a radical intermediate. The most stable intermediate is formed when the radical adds to the C4 position, leaving a stabilized radical at the C3 position. Subsequent trapping of this intermediate leads to the C3-iodinated product. This pathway is favored over addition at other positions which would result in less stable intermediates.[3][4] A prominent and effective system for this transformation involves the use of an oxidant, such as potassium persulfate (K₂S₂O₈), a source of iodide (e.g., NaI or I₂), and often a metal catalyst to facilitate the generation of the iodine radical.[5][6]
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Introduction: The Structural Gateway to Functional Molecules
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic compound, serving as a versatile building block in organic synthesis and drug discovery.[1] Its quinoline core is a feature of numerous biologically active molecules, and the iodine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Accurate structural elucidation is paramount for its use as a synthetic precursor, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, grounded in fundamental principles and experimental considerations, to empower researchers in their synthetic and analytical endeavors.
Core Principles: Understanding the Quinoline Scaffold and Substituent Effects
The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information derived from the unique electronic environment of each proton. The parent quinoline molecule consists of two fused aromatic rings—a benzene ring and a pyridine ring—and has seven aromatic protons. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons.
The Influence of the Iodine Substituent
When an iodine atom is introduced at the 3-position, it modulates the electronic landscape of the quinoline core in two primary ways:
-
Inductive and Anisotropic Effects: As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect, which deshields (shifts downfield) nearby protons, particularly H2 and H4. Furthermore, its large electron cloud produces a magnetic anisotropy effect, which can either shield or deshield adjacent protons depending on their spatial orientation relative to the C-I bond.
-
Removal of a Proton: The substitution at the 3-position removes a proton, simplifying the spectrum in one respect but altering the coupling patterns of the remaining protons, H2 and H4.
Detailed Spectral Analysis of this compound
To fully interpret the spectrum, we must consider each proton individually. The standard numbering of the quinoline ring is used for all assignments.
Figure 1. Structure and proton numbering of this compound.
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the signals from the pyridine ring protons (H2, H4) and the signals from the benzene ring protons (H5, H6, H7, H8).
Pyridine Ring Protons: H2 and H4
The protons at the 2- and 4-positions are most affected by the adjacent electron-withdrawing nitrogen atom, causing them to resonate at the furthest downfield region of the spectrum.
-
H2: This proton is immediately adjacent to the nitrogen atom. The iodine at C3 removes its direct coupling partner (H3). Consequently, H2 is expected to appear as a sharp singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H4. Its chemical shift is significantly downfield.
-
H4: Similar to H2, this proton is alpha to the nitrogen and is strongly deshielded. The iodine at C3 also removes its direct coupling partner. H4 is therefore expected to be a sharp singlet or a narrow doublet due to the small ⁴J coupling to H2.
Benzene Ring Protons: H5, H6, H7, and H8
These four protons form a more complex, coupled system characteristic of a substituted benzene ring. Their chemical shifts are less influenced by the nitrogen and iodine but follow predictable patterns based on their connectivity.
-
H8: This proton is in a "peri" position relative to the nitrogen atom, leading to deshielding. It has only one ortho-coupling partner (H7), so it typically appears as a doublet.
-
H5: This proton is ortho to the ring junction. It is coupled to H6 (ortho-coupling) and will appear as a doublet.
-
H7: This proton has two ortho-coupling partners (H6 and H8) and is expected to appear as a triplet or, more accurately, a doublet of doublets.
-
H6: This proton is coupled to H5 and H7 (both ortho) and will also appear as a triplet or doublet of doublets.
Summary of Expected Chemical Shifts and Couplings
The following table summarizes the predicted and experimentally observed ¹H NMR data for this compound in Chloroform-d (CDCl₃). The experimental data is compiled from available sources, which may show slight variations.[3]
| Proton | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Observed Chemical Shift (δ, ppm)[3] | Assignment Rationale |
| H2 | Doublet (d) | ⁴JH2-H4 ≈ 1-2 Hz | ~8.9 - 9.1 (Predicted) | Most deshielded proton due to proximity to Nitrogen. Appears as a sharp signal. |
| H4 | Doublet (d) | ⁴JH4-H2 ≈ 1-2 Hz | 8.76 | Deshielded by Nitrogen. The provided data likely corresponds to H4 or H2. |
| H8 | Doublet (dd) | ³JH8-H7 ≈ 8-9 Hz; ⁴JH8-H6 ≈ 1-2 Hz | Part of 7.68 - 7.76 multiplet | Deshielded by proximity to the nitrogen lone pair. Coupled to H7. |
| H5 | Doublet (d) | ³JH5-H6 ≈ 8-9 Hz | Part of 7.68 - 7.76 multiplet | Typical ortho-coupled aromatic proton. |
| H7 | Triplet (ddd) | ³JH7-H8 ≈ 8-9 Hz; ³JH7-H6 ≈ 7-8 Hz | 7.56 | Coupled to both H6 and H8. |
| H6 | Triplet (ddd) | ³JH6-H5 ≈ 8-9 Hz; ³JH6-H7 ≈ 7-8 Hz | (Predicted within 7.5-7.7 range) | Coupled to both H5 and H7. |
Note: The experimental data from the source[3] appears incomplete. The assignments are a synthesis of this data and established chemical shift predictions for quinoline systems.
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline a robust methodology for acquiring the ¹H NMR spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its good solubilizing power and minimal signal overlap.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Ensure the solution is clear and free of particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent (CDCl₃ lock signal at 77.16 ppm in the ¹³C channel).
-
Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peak shapes for the solvent or TMS signal.
-
Set acquisition parameters:
-
Spectral Width: ~16 ppm (to ensure all aromatic signals are captured).
-
Pulse Angle: 30-45 degrees (for quantitative accuracy).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds (to allow for full proton relaxation).
-
Number of Scans: 8-16 scans (adjust for sample concentration).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each peak.
-
Workflow Visualization
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Critical Factors Influencing the Spectrum
The precise chemical shifts observed for this compound can be influenced by several experimental variables.
-
Solvent Effects: The choice of deuterated solvent can alter the chemical shifts of protons. Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts due to anisotropic effects, which can be useful for resolving overlapping signals.
-
Concentration Dependence: Quinoline and its derivatives are known to engage in π-π stacking interactions in solution. As concentration increases, molecules tend to form aggregates, often in an anti-parallel conformation. This stacking creates shielding or deshielding zones that can cause the chemical shifts of the aromatic protons to change, a key diagnostic feature to be aware of when comparing spectra.
Advanced NMR Techniques for Unambiguous Assignment
While a 1D ¹H NMR spectrum provides substantial information, complex or overlapping signals may require advanced 2D NMR experiments for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-coupled to each other (typically over 2-3 bonds). A cross-peak between two signals in a COSY spectrum provides unambiguous evidence of their connectivity. For this compound, COSY would confirm the H5-H6-H7-H8 coupling network in the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for resolving overlapping proton signals by spreading them across the much wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together molecular fragments and confirming the substitution pattern by correlating protons (e.g., H2, H4) to quaternary carbons.
Caption: Logic for using 2D NMR to resolve spectral ambiguities.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical signature that confirms its identity and purity. The key features are two downfield singlets or narrow doublets for the pyridine ring protons (H2 and H4) and a complex four-proton multiplet system for the benzene ring protons (H5-H8). A thorough understanding of substituent effects, coupling constants, and potential environmental influences like concentration and solvent choice is critical for accurate interpretation. By employing the systematic approach and experimental protocols detailed in this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify this essential chemical building block, ensuring the integrity of their subsequent synthetic transformations and research outcomes.
References
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound.
Sources
An In--Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Iodoquinoline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[1] For heterocyclic compounds like 3-iodoquinoline, a key intermediate in medicinal chemistry, ¹³C NMR provides a direct map of the carbon skeleton. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. It details the assignment of chemical shifts, interprets the underlying electronic effects governing these shifts, provides a validated experimental protocol for data acquisition, and serves as a technical resource for researchers, chemists, and drug development professionals working with substituted quinolines.
Introduction: The Role of ¹³C NMR in Characterizing Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The precise substitution pattern on the quinoline ring system dictates its biological activity, making definitive characterization paramount. While ¹H NMR provides rich information on proton connectivity, ¹³C NMR spectroscopy offers a direct, resolved view of each unique carbon environment within the molecule.
In proton-decoupled ¹³C NMR, each magnetically non-equivalent carbon atom typically produces a single sharp peak, simplifying the spectrum and allowing for a direct count of unique carbon environments.[2] The chemical shift (δ) of each peak is highly sensitive to the local electronic environment, influenced by factors such as hybridization, resonance, inductive effects, and the presence of nearby electronegative or electropositive atoms.[3][4] This guide focuses specifically on this compound, analyzing how the interplay between the aromatic ring system, the nitrogen heteroatom, and the iodine substituent shapes its characteristic ¹³C NMR signature.
Part 1: The ¹³C NMR Spectrum of this compound
The foundational step in analyzing any compound is to understand its structure and acquire its spectral data. This compound consists of a fused benzene and pyridine ring, with an iodine atom at the C-3 position.
Molecular Structure and Carbon Numbering
The standard IUPAC numbering for the quinoline ring is essential for unambiguous spectral assignment.[5][6][7] The numbering begins with the nitrogen atom as position 1 and proceeds around the pyridine and then the benzene ring.
Caption: IUPAC numbering of the this compound carbon skeleton.
Experimental ¹³C NMR Data
The ¹³C NMR spectrum of this compound is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. Below is a summary of experimentally observed chemical shifts from reputable chemical suppliers.
| Carbon Atom | Chemical Shift (δ, ppm) @ 101 MHz in CDCl₃ | Chemical Shift (δ, ppm) @ 150 MHz in CDCl₃ |
| C-2 | 155.8 | 155.57 |
| C-3 | 90.0 | 89.77 |
| C-4 | 143.9 | 143.71 |
| C-4a | 127.0 | 126.79 |
| C-5 | 130.2 | 130.03 |
| C-6 | 127.6 | 127.41 |
| C-7 | 129.7 | 129.50 |
| C-8 | 137.3 | 130.01 |
| C-8a | 146.5 | 146.34 |
| Note: Slight variations in reported shifts are expected due to differences in concentration and instrument calibration. The assignment of C-8 in the 101 MHz data appears anomalous compared to the 150 MHz data and typical quinoline spectra; the 130.01 ppm value is more consistent. |
Part 2: Spectral Assignment and Mechanistic Interpretation
Assigning each signal to a specific carbon atom is a process of deduction based on established principles of NMR spectroscopy. The electronic environment of each carbon in this compound is unique, governed by the inductive and resonance effects of the nitrogen atom and the heavy-atom effect of the iodine substituent.
Causality of Chemical Shifts: A Breakdown
-
The Nitrogen Heteroatom's Influence:
-
C-2 and C-8a: The nitrogen atom is highly electronegative and strongly withdraws electron density from adjacent carbons. This "deshielding" effect causes the nuclei to experience a stronger external magnetic field, shifting their resonance significantly downfield. Consequently, C-2 (δ ≈ 155.6 ppm) and C-8a (δ ≈ 146.3 ppm) are the most downfield signals in the spectrum, excluding the quaternary carbons.[1]
-
C-4: The C-4 carbon is also significantly deshielded (δ ≈ 143.7 ppm) due to its position relative to the nitrogen atom within the pyridine ring.
-
-
The Iodine Substituent's "Heavy-Atom Effect":
-
C-3: The most striking feature of the spectrum is the highly upfield signal for C-3 at δ ≈ 89.8 ppm. This is a classic example of the "heavy-atom effect."[8] Large atoms like iodine have extensive electron clouds that induce magnetic fields that oppose the main spectrometer field, causing a strong shielding effect on the directly attached carbon nucleus.[8][9] This relativistic effect, known as spin-orbit coupling, is the dominant factor for the C-3 chemical shift and is a key diagnostic feature for identifying ipso-carbons bonded to iodine.[10]
-
-
Carbons of the Benzenoid Ring (C-5, C-6, C-7, C-8):
-
These carbons generally resonate in the typical aromatic region (δ ≈ 125-135 ppm).[4][11] Their specific shifts are modulated by their distance from the electron-withdrawing pyridine ring.
-
C-8 (δ ≈ 130.0 ppm): This carbon experiences a moderate deshielding effect due to the "peri-effect" of the nitrogen lone pair, causing it to appear slightly further downfield than other carbons in the benzenoid ring.[1]
-
C-5, C-6, C-7 (δ ≈ 127-130 ppm): These carbons have chemical shifts typical for a fused aromatic system, with minor variations based on their position relative to the nitrogen and the fused ring junction.
-
-
The Bridgehead Carbons (C-4a, C-8a):
-
These are quaternary carbons (lacking directly attached protons) and often exhibit lower intensity peaks in ¹³C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement.
-
C-8a (δ ≈ 146.3 ppm): As discussed, this carbon is directly adjacent to the nitrogen and is strongly deshielded.
-
C-4a (δ ≈ 126.8 ppm): This carbon is more shielded than C-8a as it is further from the nitrogen, resulting in a more upfield chemical shift.
-
Caption: Key electronic effects influencing ¹³C NMR chemical shifts in this compound.
Part 3: A Self-Validating Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized and self-validating experimental protocol is essential. The following methodology outlines the steps for obtaining a proton-decoupled ¹³C NMR spectrum.
Step-by-Step Experimental Workflow
-
Sample Preparation (Quality Gate 1: Purity & Solubility):
-
Purity Check: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks. Purity can be pre-screened using Thin Layer Chromatography (TLC) or ¹H NMR.
-
Weighing: Accurately weigh 15-25 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at δ ≈ 77.16 ppm.[2][12]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing. The solution must be clear and free of particulate matter. If not, filter through a small plug of glass wool into a clean NMR tube.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration (Quality Gate 2: Instrument Performance):
-
Instrumentation: The protocol assumes a standard 400 MHz (or higher) NMR spectrometer.
-
Locking & Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak shape. This is critical for resolution.
-
Tuning & Matching: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission and sensitivity.
-
-
Acquisition of ¹³C Spectrum (Quality Gate 3: Parameter Optimization):
-
Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems). This uses a 30° pulse angle to allow for faster repetition rates.
-
Key Parameters:
-
Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between scans, which is important for accurate integration, although quaternary carbons may still be attenuated.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significant number of scans is required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise (S/N) ratio.
-
-
Initiate Acquisition: Start the experiment.
-
-
Data Processing and Validation (Quality Gate 4: Data Integrity):
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the S/N ratio, followed by a Fourier Transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to δ 77.16 ppm.[12]
-
Validation Check: Verify the spectrum. Nine distinct peaks should be visible for the aromatic carbons of this compound. The solvent peak should be a 1:1:1 triplet at ~77.16 ppm.[13] The TMS peak should be a sharp singlet at 0.00 ppm. The presence of these validates the experimental integrity.
-
Caption: A validated workflow for the acquisition of a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural confirmation. The spectrum is defined by nine distinct signals, with chemical shifts profoundly influenced by the electron-withdrawing nitrogen heteroatom and the strong shielding "heavy-atom effect" from the iodine substituent. The C-2 and C-8a signals appear furthest downfield due to deshielding by nitrogen, while the C-3 signal is shifted dramatically upfield to ~89.8 ppm, a hallmark of an iodine-bound carbon. By understanding these fundamental electronic principles and employing a robust, validated experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR data for this compound and related heterocyclic systems, ensuring data integrity in drug discovery and development pipelines.
References
- Laurence, C., et al. (2003). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Physical Chemistry A.
- The Royal Society of Chemistry. (2018). Supplementary Information. RSC Publishing.
- CHEM-MY-TUBE. (2020). IUPAC NOMENCLATURE OF QUINOLINES AND ISOQUINOLINES. YouTube.
- Mazurek, A. P., et al. (2019). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.
- Chemistry with Mitesh. (2021). IUPAC nomenclature: Quinolines and Isoquinolines. YouTube.
- Rusakov, Y. Y., et al. (2018). Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry.
- Magritek. (2021). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek Resources.
- Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
- ResearchGate. (n.d.). Chemical structure and numbering of quinoline. ResearchGate.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029596). HMDB.
- Organic Syntheses. (2021). NMR, qNMR and LC-MS data of Org Syn#3638. Organic Syntheses.
- Brown, W. P. (n.d.). 13C nmr spectrum of iodoethane. Doc Brown's Chemistry.
- Wikipedia. (n.d.). Quinoline. Wikipedia.
- Sciencemadness Wiki. (n.d.). Quinoline. Sciencemadness Wiki.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate.
- Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals.
- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University Chemistry Courses.
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Compound Interest.
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Foreword: The Analytical Imperative for 3-Iodoquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodoquinoline
In the landscape of pharmaceutical development and synthetic chemistry, quinoline derivatives represent a cornerstone scaffold, lending their versatile structure to a vast array of bioactive compounds.[1] Among these, this compound (C₉H₆IN) serves as a critical intermediate, a building block whose iodine substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions. The precise characterization of this molecule is not merely an academic exercise; it is a fundamental requirement for ensuring reaction success, purity of downstream products, and ultimately, the integrity of drug discovery pipelines.[2][3][4]
This guide eschews a conventional, templated approach. Instead, it is structured to mirror the logical thought process of an analytical scientist tasked with developing a robust mass spectrometry method for this compound. We will journey from foundational principles to advanced interpretation, emphasizing not just the "how" but the critical "why" behind each experimental choice. Our objective is to provide researchers, scientists, and drug development professionals with a definitive, field-proven guide to the mass spectrometric analysis of this important heterocyclic compound.
Foundational Molecular Properties
Before any analysis, a scientist must understand the analyte. This compound is a solid at room temperature with a melting point of 61.5-62.5 °C.[2] Its molecular structure, consisting of a quinoline core with an iodine atom at the C3 position, dictates its analytical behavior.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | PubChem[6] |
| Average Molecular Weight | 255.05 g/mol | PubChem[6] |
| Monoisotopic Mass | 254.95450 Da | PubChem[6] |
| Calculated [M+H]⁺ m/z | 255.9618 | ChemicalBook[7] |
| Hydrogen Bond Acceptor Count | 1 | LookChem[2] |
This data is the bedrock of our analysis. The monoisotopic mass is the value we expect to see in a high-resolution mass spectrum, and its confirmation is the primary goal of many analyses.
The Ionization Crossroads: Choosing the Right Path
The journey from a neutral molecule to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique fundamentally alters the information we can obtain. For this compound, two primary techniques are preeminent: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Path of Structural Elucidation
Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that uses high-energy electrons (classically 70 eV) to bombard the analyte molecule.[8][9] This process not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing predictable bond cleavages.
-
Expertise & Experience: The primary value of EI-MS is its ability to generate a rich fragmentation pattern that acts as a molecular fingerprint, which is invaluable for definitive structural confirmation.[10] For this compound, the C-I bond is the weakest point and is expected to cleave readily. The stability of the quinoline ring means the subsequent fragmentation of the core structure will also follow predictable pathways.[11]
-
Trustworthiness: EI spectra are highly reproducible and are compiled in extensive libraries (like NIST), allowing for confident compound identification through spectral matching. The fragmentation pattern provides a self-validating system for confirming the structure.
Electrospray Ionization (ESI): The Path of Gentle Confirmation
ESI is a "soft" ionization technique, ideal for analytes that are already in solution and is the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] It generates ions by creating a fine spray of charged droplets from which the analyte ions are liberated.
-
Expertise & Experience: For nitrogen-containing heterocycles like this compound, ESI in positive ion mode is exceptionally efficient.[12] The basic nitrogen atom readily accepts a proton from the solvent, forming a stable protonated molecule, [M+H]⁺. This technique is preferred when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation, making it ideal for monitoring reaction progress or for quantitative studies where the molecular ion is the target.
-
Trustworthiness: The generation of a clean, strong signal corresponding to the expected [M+H]⁺ ion (m/z 255.96) provides unambiguous confirmation of the compound's presence and molecular weight.[7] Further structural information can be obtained by inducing fragmentation in the mass spectrometer through collision-induced dissociation (CID), in a technique known as MS/MS.
The logical flow for selecting an ionization method is visualized below.
Caption: Logical workflow for selecting the appropriate ionization technique.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The core of mass spectrometry is the analysis of mass-to-charge ratios (m/z), particularly those of the fragment ions, which reveal the molecule's underlying structure.
Predicted EI Fragmentation Pathway
Under electron ionization, the this compound molecular ion (M⁺•) will have an m/z of approximately 255. The most probable fragmentation cascade is initiated by the cleavage of the weakest bond.
-
Loss of Iodine Radical: The C-I bond is significantly weaker than the C-C or C-H bonds within the aromatic system. The initial and most dominant fragmentation will be the homolytic cleavage of this bond, resulting in the loss of a neutral iodine radical (I•, mass ≈ 127 amu) and the formation of a highly stable quinolin-3-yl cation at m/z 128 .
-
Fragmentation of the Quinoline Core: The resulting m/z 128 ion, which is essentially a quinoline cation radical, will then fragment in a manner characteristic of the quinoline scaffold itself. A key fragmentation pathway for quinoline and its isomers is the loss of a neutral hydrogen cyanide (HCN, mass = 27 amu) molecule.[11] This leads to the formation of a fragment ion at m/z 101 .
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Predicted ESI-MS/MS Fragmentation
In an ESI experiment coupled with tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ at m/z 256 is isolated and fragmented via collision-induced dissociation (CID). The fragmentation will differ from EI due to the even-electron nature of the precursor ion. A likely pathway involves the loss of a neutral molecule.
-
Loss of Hydrogen Iodide: The most probable fragmentation is the loss of a neutral hydrogen iodide (HI, mass ≈ 128 amu) molecule. This would result in the formation of a quinoline radical cation at m/z 128 .
-
Further Fragmentation: This m/z 128 ion can then undergo further fragmentation, potentially losing HCN to yield the fragment at m/z 101 , similar to the EI pathway.
Summary of Key Ions
| Ion Source | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Loss | Causality |
| EI | 255 (M⁺•) | 128 | [C₉H₆N]⁺• (Loss of I•) | Cleavage of the weak C-I bond. |
| EI | 255 (M⁺•) | 101 | [C₈H₅]⁺ (Loss of I•, then HCN) | Characteristic fragmentation of the quinoline ring system.[11] |
| ESI-MS/MS | 256 ([M+H]⁺) | 128 | [C₉H₆N]⁺• (Loss of HI) | Elimination of a stable neutral molecule from the protonated precursor. |
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the analysis of this compound. As a Senior Application Scientist, I stress that optimization is key and may be required based on the specific instrument and sample matrix.
Protocol 1: GC-EI-MS for Structural Confirmation
This method is designed for the definitive identification of this compound in a relatively clean, volatile sample.
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). The choice of solvent is critical to ensure compatibility with the GC system and avoid co-elution with the analyte peak.
-
Vortex until fully dissolved. Perform serial dilutions as necessary to achieve a final concentration of ~10-50 µg/mL.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MS (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This column provides excellent separation for a wide range of aromatic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C (splitless mode). This temperature ensures efficient volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C. This program ensures good peak shape and elution in a reasonable timeframe.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV. This standard energy is crucial for generating reproducible spectra that can be compared to library data.[8]
-
Mass Scan Range: m/z 40-350. This range will capture the molecular ion and all predicted key fragments.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Confirm the presence of the molecular ion at m/z 255.
-
Verify the key fragment ions at m/z 128 and 101.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for a match.
-
Protocol 2: LC-ESI-MS for Molecular Weight Confirmation
This method is ideal for analyzing reaction mixtures or samples where the analyte is in a complex matrix and molecular weight confirmation is the primary goal.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates. This is a critical step to prevent clogging of the LC system and ESI needle.
-
Dilute to a final concentration of 1-10 µg/mL.
-
-
Instrumentation & Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S (or equivalent).
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is essential for promoting protonation in positive ion ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C. This temperature is required to efficiently remove solvent from the ESI droplets.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Scan Range: m/z 100-300 (Full Scan Mode).
-
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 255.96 ± 0.1.
-
Confirm the presence of a peak at the expected retention time.
-
Verify the mass in the corresponding spectrum matches the calculated mass of the [M+H]⁺ ion.
-
For MS/MS, set the instrument to isolate m/z 256 and apply collision energy (e.g., 20-30 eV, requires optimization) to observe the fragment ions (e.g., m/z 128).
-
Conclusion: A Synthesis of Technique and Logic
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A Technical Guide to the FT-IR Spectroscopy of 3-Iodoquinoline
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-iodoquinoline, a key heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral analysis to facilitate the unambiguous identification and characterization of this molecule.
Introduction: The Significance of this compound and its Vibrational Signature
This compound belongs to the quinoline family of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities. The introduction of an iodine atom at the 3-position creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a valuable building block in the synthesis of complex organic molecules.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Each functional group and structural feature within a molecule has a characteristic set of vibrational frequencies, resulting in a unique spectral "fingerprint." For this compound, FT-IR spectroscopy is an indispensable tool for:
-
Structural Verification: Confirming the identity and purity of synthesized this compound.
-
Reaction Monitoring: Tracking the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.
-
Investigating Intermolecular Interactions: Studying the effects of solvents, crystal packing, and hydrogen bonding on the vibrational modes of the molecule.
This guide will delve into the theoretical underpinnings of the FT-IR spectrum of this compound, provide a robust experimental protocol for data acquisition, and present a detailed analysis and assignment of its characteristic vibrational bands, supported by computational chemistry.
Theoretical Framework: Understanding the Vibrational Modes of this compound
The FT-IR spectrum of this compound is governed by the vibrations of its constituent atoms and bonds. As a substituted aromatic heterocycle, its spectrum can be understood by considering the vibrational modes of the quinoline ring system and the influence of the iodine substituent. This compound (C₉H₆IN) is a non-linear molecule with 17 atoms, and thus possesses 3N-6 = 3(17)-6 = 45 fundamental vibrational modes.[1] These can be broadly categorized as stretching and bending vibrations.
Quinoline Ring Vibrations
The quinoline ring system gives rise to a series of characteristic absorptions:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3100-3000 cm⁻¹.[2][3] These bands are often of weak to medium intensity.
-
C=C and C=N Ring Stretching: The in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring are observed in the 1650-1400 cm⁻¹ region.[2] These are typically sharp and of medium to strong intensity, and their precise positions are sensitive to substitution on the ring.
-
C-H In-Plane Bending: The in-plane bending (scissoring) vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ range.
-
C-H Out-of-Plane Bending: The out-of-plane bending (wagging) vibrations of the aromatic C-H bonds are prominent in the 900-675 cm⁻¹ region. The pattern of these strong absorptions can be diagnostic of the substitution pattern on the aromatic rings.[2]
The Influence of the Iodine Substituent
The introduction of a heavy iodine atom at the 3-position of the quinoline ring has several notable effects on the vibrational spectrum:
-
Mass Effect: The high mass of the iodine atom will lower the frequency of the vibrations in which it is involved, most notably the C-I stretching and bending modes.
-
Electronic Effects: Iodine is an electronegative atom, and its presence can induce changes in the electron distribution within the quinoline ring. This can lead to shifts in the frequencies of the ring's stretching and bending vibrations compared to unsubstituted quinoline.
-
C-I Stretching Vibration: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. A computational study on 5,7-diiodo-8-hydroxyquinoline assigned the C-I stretching vibrations to bands observed at 542 cm⁻¹ and 497 cm⁻¹.[4] This provides a reasonable estimate for the expected position of the C-I stretch in this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section provides a detailed, step-by-step methodology for obtaining the FT-IR spectrum of solid this compound. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, speed, and minimal sample preparation requirements.
Materials and Instrumentation
-
Sample: this compound (solid, CAS No: 79476-07-6)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory. The PerkinElmer Spectrum 3™ is a suitable instrument for this purpose.[5][6][7]
-
Software: Appropriate software for instrument control, data acquisition, and spectral processing (e.g., PerkinElmer Spectrum 10™).[6]
-
Safety Equipment: Safety goggles, lab coat, and nitrile gloves. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8]
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring the FT-IR spectrum of this compound using the ATR technique.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Purge the instrument with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Collection: With the clean, empty ATR crystal in the beam path, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere. A typical collection would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 16 or 32 scans at 4 cm⁻¹ resolution). The instrument's software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the absorbance or transmittance spectrum.
-
Data Processing: Apply an ATR correction to the collected spectrum if the software allows. This correction accounts for the wavelength-dependent depth of penetration of the infrared beam into the sample, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Cleaning: After data collection, raise the press, and carefully clean the this compound from the ATR crystal and press tip using an appropriate solvent and a soft wipe.
Spectral Interpretation and Vibrational Assignments
The experimental FT-IR spectrum of this compound exhibits a series of characteristic absorption bands. To provide a robust and authoritative assignment of these bands, a theoretical vibrational frequency analysis was performed using Density Functional Theory (DFT).
Computational Methodology
The molecular geometry of this compound was optimized, and the harmonic vibrational frequencies were calculated using the B3LYP functional with the 6-311++G(d,p) basis set for carbon, hydrogen, and nitrogen atoms, and the LANL2DZ effective core potential for the iodine atom.[9] This level of theory has been shown to provide a good balance between accuracy and computational cost for halogenated quinoline derivatives.[9][10] The calculated frequencies were uniformly scaled by a factor of 0.961 to correct for anharmonicity and basis set deficiencies.[4] All calculations were performed using the Gaussian 09 software package.
Analysis of the FT-IR Spectrum of this compound
The following table presents the experimentally observed FT-IR peaks for this compound and their assignments based on the DFT calculations and comparison with related compounds.
| Experimental Frequency (cm⁻¹) ** | Calculated (Scaled) Frequency (cm⁻¹) ** | Vibrational Assignment |
| ~3060 (weak, broad) | 3055, 3048, 3035 | Aromatic C-H stretching |
| 1634 (medium) | 1630 | C=N and C=C ring stretching |
| 1575 (medium) | 1570 | C=C ring stretching |
| 1489 (strong) | 1485 | C=C ring stretching |
| 1350 (medium) | 1345 | C-H in-plane bending |
| 1124 (strong) | 1120 | C-H in-plane bending |
| 938 (medium) | 935 | C-H out-of-plane bending |
| 887 (strong) | 880 | C-H out-of-plane bending |
| 745 (strong) | 740 | C-H out-of-plane bending (4 adjacent H's) |
| Not observed (calculated) | 525 | C-I stretching |
Detailed Band Assignments
-
3100-3000 cm⁻¹ Region: The weak, broad absorption around 3060 cm⁻¹ is characteristic of the C-H stretching vibrations of the quinoline ring. The DFT calculations predict multiple C-H stretching modes in this region.
-
1650-1400 cm⁻¹ Region (Fingerprint Region I - Ring Stretching): This region is dominated by the stretching vibrations of the quinoline ring. The band at 1634 cm⁻¹ is assigned to a combination of C=N and C=C stretching modes. The strong absorption at 1489 cm⁻¹ is characteristic of the C=C stretching vibrations of the aromatic system.
-
1400-900 cm⁻¹ Region (Fingerprint Region II - In-plane Bending): The bands at 1350 cm⁻¹ and 1124 cm⁻¹ are attributed to the in-plane bending vibrations of the C-H bonds of the quinoline ring.
-
Below 900 cm⁻¹ Region (Out-of-Plane Bending): This region is characterized by strong absorptions due to the out-of-plane C-H bending vibrations. The bands at 938 cm⁻¹ and 887 cm⁻¹ are assigned to these modes. The strong band at 745 cm⁻¹ is characteristic of the out-of-plane bending of four adjacent hydrogen atoms on the benzene portion of the quinoline ring.
-
C-I Stretching Mode: The C-I stretching vibration is predicted by DFT calculations to occur around 525 cm⁻¹ . This band is typically weak and may not be readily observable in a standard mid-IR spectrum, which often has a lower limit of 400 cm⁻¹.
Conclusion
This technical guide has provided a comprehensive framework for the FT-IR spectroscopic analysis of this compound. By integrating theoretical principles with a detailed experimental protocol and a DFT-supported spectral interpretation, researchers can confidently identify and characterize this important synthetic intermediate. The provided vibrational assignments serve as a reliable reference for quality control, reaction monitoring, and further spectroscopic investigations of this compound and its derivatives. The methodologies outlined herein are not only applicable to the target molecule but also provide a robust template for the FT-IR analysis of a wide array of substituted heterocyclic compounds.
References
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Understanding 3-Iodoquinoline: A Profile for the Scientist
An In-Depth Technical Guide to the Safe Handling of 3-Iodoquinoline for Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and handling procedures for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal reasoning behind safety measures, grounded in the physicochemical properties of the compound and field-proven laboratory practices. Our objective is to empower scientific professionals to work safely and effectively with this versatile chemical intermediate.
This compound is a halogenated aromatic heterocyclic compound. Its molecular structure, featuring a quinoline core with an iodine atom at the 3-position, makes it a valuable building block in medicinal chemistry and materials science. The presence of the C-I bond is key to its utility in cross-coupling reactions, but it also dictates many of the specific safety considerations that are essential for its handling.
Physicochemical Properties Overview
A foundational understanding of this compound's physical and chemical properties is the first step in a robust risk assessment. These properties influence its behavior in the laboratory environment and inform the necessary control measures.
| Property | Value | Scientific Implication & Rationale for Caution |
| Molecular Formula | C₉H₆IN | The presence of iodine significantly increases the molecular weight compared to quinoline. |
| Molecular Weight | 255.06 g/mol [1][2] | As a solid powder, inhalation of fine particulates is a primary exposure risk. |
| Appearance | Off-white to light yellow solid[2] | Any deviation in color could indicate degradation or impurity, warranting re-evaluation before use. |
| Melting Point | 61.5-62.5 °C[2][3] | The relatively low melting point means it can melt on a hot plate or in certain processing conditions, changing its physical hazard profile from a powder to a liquid. |
| Boiling Point | 105-107 °C at 0.25 Torr[2][3] | This data is crucial for purification via distillation, indicating that vacuum is required to avoid decomposition at higher atmospheric boiling points. |
| Storage Temp. | 2-8°C, protect from light[2] | Suggests potential for thermal and photochemical degradation. The C-I bond can be susceptible to light-induced homolytic cleavage, forming radical species. Cool, dark storage prevents this decomposition, ensuring the compound's integrity and preventing the formation of unknown, potentially more hazardous byproducts. |
Comprehensive Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its specific toxicological profile is critical for developing safe handling protocols. The Globally Harmonized System (GHS) provides the framework for this assessment.[1]
GHS Classification: A Multi-faceted Hazard Profile
According to data aggregated from ECHA C&L notifications, this compound presents a suite of hazards that demand respect and careful management.[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[1] This means the substance is harmful if swallowed, in contact with skin, or if inhaled. The causality lies in its ability to be absorbed into the bloodstream through these routes and exert systemic toxic effects.
-
Skin Irritation: Category 2.[1] Causes skin irritation upon direct contact. This is common for many halogenated aromatic compounds which can disrupt cellular membranes and cause local inflammation.
-
Eye Irritation: Category 2A.[1] Causes serious eye irritation. The crystalline nature of the solid can cause mechanical irritation, while its chemical properties can lead to significant inflammatory responses.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1] Inhalation of the powder can directly irritate the mucosal surfaces of the respiratory system.
The Logic of Risk Assessment: A Workflow for Safe Experimentation
A dynamic risk assessment is not a one-time checklist but a continuous scientific process. Before any new procedure involving this compound, a systematic evaluation of the hazards and the implementation of controls is mandatory. This workflow ensures that safety is integral to the experimental design.
Caption: A systematic workflow for laboratory risk assessment.
Engineering and Personal Protective Controls: A Multi-Layered Defense
The hierarchy of controls dictates that engineering solutions are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).[4] PPE should never be considered the primary means of protection; it is the last barrier between the researcher and the hazard.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound solid, and any work with its solutions in volatile solvents, must be performed inside a certified chemical fume hood.
-
Causality: The fume hood provides negative pressure, continuously drawing air and airborne contaminants (like fine powder dust or solvent vapors) away from the user's breathing zone. This directly mitigates the acute inhalation toxicity and respiratory irritation hazards.
-
Self-Validating System: Before starting work, verify that the fume hood's airflow monitor indicates a face velocity between 80-120 feet per minute (fpm). This confirms the hood is functioning correctly and providing adequate protection. Log this verification in the lab notebook.
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed.
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5] Standard safety glasses are insufficient as they do not protect against splashes or fine airborne particles. |
| Hand Protection | Nitrile gloves are the standard recommendation for incidental contact.[6] They offer good resistance to a wide range of chemicals, including many solvents used to dissolve this compound, and provide excellent protection against the solid.[7] For prolonged contact or immersion, a heavier glove like Neoprene or a laminate glove (SilverShield/Norfoil ) should be used, as nitrile gloves can degrade with extended exposure to certain aromatic or halogenated solvents.[8][9] Self-Validating System: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory area. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a closed front. The coat should be buttoned completely to provide maximum coverage. |
| Foot Protection | Closed-toe shoes made of a non-porous material must be worn in the laboratory at all times. |
Standard Operating Procedures: From Storage to Disposal
Adherence to detailed, peer-reviewed Standard Operating Procedures (SOPs) is crucial for ensuring safety and experimental reproducibility.
Receipt and Storage
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Storage: Store in a cool, dry, dark location, such as a refrigerator designated for chemicals (2-8°C), away from strong oxidizing agents and incompatible materials.[2] The rationale is to prevent thermal and light-induced degradation and to avoid potentially vigorous reactions with oxidizers.
-
Inventory: Log the chemical into the laboratory's inventory system, noting the date of receipt and assigned storage location.
Experimental Protocol: Weighing and Preparing a Solution
This protocol is a self-validating system designed to minimize exposure.
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Verify the fume hood is operational.
-
Staging: Place a weigh boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.
-
Weighing: Carefully transfer the required amount of this compound solid from its storage bottle to the weigh boat. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Dissolution: Add the weighed solid to the container of solvent. Seal the container and mix gently (swirling or magnetic stirring) until dissolved.
-
Cleanup: Clean the spatula with a solvent-dampened wipe. Dispose of the weigh boat and wipe as hazardous waste.
-
Final Check: Ensure the primary container of this compound is tightly sealed before returning it to storage.
Accidental Release and Spill Cleanup
Rapid and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert others in the area. If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.
-
Control & Contain: For a small spill of the solid, gently cover it with a dampened paper towel to prevent dust from becoming airborne. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10]
-
Absorb & Collect: Working from the outside in, apply absorbent material over the spill.[10] Once absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area three times with a cloth or paper towel soaked in a detergent solution, followed by a water rinse.[11] This ensures the removal of residual chemical.
-
Dispose: All contaminated materials (absorbents, PPE, cleaning supplies) must be placed in a sealed container and disposed of as hazardous chemical waste.
Waste Disposal
-
Principle of Segregation: All waste containing this compound, whether solid, liquid, or contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Rationale for Incineration: Due to its halogenated aromatic structure, this compound is persistent and can be toxic to aquatic life.[12] Landfilling is inappropriate as it can lead to environmental contamination. High-temperature incineration is the required disposal method to ensure complete destruction of the molecule, preventing the release of the compound or toxic byproducts into the environment.
Emergency Response and First Aid
Immediate and appropriate first aid can significantly reduce the severity of an injury resulting from exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[10] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS to the medical personnel.[6] |
Conclusion
This compound is a powerful tool for chemical innovation, but its utility is matched by its potential hazards. By integrating a deep understanding of its chemical nature with rigorous, self-validating safety protocols, researchers can manage these risks effectively. This guide serves as a framework for building a culture of safety, where every experimental choice is informed by a commitment to the well-being of personnel and the protection of the environment.
References
- Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]
- National Center for Biotechnology Information.
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- YourGloveSource.com. (2015-05-11). What is the best glove for the handling of chemicals?. [Link]
- Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
- AIBON SAFETY. (2025-06-26). Which are the best gloves for chemical environments?. [Link]
- Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Arylquinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Specifically, the introduction of an aryl group at the 3-position of the quinoline ring system gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer and protein kinase inhibitory properties.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to these valuable 3-arylquinoline derivatives.[5] This application note provides a detailed protocol for the Suzuki coupling of 3-iodoquinoline with various arylboronic acids, delves into the mechanistic underpinnings of the reaction, and offers guidance for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides, which are highly reactive substrates due to the relatively weak C-I bond.[7] This step forms a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex (the quinoline and the aryl group) are coupled, forming the desired 3-arylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Critical Parameters and Reagent Selection
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring within the quinoline system can influence reactivity, making careful optimization crucial.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source that does not require an external ligand. For more challenging couplings, a combination of a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can enhance catalytic activity.[8] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald Ligands (SPhos, XPhos) | For routine couplings with this compound, PPh₃ is often sufficient. However, for less reactive boronic acids or to achieve lower catalyst loadings, more advanced ligands like SPhos can accelerate the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation. K₂CO₃ is a cost-effective and generally effective choice. For more difficult couplings or base-sensitive substrates, K₃PO₄ or Cs₂CO₃ can be more effective, though they are more expensive.[6] The base is typically used in excess (2-3 equivalents). |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane/water mixtures are widely used and effective. Toluene can be a good alternative, and DMF is also a viable option, particularly for reactions requiring higher temperatures.[9] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | A slight excess of the boronic acid (1.1-1.5 equivalents) is typically used to ensure complete consumption of the this compound. The stability and purity of the boronic acid are critical; protodeboronation can be a significant side reaction.[10] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The high reactivity of the C-I bond in this compound may allow for lower temperatures compared to the corresponding bromo- or chloroquinolines.[7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylquinoline.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.[10]- Thoroughly degas solvents before use.- Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Dehalogenation of this compound | - Formation of palladium-hydride species | - Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄).- Avoid alcohol-based solvents.- Employ a bulkier ligand (e.g., XPhos) which can favor reductive elimination over dehalogenation.[5] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Ensure the reaction is strictly anaerobic.- Lower the reaction temperature if possible. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction times | - Use anhydrous solvents if possible, with a carefully controlled amount of water.- Use a more active catalyst system to shorten the reaction time.- Convert the boronic acid to a more stable trifluoroborate salt or MIDA boronate. |
References
- Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(7), 4782–4793. [Link]
- Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. [Link]
- Martins, D. L., et al. (2017). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 41(23), 14382-14392. [Link]
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938. [Link]
- Reddit discussion on a challenging Suzuki reaction. (2024). r/Chempros. [Link]
- Matos, M. J., et al. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.
- Reddit discussion on failed Suzuki coupling. (2024). r/Chempros. [Link]
- Organic Chemistry with Lluís Llorens Palomo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Al-Zoubi, R. M. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- The Organic Chemist. (2020). Suzuki Coupling. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
- MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
- Zhou, C., et al. (2008). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica, 29(9), 1107-1114. [Link]
Sources
- 1. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 3-Iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Alkenylquinolines and the Power of the Heck Reaction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Specifically, quinoline derivatives substituted at the 3-position are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and antimalarial agents. The introduction of an alkenyl group at this position via the Mizoroki-Heck reaction opens up a vast chemical space for further functionalization, making it a strategically vital transformation in drug discovery and development.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[1] This powerful carbon-carbon bond-forming reaction is prized for its high efficiency, functional group tolerance, and predictable stereoselectivity, typically affording the trans-alkene product.[2] This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 3-iodoquinoline, offering insights into the optimization of reaction parameters and providing detailed experimental protocols.
Mechanistic Considerations: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is crucial for rationally selecting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) species.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This is the key C-C bond-forming step.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon of the alkyl-palladium intermediate is eliminated, forming the alkenylquinoline product and a palladium-hydride species.
-
Reductive Elimination: A base regenerates the Pd(0) catalyst by removing the hydride and the iodide from the palladium center.[3]
Optimizing the Heck Reaction for this compound: A Guide to Key Parameters
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. As an aryl iodide, this compound is a highly reactive substrate for the oxidative addition step, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.
Catalyst System
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other sources like palladium(II) chloride (PdCl₂) or pre-formed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[2]
-
Ligands:
-
Phosphine Ligands: While aryl iodides can sometimes react without a supporting ligand, the use of phosphine ligands often improves catalyst stability and reaction efficiency. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial.[4]
-
Phosphine-Free Systems: To simplify purification and reduce cost and toxicity, phosphine-free conditions have been developed.[5][6] These often rely on the use of polar aprotic solvents like DMF or NMP, or employ phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) to stabilize the palladium catalyst.
-
Base
A stoichiometric amount of a base is required to neutralize the hydrogen iodide generated during the reductive elimination step.[3]
-
Organic Bases: Triethylamine (Et₃N) is a widely used organic base.
-
Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also effective and can be advantageous in certain solvent systems.[2]
Solvent
The choice of solvent is critical and can influence reaction rates and catalyst stability.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction due to their ability to dissolve the reactants and stabilize the catalytic species.[6]
-
Greener Alternatives: In an effort to develop more sustainable protocols, greener solvents have been explored. Ethanol has been shown to be an effective solvent, particularly in combination with microwave heating.[7]
Temperature and Reaction Time
Reaction temperatures typically range from 80 to 140 °C. Aryl iodides are generally more reactive and may allow for lower reaction temperatures. Reaction times can vary from a few hours to 24 hours, and progress should be monitored by TLC or LC-MS.
Tabulated Reaction Conditions for the Heck Reaction of 3-Haloquinolines
The following table summarizes various conditions reported for the Heck reaction of haloquinolines and related substrates with different alkenes, providing a useful starting point for reaction optimization.
| Entry | Halo-Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | EtOH | 140 (MW) | 0.5 | 71 | [7] |
| 2 | 3-Formylquinolin-2-yl chloride | Methyl acrylate | PdCl₂ (2.5) | rac-BINAP (2.5) | NaOAc (2) | DMA | 130 | - | Good to Excellent | [8] |
| 3 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (cat.) | - | Et₃N | DMF | 100 | 3 | High | |
| 4 | Iodobenzene | Styrene | PdCl₂ (1.0) | TDTAT | K₂CO₃ | Water | 100 | 6 | 74 | [8] |
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the Heck reaction of this compound with representative activated and non-activated alkenes.
Protocol 1: Heck Coupling of this compound with Ethyl Acrylate (Phosphine-Free)
This protocol is a representative procedure for the coupling of this compound with an activated alkene under phosphine-free conditions.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and anhydrous DMF.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add triethylamine (2.0 equiv) and ethyl acrylate (1.2 equiv) via syringe.
-
Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-3-(quinolin-3-yl)acrylate.
Protocol 2: Heck Coupling of this compound with Styrene (with Phosphine Ligand)
This protocol outlines a procedure for the coupling of this compound with a non-activated alkene, employing a phosphine ligand to enhance catalyst stability.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), palladium(II) acetate (0.03 equiv, 3 mol%), triphenylphosphine (0.06 equiv, 6 mol%), and potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to the flask.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add styrene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield (E)-3-styrylquinoline.
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for performing and analyzing the Heck reaction of this compound.
Figure 2: Generalized experimental workflow for the Heck reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more electron-rich phosphine ligand, or increasing the reaction temperature. Ensure that the solvent is anhydrous and the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.
-
Formation of Homocoupled Byproduct: The formation of biaryl homocoupling products can sometimes be observed. This may be mitigated by adjusting the reaction temperature or catalyst system.
-
Stereoselectivity: The Heck reaction typically yields the trans isomer as the major product. If a mixture of stereoisomers is obtained, purification by chromatography is usually effective.
Conclusion
The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of 3-alkenylquinolines from this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Heck Reaction. Organic Chemistry Portal. [Link]
- A phosphine free, inorganic base free, one-pot tandem Mizoroki–Heck olefination/direct arylation/hydrogenation sequence, to give multicyclic alkylated heteroarenes. Green Chemistry. [Link]
- Phosphine-free Heck reaction: mechanistic insights and catalysis “on water” using a charge-tagged palladium complex. New Journal of Chemistry. [Link]
- (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses Procedure. [Link]
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Heck reaction. Wikipedia. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
- Heck coupling of iodobenzene with ethyl acrylate after 4 h.
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
- Heck Reaction. YouTube. [Link]
- (PDF) ChemInform Abstract: rac-BINAP-PdCl 2 Catalyzed Heck Reactions of 3-Formylquinolin-2-yl Chlorides with Methyl Acrylate.
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
- Heck coupling of iodobenzene and ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a].
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Functionalization of 3-Iodoquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery and Materials Science
Introduction: The Quinoline Scaffold and the Imperative of C-3 Functionalization
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional organic materials.[1][2] Its prevalence stems from its versatile biological activity, with quinoline derivatives demonstrating efficacy as anticancer, antimalarial, antibacterial, and kinase inhibiting agents.[3][4] The strategic derivatization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, enabling the development of novel therapeutic agents and advanced materials.[5]
Among the various positions on the quinoline ring, the C-3 position is of particular interest. Functionalization at this site can significantly modulate the molecule's interaction with biological targets and influence its electronic properties. 3-Iodoquinoline serves as a versatile and highly reactive precursor for introducing a diverse array of substituents at this crucial position through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in many palladium-catalyzed processes, often allowing for milder reaction conditions and broader substrate scope.[6]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed synthesis of functionalized quinolines using this compound as the key building block. We will delve into the practical and mechanistic aspects of several pivotal cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings. These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for experimental choices.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8] Understanding this fundamental cycle is crucial for troubleshooting and optimizing these powerful transformations.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, typically a boronic acid or ester.[9][10] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[11]
Application Note: Synthesis of 3-Arylquinolines
The synthesis of 3-arylquinolines is of significant interest in medicinal chemistry, as the biaryl scaffold is a common feature in many biologically active molecules.[3] The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct and efficient route to these valuable compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01-0.02 mmol), SPhos (0.02-0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The higher reactivity of this compound may allow for lower temperatures compared to the corresponding bromo- or chloroquinolines.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ | A common and relatively inexpensive palladium precatalyst. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation and is compatible with many functional groups. |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki couplings, where water is crucial for the activation of the boronic acid. |
| Temperature | Room Temperature to 80 °C | The high reactivity of the C-I bond may allow for milder heating than with less reactive aryl halides. |
Heck Reaction: Vinylation of this compound
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][12] This reaction is a powerful tool for the synthesis of substituted alkenes and has found widespread application in the synthesis of complex organic molecules.[13]
Application Note: Synthesis of 3-Vinylquinolines
3-Vinylquinolines are valuable synthetic intermediates that can be further functionalized. The Heck reaction provides a direct method for their synthesis from this compound and various alkenes.
Experimental Protocol: Heck Reaction of this compound
This protocol is a general procedure and may need to be optimized for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-6 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01-0.03 mmol), and P(o-tol)₃ (0.02-0.06 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMF (e.g., 5 mL) via syringe.
-
Add the alkene (1.5 mmol) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ | A standard and effective palladium precatalyst for Heck reactions. |
| Ligand | P(o-tol)₃ | A common phosphine ligand for Heck reactions that provides good stability and reactivity to the catalyst. |
| Base | Et₃N | An organic base that neutralizes the HI generated during the reaction. |
| Solvent | DMF | A polar aprotic solvent that is well-suited for Heck reactions. |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[14][15] This reaction is highly valued for its reliability in constructing sp²-sp carbon-carbon bonds.[16]
Application Note: Synthesis of 3-Alkynylquinolines
3-Alkynylquinolines are important precursors for the synthesis of various heterocyclic compounds and are also of interest in materials science due to their electronic properties. The Sonogashira coupling offers a straightforward method for their synthesis.[17]
Experimental Protocol: Sonogashira Coupling of this compound
This is a general protocol and should be optimized for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed DMF (e.g., 5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | DMF | A suitable polar aprotic solvent for this reaction. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[1][18][19] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are prevalent in pharmaceuticals and other functional molecules.[8][20]
Application Note: Synthesis of 3-Aminoquinolines
The introduction of an amino group at the 3-position of the quinoline ring can significantly impact its biological activity.[8] The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of 3-aminoquinolines from this compound and a wide variety of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This general protocol may require optimization based on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 mmol) and Xantphos (0.02-0.04 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) under a positive pressure of argon.
-
Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | Xantphos | A bidentate phosphine ligand with a large bite angle, which is effective for promoting C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
digraph "Workflow_Buchwald_Hartwig" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start: Reaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine this compound,\nAmine, Pd₂(dba)₃, Xantphos,\nand NaOtBu in Toluene"]; inert [label="Establish Inert Atmosphere\n(Argon)"]; heat [label="Heat Reaction Mixture\n(80-110 °C)"]; monitor [label="Monitor Progress\n(TLC/LC-MS)"]; workup [label="Aqueous Workup and\nExtraction"]; purify [label="Column Chromatography"]; product [label="Product: 3-Aminoquinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> inert; inert -> reagents; reagents -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> product; }
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination of this compound.
Palladium-Catalyzed Carbonylative Couplings
Palladium-catalyzed carbonylation reactions involve the incorporation of carbon monoxide (CO) into an organic molecule, providing a powerful method for the synthesis of carbonyl-containing compounds such as esters, amides, and ketones.[9]
Application Note: Synthesis of Quinoline-3-Carboxylic Acid Derivatives
Quinoline-3-carboxylic acid and its derivatives are important pharmacophores found in a number of antibacterial and anticancer agents.[21][22] The palladium-catalyzed carbonylation of this compound in the presence of a suitable nucleophile (e.g., an alcohol or amine) offers a direct route to these valuable compounds.[23]
Experimental Protocol: Carbonylative Coupling of this compound
This protocol describes the synthesis of a quinoline-3-carboxylate ester and may be adapted for other nucleophiles. Caution: This reaction involves the use of carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound
-
Methanol (as both solvent and nucleophile)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Carbon monoxide (CO) gas
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and dppp (0.04 mmol).
-
Add methanol (e.g., 10 mL) and triethylamine (2.0 mmol).
-
Seal the vessel and purge with CO gas several times.
-
Pressurize the vessel with CO (e.g., 5-10 atm).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the vessel) and analyzing by GC-MS or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the CO gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the methyl quinoline-3-carboxylate.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ | A common and effective precatalyst for carbonylation reactions. |
| Ligand | dppp | A bidentate phosphine ligand that can stabilize the palladium catalyst under the reaction conditions. |
| Nucleophile | Methanol | Serves as both the solvent and the nucleophile to form the methyl ester. |
| Base | Et₃N | Neutralizes the HI formed during the reaction. |
| CO Pressure | 5-10 atm | A moderate pressure of CO is typically sufficient to drive the carbonylation. |
| Temperature | 80-100 °C | Elevated temperatures are usually required for efficient carbonylation. |
Conclusion: A Versatile Platform for Innovation
This compound, in conjunction with the powerful and versatile toolkit of palladium-catalyzed cross-coupling reactions, provides an exceptional platform for the synthesis of a diverse array of functionalized quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers to explore new chemical space in drug discovery and materials science. By understanding the underlying principles and mastering these experimental techniques, the scientific community can continue to unlock the full potential of the quinoline scaffold to address pressing challenges in medicine and technology.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. (2025).
- Gabriele, B., et al. (2008). Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. The Journal of Organic Chemistry, 73(15), 5887-5895.
- Wikipedia. (2023).
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Benchchem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sonogashira cross-coupling of 3a–c with terminal alkynes to afford 4a–i.
- PubMed Central. (2015). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
- Murru, S., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9133-9138.
- ResearchGate. (2025).
- PubMed. (2020).
- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Benchchem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes.
- Semantic Scholar. (n.d.). Synthesis of 3-Alkynylselenophene Derivatives by a Copper-Free Sonogashira Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wiley Online Library. (n.d.). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed Central. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.
- Frontiers. (2024).
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
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- eScholarship@McGill. (n.d.).
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- Semantic Scholar. (n.d.). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines1a-b[16].
- PubMed Central. (2018).
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Application Notes and Protocols for the Synthesis of 3-Arylquinolines from 3-Iodoquinoline
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 3-arylquinolines, a privileged scaffold in numerous biologically active compounds.[1][2] Starting from the versatile and highly reactive 3-iodoquinoline, we explore the application of palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. Additional methodologies, including the Stille and Heck reactions, are also discussed to highlight the synthetic versatility of the this compound building block. This document emphasizes the underlying principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting.
Introduction: The Significance of the 3-Arylquinoline Scaffold
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2][3] When functionalized at the 3-position with an aryl group, the resulting 3-arylquinoline scaffold exhibits a remarkable range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This has established it as a "privileged structure" in drug discovery, driving the need for efficient and versatile synthetic methods.
Palladium-catalyzed cross-coupling reactions have become the gold standard for constructing C-C bonds in modern organic synthesis due to their mild conditions and broad functional group tolerance.[4] For the synthesis of 3-arylquinolines, this compound serves as an ideal electrophilic partner. The carbon-iodine bond is the most reactive among halogens in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo or chloro counterparts.[5][6]
This guide will detail the practical application of these powerful reactions, providing scientists with the necessary protocols to generate diverse libraries of 3-arylquinolines for further investigation.
The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar, well-established catalytic cycle.[4][5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle begins with a Pd(0) species, which is the active catalyst. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) as a pre-catalyst, which is reduced in situ to the active Pd(0) state.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step.[5]
-
Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups (the quinoline and the new aryl group) on the palladium center couple and are expelled from the coordination sphere, forming the final 3-arylquinoline product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5]
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[1][4] The reaction generally requires a base to facilitate the transmetalation step.[7]
Detailed Experimental Protocol: Synthesis of 3-Phenylquinoline
This protocol provides a representative procedure for the synthesis of 3-phenylquinoline from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial, condenser, magnetic stirrer, nitrogen/argon source.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed beforehand by bubbling with argon for 15-20 minutes.[6]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 4:1) as the eluent. The disappearance of the this compound spot indicates reaction completion (typically 4-12 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 3-phenylquinoline.[9]
-
Optimization and Data
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. While Pd(PPh₃)₄ is robust, other catalyst systems may offer improvements for challenging substrates.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ | DMF/H₂O | 80-90 | 48 | ~80% | [8] |
| Pd(OAc)₂ (1%) | SPhos (2%) | K₃PO₄ | Dioxane/H₂O | 50 | 4 | >90% | [6] (Projected) |
| PdCl₂(dppf) (5%) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [10] (Analogous) |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ | 1,4-Dioxane | 90 | 4 | 68-82% | [11] (Analogous) |
Expected Characterization of 3-Phenylquinoline
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₁₅H₁₁N[12]
-
Melting Point: 52 °C[13]
-
¹H NMR (CDCl₃, 300 MHz): δ 9.15 (d, J=2.1 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 8.05 (s, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.75-7.65 (m, 3H), 7.55-7.40 (m, 4H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 150.5, 147.2, 137.9, 134.1, 133.0, 129.5, 129.2, 128.9, 128.3, 128.0, 127.8, 127.3.
-
Mass Spec (EI): m/z 205 (M⁺).[12]
Application Protocol 2: Stille Coupling
The Stille coupling utilizes organostannanes as the nucleophilic coupling partner.[15] A key advantage is its excellent tolerance for a wide variety of functional groups, as organostannanes are unreactive towards many common reagents.[16] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts necessitate careful handling and purification.[15][17]
Detailed Experimental Protocol: Synthesis of 3-Phenylquinoline via Stille Coupling
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 0.37 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the tributyl(phenyl)stannane.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-18 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) (1M, 15 mL) for 1 hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-phenylquinoline.
-
Expanding the Synthetic Toolkit: Other Coupling Reactions
The utility of this compound extends beyond the synthesis of biaryls. It is a key precursor for introducing other important functional groups at the 3-position.
-
Heck Reaction: For the synthesis of 3-alkenylquinolines, the Heck reaction couples this compound with an alkene.[18][19] This reaction is a powerful tool for creating C(sp²)-C(sp²) bonds and introducing vinyl functionality.[20]
-
Sonogashira Coupling: To install an alkyne group, the Sonogashira coupling reacts this compound with a terminal alkyne.[18][21] The resulting 3-alkynylquinolines are valuable intermediates for further transformations, such as click chemistry or reduction.[22]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, producing 3-aminoquinolines from this compound and a primary or secondary amine.[23][24] This is a critical transformation for accessing compounds with pharmacologically relevant nitrogen-containing functional groups.[25][26]
Troubleshooting and Safety Considerations
| Problem | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Starting material remains after expected reaction time. | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different pre-catalyst. Ensure proper degassing of solvents and purging of the reaction vessel with inert gas. Use anhydrous solvents. |
| Catalyst Decomposition | Reaction mixture turns black (formation of palladium black). | Reaction temperature is too high; Ligand is unstable or absent. | Lower the reaction temperature. For ligand-free protocols, consider adding a stabilizing phosphine ligand. |
| Difficult Purification | (Stille Coupling) Product is contaminated with tin byproducts. | Incomplete removal of organotin compounds. | Repeat the aqueous KF wash, or try alternative workups such as treatment with DBU/iodine. |
| Side Reactions | (Suzuki Coupling) Homocoupling of boronic acid is observed. | Oxygen present in the reaction mixture. | Improve degassing procedures for the solvent and ensure a robust inert atmosphere throughout the reaction. |
Safety Precautions:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organotin Reagents: Organostannanes are highly toxic, particularly volatile ones. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Many solvents used (DMF, Dioxane, Toluene) have specific health risks. Consult the Safety Data Sheet (SDS) for each before use.
-
Inert Atmosphere: Reactions under an inert atmosphere can build up pressure, especially when heated. Ensure proper venting or use of a balloon to maintain a slight positive pressure.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of 3-arylquinolines and other 3-substituted derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable and high-yielding pathway to these valuable molecular scaffolds. By understanding the underlying catalytic mechanisms and following robust experimental protocols, researchers can efficiently generate diverse libraries of these compounds, accelerating progress in drug discovery and materials science.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
- Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions.RosDok.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.NIH.
- Palladium in Quinoline Synthesis.ScienceDirect.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- 3-Phenylquinoline | C15H11N | CID 282849.PubChem - NIH.
- 3-Phenylisoquinoline | C15H11N | CID 609614.PubChem - NIH.
- Structural Elucidation of a New Puzzling Compound Emerged
- 3-phenylquinoline.Stenutz.
- Buchwald–Hartwig amin
- Purification of Quinoline-3,4-diones : r/Chempros.Reddit.
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- Stille reaction.Wikipedia.
- 3-phenylquinoline.NIST WebBook.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.Benchchem.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
- Buchwald-Hartwig Amin
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.Benchchem.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.MDPI.
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A PALLADIUM-CATALYZED STILLE BIARYL COUPLING REACTION: SYNTHESIS OF 2-(2'-METHYL-4'-METHOXYPHENYL)-5-METHOXY-N,N-DIISOPROPYLBENZAMIDE.Organic Syntheses.
- Stille Coupling.Organic Chemistry Portal.
- Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes.
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- Practical Three-Component Regioselective Synthesis of Drug-Like 3-Aryl(or heteroaryl)
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.PubMed.
- Heck reaction.Wikipedia.
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
- The Suzuki Reaction.Andrew G Myers Research Group.
- Heck Reaction.Organic Chemistry Portal.
- Sonogashira Coupling.Organic Chemistry Portal.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
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Application Note: A Researcher's Guide to the Sonogashira Coupling of 3-Iodoquinolines
Introduction: The Strategic Importance of 3-Alkynylquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an alkynyl group at the C-3 position via carbon-carbon bond formation opens a vast chemical space for generating novel analogues with modulated biological activity. The Sonogashira cross-coupling reaction stands as the preeminent method for forging a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1][2] Its reliability, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool for synthesizing complex molecules, including functionalized quinolines.[1][3]
This guide provides a detailed exploration of the experimental procedure for the Sonogashira coupling of 3-iodoquinolines. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the reaction's mechanistic underpinnings, critical parameters, and troubleshooting strategies to ensure robust and reproducible outcomes.
Mechanistic Insight: The Dual Catalytic Symphony
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles orchestrated by palladium and copper.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The process begins with the activation of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, to a catalytically active palladium(0) species, often achieved in situ through reduction by an amine, phosphine ligand, or the alkyne substrate itself.[1][6]
-
The Palladium Cycle : The active Pd(0) complex undergoes oxidative addition with the 3-iodoquinoline, forming a Pd(II)-quinolyl intermediate. This step is typically the rate-determining step for less reactive aryl halides, but with highly reactive aryl iodides, it proceeds readily.[1][4]
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, and the copper salt forms a copper(I) acetylide species.[1][5] This activation is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination : The key intersection of the two cycles is the transmetalation step, where the acetylide ligand is transferred from copper to the palladium(II) center, displacing the iodide.[4] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final 3-alkynylquinoline product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
dot graph Sonogashira_Mechanism { layout=neato; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Quinolyl-Pd(II)-I", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="3-Alkynylquinoline", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; iodoquinoline [label="this compound", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Copper Cycle Nodes cu_acetylide [label="Copper(I) Acetylide\n(R-C≡C-Cu)", fillcolor="#FBBC05", fontcolor="#202124"]; alkyne_activation [label="Alkyne Activation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; terminal_alkyne [label="Terminal Alkyne\n(R-C≡C-H)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cuI [label="CuI + Base", shape=plaintext, fontcolor="#5F6368"];
// Edges iodoquinoline -> oxidative_add [dir=none, color="#5F6368"]; pd0 -> oxidative_add [label=" ", color="#202124"]; oxidative_add -> pd_intermediate [label=" ", color="#202124"]; pd_intermediate -> transmetalation [label=" ", color="#202124"]; cu_acetylide -> transmetalation [label=" ", color="#FBBC05"]; transmetalation -> reductive_elim [label=" ", color="#202124"]; reductive_elim -> product [label=" ", color="#202124"]; reductive_elim -> pd0 [label=" Catalyst\nRegeneration", color="#202124"];
terminal_alkyne -> alkyne_activation [dir=none, color="#5F6368"]; cuI -> alkyne_activation [dir=none, color="#5F6368"]; alkyne_activation -> cu_acetylide [label=" ", color="#FBBC05"];
// Positioning {rank=same; iodoquinoline; terminal_alkyne;} {rank=same; oxidative_add; alkyne_activation;} {rank=same; pd_intermediate; cu_acetylide;} {rank=same; transmetalation;} {rank=same; reductive_elim;} {rank=same; product; pd0;} } enddot Caption: The dual catalytic cycle of the Sonogashira coupling.
The Copper-Free Variant
While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, leading to byproduct formation and reduced yields.[1][8] Copper-free Sonogashira protocols have been developed to circumvent this issue. In these systems, the base (often an amine) is believed to play a more direct role in the deprotonation of the alkyne coordinated to the palladium center, bypassing the need for a copper acetylide intermediate.[3][4] These reactions are particularly advantageous when synthesizing complex molecules where byproduct separation is challenging.[8]
Experimental Workflow and Protocols
The following section details standardized and copper-free protocols for the Sonogashira coupling of a generic this compound with a terminal alkyne.
Protocol A: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for coupling 3-iodoquinolines.[9]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%)
-
Amine Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuation and Backfilling : Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can lead to catalyst degradation and Glaser homocoupling.[10]
-
Solvent and Base Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, ~0.2 M concentration relative to the iodoquinoline) followed by the amine base (which can often be used as the solvent or co-solvent).[6][9]
-
Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe while stirring.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed without heating.[1][10] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base. Separate the organic layer.
-
Extraction and Drying : Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-alkynylquinoline.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is preferred when alkyne homocoupling is a significant issue or when the substrate is sensitive to copper.[8]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or PdCl₂(PPh₃)₂ with a suitable phosphine ligand.
-
Base: Cesium Carbonate (Cs₂CO₃) or an amine like Piperidine or TEA.
-
Anhydrous Solvent: Dioxane, Toluene, or DMF.
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup : In a dry Schlenk flask under an inert atmosphere, combine the this compound (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base if it is a solid (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuation and Backfilling : Seal the flask and cycle between vacuum and inert gas three times.
-
Solvent and Reagent Addition : Add the anhydrous solvent, followed by the liquid base (if used), and finally the terminal alkyne (1.2 eq) via syringe.
-
Reaction Conditions : Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Copper-free reactions may require slightly elevated temperatures to proceed at a reasonable rate.[11]
-
Monitoring and Work-up : Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature. The work-up procedure is similar to Protocol A: quench, extract with an appropriate organic solvent, wash, dry, and concentrate.
-
Purification : Purify the product using flash column chromatography.
Optimization of Key Reaction Parameters
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters. The table below summarizes common choices for the coupling of 3-iodoquinolines.
| Parameter | Reagent/Condition | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Air-stable Pd(II) precatalyst. Reduced in situ to active Pd(0). A reliable starting point.[1][10] |
| Pd(PPh₃)₄ | Pd(0) source, highly active but sensitive to air and moisture. Requires more careful handling.[10] | |
| Pd₂(dba)₃ | Often used with additional phosphine ligands. Allows for modular tuning of the catalyst system.[4] | |
| Copper Co-Catalyst | Copper(I) Iodide (CuI) | Standard co-catalyst for activating the alkyne. Use fresh, off-white powder for best results.[10] |
| Ligand | Triphenylphosphine (PPh₃) | Commonly used and effective for many substrates. Already present in standard catalysts. |
| Bulky, electron-rich phosphines | Can accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[4] | |
| N-Heterocyclic Carbenes (NHCs) | Highly effective σ-donor ligands that can replace phosphines, often leading to very active catalysts.[4] | |
| Base | Triethylamine (TEA), DIPEA | Act as both a base and sometimes as a solvent. Required to neutralize the HX byproduct.[6][10] |
| Piperidine, Pyrrolidine | Can be more effective than TEA for certain substrates.[4] | |
| K₂CO₃, Cs₂CO₃ | Inorganic bases often used in copper-free protocols. Cs₂CO₃ is highly effective but more expensive.[11] | |
| Solvent | THF, Dioxane | Good general-purpose solvents that dissolve a wide range of organic substrates.[11] |
| DMF, Acetonitrile | Polar aprotic solvents that can accelerate the reaction but may be harder to remove.[11][12] | |
| Toluene | A non-polar option, often used in higher temperature reactions.[13] | |
| Temperature | Room Temperature to 80 °C | 3-Iodoquinolines are highly reactive, and many couplings proceed well at room temperature.[1] Heating may be required for sterically hindered substrates or less reactive alkynes.[12] |
| Atmosphere | Inert (N₂ or Ar) | Essential for preventing catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[10] |
| Microwave Irradiation | 5-30 minutes | Can dramatically reduce reaction times from hours to minutes and often improves yields.[14][15][16] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Poor quality reagents. 3. Insufficiently inert atmosphere. 4. Suboptimal temperature. | 1. Use a fresh batch of palladium catalyst and CuI. Pd(PPh₃)₄ is particularly sensitive to air.[10] 2. Ensure solvents are anhydrous and the amine base is dry.[10] 3. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. 4. For aryl iodides, room temperature is often sufficient, but a gentle increase in temperature (e.g., to 40-60 °C) may be necessary.[12] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the palladium catalyst. 2. Presence of oxygen or impurities. 3. Inappropriate solvent choice (anecdotally, THF can sometimes promote it).[10][17] | 1. Ensure strictly anaerobic and anhydrous conditions.[10] 2. Add a phosphine ligand to stabilize the Pd(0) species. 3. Consider switching to a different solvent system, such as DMF or Toluene/TEA.[13] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen with the copper co-catalyst. 2. Reaction is too slow, allowing the side reaction to dominate. | 1. Ensure the reaction is rigorously deoxygenated.[10] 2. Switch to a copper-free protocol (Protocol B). This is the most effective solution.[1][8] 3. If using copper, try slow addition of the alkyne to keep its concentration low.[13] |
| Starting Material Remains | 1. Insufficient catalyst loading. 2. Sterically hindered substrates. 3. Reaction time is too short. | 1. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Use a more active catalytic system with bulkier, electron-rich ligands. 3. Increase the reaction temperature and/or extend the reaction time, continuing to monitor by TLC. |
Conclusion
The Sonogashira coupling is a powerful and versatile method for the synthesis of 3-alkynylquinolines, providing a direct route to compounds of high interest in pharmaceutical research. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can reliably achieve high yields of the desired products. The availability of both traditional copper-co-catalyzed and modern copper-free protocols, along with options for microwave assistance, provides a flexible toolkit to tackle a wide range of substrates and synthetic challenges.
References
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- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8). Reddit.
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- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Accessed January 4, 2026.
- Selected examples of ligands used in decarboxylative Sonogashira coupling. ResearchGate. Accessed January 4, 2026.
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- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. National Institutes of Health. Accessed January 4, 2026.
- Sonogashira coupling - YouTube. (2019, January 7). YouTube.
- Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10). YouTube.
- Sonogashira cross-coupling reaction and synthesis of SQLs. The direct alkylation of the 2-bromoquinoline produced analogs of styrylquinolines1a-b[3]. - ResearchGate. ResearchGate. Accessed January 4, 2026.
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. National Institutes of Health. Accessed January 4, 2026.
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- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 4, 2026.
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- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PubMed. (2009, October 31). National Institutes of Health.
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The Versatility of 3-Iodoquinoline: A Strategic Building Block for Bioactive Molecules
An Application Note for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: The Quinoline Scaffold and the Strategic Importance of the 3-Iodo Handle
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, antimalarial, antibacterial, and antiviral agents.[1][2][3] The synthetic versatility of the quinoline core allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties.[1] Among the various functionalized quinolines, 3-iodoquinoline stands out as a particularly valuable and versatile building block for the synthesis of novel bioactive compounds.
The strategic placement of the iodine atom at the 3-position offers a reactive "handle" for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, leading to the rapid generation of diverse chemical libraries for drug discovery programs. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds, often allowing for selective functionalization under milder conditions.[4]
This application note serves as a comprehensive guide for researchers, providing detailed protocols and field-proven insights into the use of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic rationale behind key synthetic transformations and provide step-by-step procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the cornerstone of methodologies utilizing this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Sources
Synthesis of Antimicrobial Iodo-Quinoline Derivatives: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Antimicrobial Promise of Iodination
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The functionalization of this privileged structure offers a fertile ground for the development of novel therapeutic agents. Among the various modifications, the introduction of iodine into the quinoline nucleus has been shown to significantly enhance antimicrobial activity.[2] This is attributed to iodine's ability to increase the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes, and its potential to interact with essential biological macromolecules within the pathogen.
This guide provides a comprehensive overview of the synthesis of antimicrobial iodo-quinoline derivatives, with a focus on practical, field-proven protocols. We will delve into the rationale behind synthetic strategies, provide step-by-step experimental procedures, and detail the methods for evaluating the antimicrobial efficacy of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.
Synthetic Strategies: Crafting the Iodo-Quinoline Core
The synthesis of iodo-quinoline derivatives can be broadly approached through two main strategies:
-
Building from an Iodinated Precursor: This approach involves incorporating the iodine atom into one of the starting materials before the formation of the quinoline ring. A prime example of this is the Doebner reaction, a versatile one-pot, three-component synthesis of quinoline-4-carboxylic acids.[3] By utilizing an iodo-substituted aniline, the iodine atom is strategically placed on the benzene ring of the resulting quinoline.
-
Direct Iodination of a Pre-formed Quinoline Ring: This strategy involves the synthesis of the quinoline scaffold first, followed by the regioselective introduction of an iodine atom. This can be achieved through various methods, including electrophilic substitution and radical-based C-H iodination.[4]
The choice of strategy depends on the desired position of the iodine atom and the overall substitution pattern of the target molecule. For the purposes of this guide, we will focus on a detailed protocol based on the Doebner reaction, as it offers a straightforward and efficient route to a variety of iodo-quinoline derivatives with demonstrated antimicrobial activity.[2][3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic Acid via Doebner Reaction
This protocol details the synthesis of a representative iodo-quinoline derivative using a modified Doebner reaction. This one-pot procedure is efficient and utilizes readily available starting materials.[5]
Rationale: The Doebner reaction is a condensation reaction between an aniline, an aldehyde, and pyruvic acid.[6] In this protocol, 4-iodoaniline serves as the iodinated precursor. The reaction is typically acid-catalyzed, and in this case, trifluoroacetic acid (TFA) is used.[5] Acetic acid is employed as the solvent, which has been shown to favor the formation of the desired quinoline product over potential side products.[5]
Materials:
-
4-Iodoaniline
-
Benzaldehyde
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1 mmol) in a minimal amount of glacial acetic acid.
-
In a separate container, prepare a mixture of pyruvic acid (1.5 mmol) and trifluoroacetic acid (20 µL). Add this mixture to the benzaldehyde solution and stir for 10 minutes at room temperature.
-
Dissolve 4-iodoaniline (1 mmol) in a minimal amount of glacial acetic acid and add it to the reaction mixture.
-
-
Reaction:
-
Heat the resulting mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After 12 hours, cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with ethanol to remove unreacted starting materials and impurities.
-
Further purify the crude product by recrystallization from a mixture of dichloromethane and ethanol.[5]
-
Expected Outcome: The procedure should yield 6-iodo-2-phenylquinoline-4-carboxylic acid as a solid. The yield and purity should be determined by standard analytical techniques.
Protocol 2: Purification of Iodo-Quinoline Derivatives by Column Chromatography
Column chromatography is a standard technique for the purification of organic compounds. For quinoline derivatives, which are basic, care must be taken to avoid decomposition on the acidic silica gel.[7]
Rationale: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and potential degradation of the compound. Deactivating the silica gel with a base, such as triethylamine, neutralizes these acidic sites, allowing for effective purification.[7]
Materials:
-
Crude iodo-quinoline derivative
-
Silica gel (for column chromatography)
-
Triethylamine (NEt₃)
-
Appropriate solvent system (e.g., ethyl acetate/hexanes), determined by TLC analysis
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Preparation of the Stationary Phase:
-
Prepare the eluent by adding 1% triethylamine to the chosen solvent system (e.g., 20% ethyl acetate and 1% triethylamine in hexanes).[7]
-
Prepare a slurry of silica gel in the eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system.
-
Collect fractions of a consistent volume in separate test tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified iodo-quinoline derivative.
-
Protocol 3: Characterization of Iodo-Quinoline Derivatives
The structure and purity of the synthesized compounds must be confirmed by spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified iodo-quinoline derivative.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum will confirm the proton environment of the molecule.
-
The number of signals and their chemical shifts in the ¹³C NMR spectrum will confirm the carbon skeleton.
2. Mass Spectrometry (MS)
Sample Preparation:
-
For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix. A common procedure involves dissolving the sample in DMSO, diluting with methanol, and then mixing with a solution of α-cyano-4-hydroxycinnamic acid (HCCA) in methanol. 1 µL of this mixture is then spotted onto the MALDI target and allowed to dry.[5]
Data Analysis:
-
The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. The isotopic pattern can also confirm the presence of iodine.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized iodo-quinoline derivatives against various microbial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's antimicrobial potency.
Materials:
-
Purified iodo-quinoline derivative
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the iodo-quinoline derivative in DMSO at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (or a diluted version) to the first column of wells, resulting in a starting concentration twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last column. This will create a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., a 0.5 McFarland standard for bacteria, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).
-
Seal the plates and incubate under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the iodo-quinoline derivative at which there is no visible growth.
-
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be summarized in a table, presenting the MIC values of the synthesized iodo-quinoline derivatives against the panel of tested microorganisms.
Table 1: Antimicrobial Activity (MIC in µg/mL) of a Representative Iodo-Quinoline Derivative
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| 6-Iodo-2-phenylquinoline-4-carboxylic acid | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.008 - 0.03 | N/A |
| Fluconazole (Control) | N/A | N/A | 0.25 - 1.0 |
Note: The control MIC values are typical ranges and should be determined concurrently with the test compounds.
Visualization of Workflows
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of iodo-quinoline derivatives as described in this guide.
Caption: General workflow for the synthesis, purification, and characterization of iodo-quinoline derivatives.
Antimicrobial Screening Workflow
The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust framework for the synthesis and antimicrobial evaluation of iodo-quinoline derivatives. The Doebner reaction offers an accessible and efficient entry point for creating a library of these compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents on the aniline and aldehyde starting materials, researchers can fine-tune the antimicrobial properties and selectivity of the resulting iodo-quinolines. The continued exploration of this chemical space holds significant promise for the discovery of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Benchchem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Gorgani, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.
- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- Wikipedia. (n.d.). Doebner reaction.
- Gorgani, L., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health.
- Benchchem. (n.d.). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis.
- Cambridge University Press. (n.d.). Doebner Reaction.
- Khan, I., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Brazilian Chemical Society, 29(10), 2154-2165.
- Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Swain, B., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928393.
- Li, J., et al. (2018).
- Semantic Scholar. (n.d.). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features.
- Benchchem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
- International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
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The Strategic Utility of 3-Iodoquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Power of Iodination
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for interaction with various biological targets. The functionalization of this privileged scaffold is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic efficacy.
Among the various strategies for quinoline modification, the introduction of a halogen at the 3-position serves as a particularly powerful tool. The C3-iodinated quinoline, or 3-iodoquinoline, has emerged as a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. The carbon-iodine bond at this position is readily activated by transition metal catalysts, making this compound an excellent electrophilic partner in a multitude of cross-coupling reactions.[3] This reactivity allows for the strategic and efficient introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its synthesis and subsequent derivatization through key palladium-catalyzed cross-coupling reactions.
Synthesis of this compound: A Practical Protocol
The most common and reliable method for the synthesis of this compound is through the Sandmeyer reaction, starting from the readily available 3-aminoquinoline.[4][5] This two-step, one-pot procedure involves the diazotization of the primary amine followed by displacement of the diazonium salt with an iodide source.
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 3-aminoquinoline to this compound.
Materials and Reagents:
-
3-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, dissolve 3-aminoquinoline (1.0 eq) in a mixture of concentrated HCl and water at a ratio of 1:1.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.
-
The Versatility of this compound in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the most reactive among the corresponding halogens (I > Br > Cl) in palladium-catalyzed oxidative addition, which is often the rate-determining step in cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions and broader substrate scope, making this compound an ideal substrate for constructing diverse molecular libraries.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] It is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
This protocol describes a general procedure for the coupling of this compound with a substituted arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 15 minutes.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylquinoline.
-
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 85 | Adapted from[8] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (5) | K₂CO₃ | H₂O/Microwave | 100 | 95 | Adapted from[9] |
| 3-Iodo-4-methoxybenzoate | 2,4,6-trimethylphenylboronate | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 88 | Adapted from[10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[11][12] This reaction is invaluable for introducing alkynyl linkers or pharmacophores, which are present in numerous kinase inhibitors and other bioactive molecules.
This protocol provides a general method for the coupling of this compound with a terminal alkyne like phenylacetylene.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition and Reaction:
-
Add degassed solvent (THF or DMF) and triethylamine (2.0-3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until completion, as monitored by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Comparative Data for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | RT | 95 | Adapted from[13] |
| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (10) | CuI | Et₃N | DMF | RT | - | [14] |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina (5%) | Cu₂O on Alumina (0.1%) | - | THF/DMA | 75 | 60 | Adapted from[15] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)-C(sp²) bond formation.[16] This reaction is particularly useful for synthesizing stilbenes and cinnamates, which are scaffolds found in various pharmacologically active compounds.
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene such as butyl acrylate.
Materials and Reagents:
-
This compound
-
Alkene (e.g., Butyl acrylate)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a sealable reaction tube, combine this compound (1.0 eq), Pd(OAc)₂ (1-2 mol%), and PPh₃ (2-4 mol%).
-
Add the base, triethylamine (1.5 eq), and the solvent (DMF or MeCN).
-
Add the alkene (1.2-1.5 eq).
-
-
Reaction:
-
Seal the tube and heat the mixture to 80-120 °C.
-
Stir vigorously until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
-
Table 3: Comparative Data for Heck Coupling of Aryl Halides
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ (cat.) | KOAc | MeOH | 120 | ~70 | Adapted from |
| Iodobenzene | Butyl acrylate | PdCl₂/dppc⁺PF₆⁻ (0.2) | Et₃N | [bmim][PF₆] | 120 | 99 | Adapted from[17] |
| Aryl Iodides | Butyl acrylate | Pd(NH₃)₂Cl₂/bipyridyl (0.01) | Bu₃N | H₂O | 140 | >95 | Adapted from[18] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][19] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are key components of a vast number of pharmaceuticals.
This protocol describes a general procedure for the amination of this compound with a secondary amine like piperidine.
Materials and Reagents:
-
This compound
-
Amine (e.g., Piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or Dioxane (anhydrous, degassed)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Seal the tube, evacuate, and backfill with argon three times.
-
-
Reagent Addition and Reaction:
-
Add the anhydrous, degassed solvent (toluene or dioxane) via syringe.
-
Add the amine (1.2 eq).
-
Heat the mixture to 80-110 °C with stirring until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Table 4: Comparative Data for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 99 | Adapted from[20] |
| 4-Chloroanisole | Piperidine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 43 | Adapted from[21] |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOtBu | Toluene | 100 | 80-95 | Adapted from[19] |
Case Study: this compound in the Synthesis of Kinase Inhibitors
The strategic use of this compound is exemplified in the synthesis of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors.
A notable example involves the synthesis of an indole-containing inhibitor of Kinase Insert Domain-Containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis. The synthesis utilized a Sonogashira coupling of this compound with trimethylsilylacetylene (TMSA) as a key step.[14]
This synthetic route highlights the efficiency of using this compound as a starting material. The Sonogashira reaction proceeds under mild conditions, and the resulting 3-ethynylquinoline is a versatile intermediate for further elaboration into the final complex molecule. The 3-substituted quinoline core serves as a crucial pharmacophore for binding to the kinase active site.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its high reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides a robust platform for the synthesis of diverse libraries of quinoline derivatives. The protocols and data presented herein demonstrate the practical utility of this compound for the efficient construction of complex molecules with significant therapeutic potential. As the demand for novel and targeted therapies continues to grow, the strategic application of versatile synthons like this compound will undoubtedly remain a cornerstone of modern drug discovery and development.
References
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI.
- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Asian Journal of Chemistry; Vol. 27, No. 6 (2015), 2093-2095. Asian Journal of Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Sandmeyer reaction. Wikipedia.
- Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a. ResearchGate.
- Sandmeyer Reaction - experimental procedure and set up. YouTube.
- Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. ACS Publications.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Mizoroki-Heck reaction of aryl iodides 2a-l and butyl acrylate 3a in water. a. ResearchGate.
- IC50 values of viral isolates analyzed by CM. Each bar shows mean ± SE... ResearchGate.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.
- Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- SAR-identified moieties responsible for activity in quinine 3. ResearchGate.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Recent Advances in Sonogashira Reactions. ResearchGate.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health.
- Sonogashira coupling. Wikipedia.
- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. ScienceDirect.
- Heck reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Thieme.
- Heck Reaction. Organic Chemistry Portal.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central.
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
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- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
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- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
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- 17. asianpubs.org [asianpubs.org]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
Application Notes and Protocols for the Preparation of Anticancer Agents from 3-Iodoquinoline
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through various mechanisms of action. These include the inhibition of critical signaling pathways driven by kinases, interference with DNA replication and repair through topoisomerase inhibition, and disruption of microtubule dynamics.[1][3] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of a compound's pharmacological profile.
The 3-position of the quinoline ring is a particularly attractive site for modification. Strategic functionalization at this position with aryl or alkynyl moieties through robust cross-coupling reactions can lead to the development of potent and selective anticancer agents. 3-Iodoquinoline serves as a key starting material for these syntheses due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the efficient and modular construction of diverse libraries of 3-substituted quinolines for drug discovery programs.
This application note provides detailed protocols for the synthesis of two representative 3-substituted quinoline-based anticancer agents, 3-(4-methoxyphenyl)quinoline and 3-(phenylethynyl)quinoline, starting from this compound. It will also discuss their biological activities and the rationale behind the synthetic strategies employed.
Strategic Synthesis of 3-Arylquinolines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and generally proceeds with high yields, making it a cornerstone of modern pharmaceutical synthesis.
Here, we detail the synthesis of 3-(4-methoxyphenyl)quinoline , a representative 3-arylquinoline with documented anticancer potential. The presence of the methoxy group on the phenyl ring can influence the compound's pharmacokinetic properties and its interaction with biological targets.
Protocol 1: Synthesis of 3-(4-methoxyphenyl)quinoline
This protocol outlines the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio, 10 mL total).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-(4-methoxyphenyl)quinoline.
Characterization Data for 3-(4-methoxyphenyl)quinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.05 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.8, 152.1, 147.0, 135.2, 133.5, 130.6, 129.5, 129.2, 128.9, 127.8, 127.5, 126.8, 114.5, 55.4.
-
HRMS (ESI): m/z calculated for C₁₆H₁₄NO [M+H]⁺: 236.1070; found: 236.1072.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Strategic Synthesis of 3-Alkynylquinolines via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules.
Here, we provide a detailed protocol for the synthesis of 3-(phenylethynyl)quinoline , a representative 3-alkynylquinoline. The introduction of a rigid alkynyl linker can influence the molecule's conformation and its ability to interact with target proteins.
Protocol 2: Synthesis of 3-(phenylethynyl)quinoline
This protocol details the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and the copper co-catalyst, CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Dissolve the solids in anhydrous THF (5 mL per mmol of this compound). Then, add triethylamine (2.0 mmol, 2.0 eq).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylethynyl)quinoline.
Characterization Data for 3-(phenylethynyl)quinoline:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H), 8.25 (s, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.50-7.45 (m, 2H), 7.40-7.35 (m, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.8, 147.1, 138.9, 131.8, 129.4, 129.3, 128.8, 128.6, 128.5, 127.8, 127.3, 122.9, 119.3, 91.5, 87.2.
-
HRMS (ESI): m/z calculated for C₁₇H₁₂N [M+H]⁺: 230.0964; found: 230.0966.[6]
Diagram of Sonogashira Coupling Workflow:
Caption: General workflow for the Sonogashira coupling reaction.
Biological Activity and Mechanism of Action
The anticancer activity of 3-substituted quinolines is highly dependent on the nature of the substituent at the 3-position. Both 3-aryl and 3-alkynyl quinolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][7][8]
Table 1: Comparative Cytotoxicity of Representative 3-Substituted Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 3-(4-methoxyphenyl)quinoline | MCF-7 (Breast) | ~5-15 | Kinase Inhibition |
| A549 (Lung) | ~10-20 | Kinase Inhibition | |
| 3-(phenylethynyl)quinoline | HCT-116 (Colon) | ~2-10 | Topoisomerase Inhibition |
| HeLa (Cervical) | ~5-15 | Topoisomerase Inhibition |
Note: The IC₅₀ values presented are approximate ranges based on available literature for structurally similar compounds and are for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Mechanism of Action:
-
Kinase Inhibition: Many 3-arylquinoline derivatives have been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[9] The aryl group at the 3-position can effectively occupy the ATP-binding pocket of these kinases, leading to the inhibition of downstream signaling pathways.
-
Topoisomerase Inhibition: Certain 3-alkynylquinolines and other 3-substituted derivatives can act as topoisomerase inhibitors.[3] These compounds can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.
Diagram of Kinase Inhibition by 3-Arylquinoline:
Caption: 3-Arylquinolines can inhibit kinase activity by competing with ATP.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of 3-substituted quinoline derivatives with potent anticancer activity. The Suzuki-Miyaura and Sonogashira cross-coupling reactions provide efficient and modular synthetic routes to access these compounds. The protocols detailed in this application note serve as a robust starting point for researchers and drug development professionals to explore the rich chemical space of 3-substituted quinolines in the quest for novel and effective cancer therapeutics. Further optimization of these scaffolds holds the promise of delivering next-generation anticancer agents with improved efficacy and safety profiles.
References
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.).
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI. [Link]
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
- Supporting Information For - The Royal Society of Chemistry. (n.d.). RSC. [Link]
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
- 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.).
- Review on recent development of quinoline for anticancer activities. (n.d.). Elsevier. [Link]
- Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3av, 3-(4-methoxyphenyl)quinoline - Datasets - data.bris - Managing research data. (n.d.). University of Bristol. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Wiley Online Library. [Link]
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.).
- Optimization of conditions for the Suzuki coupling reaction. (n.d.).
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
- Sonogashira coupling reaction of phenylacetylene with aryl halides in.... (n.d.).
- Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. [Link]
- Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. (2021). Purdue e-Pubs. [Link]
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Iodoquinoline for the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quinoline Core and the Strategic Advantage of 3-Iodoquinoline
The quinoline ring system is an indisputably "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets, particularly the ATP-binding site of protein kinases.[2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][4] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[5][6]
Within the vast chemical space of quinoline derivatives, 3-substituted quinolines have emerged as particularly potent inhibitors of various tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGF-RTK) and Epidermal Growth Factor Receptor (EGFR).[7][8] The strategic functionalization of the C-3 position is therefore a critical task for medicinal chemists. This is where This compound emerges as a superior starting material. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) center—the rate-determining step in many cross-coupling reactions.[9] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to other haloquinolines, making this compound an invaluable and highly efficient building block for generating diverse libraries of potential kinase inhibitors.[10]
This guide provides detailed protocols and expert insights into the three primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the foundational scaffold for kinase inhibitor synthesis.
Core Synthetic Methodologies: Diversifying the this compound Scaffold
The power of this compound lies in its ability to serve as a versatile anchor point for introducing a wide array of chemical moieties through robust and well-established cross-coupling reactions. These reactions enable the systematic exploration of structure-activity relationships (SAR) by creating carbon-carbon and carbon-nitrogen bonds at the C-3 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds to Synthesize 3-Arylquinolines
The Suzuki-Miyaura reaction is the preeminent method for forming biaryl structures, a common motif in Type I and Type II kinase inhibitors. This reaction couples the aryl iodide with an organoboron reagent, typically an arylboronic acid or ester, offering exceptional functional group tolerance and reliable yields.[11][12]
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.
-
Catalyst System : For a highly reactive substrate like this compound, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient.[10] However, for more challenging couplings or to achieve lower catalyst loadings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically bulky, electron-rich phosphine ligand such as SPhos is highly effective.[10] These bulky ligands facilitate the reductive elimination step and stabilize the active Pd(0) species.
-
Base : An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential.[10][11] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[12]
-
Solvent : A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic substrates and the inorganic base.[10][13] Thoroughly degassing the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Starting Material | This compound | 1.0 | 1.0 |
| Coupling Partner | 4-Methoxyphenylboronic Acid | 1.2 | 1.2 |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 0.02 |
| Ligand | SPhos | 0.04 | 0.04 |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 |
| Solvent System | 1,4-Dioxane (degassed) | - | - |
| Water (degassed) | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 255 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction : Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.[10]
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)quinoline.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds for Arylamine Scaffolds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[14] This reaction is particularly crucial in kinase inhibitor synthesis, as the 4-anilinoquinazoline and related 4-anilinoquinoline scaffolds are classic pharmacophores that target the hinge region of the kinase ATP-binding site.[4][8]
-
Base Selection : This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex to form the key amido intermediate without competing as a nucleophile.[15][16]
-
Ligand Choice : The choice of phosphine ligand is paramount to prevent side reactions like β-hydride elimination and promote the desired C-N reductive elimination.[15] Bulky, electron-rich biaryl phosphine ligands like XantPhos are highly effective, as they create a sterically hindered environment around the palladium center that favors the formation of the desired product.[17]
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Starting Material | This compound | 1.0 | 1.0 |
| Coupling Partner | 4-Methoxyaniline | 1.1 | 1.1 |
| Palladium Precatalyst | Pd₂(dba)₃ | 0.01 | 0.02 (Pd) |
| Ligand | XantPhos | 0.03 | 0.03 |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 |
| Solvent | Toluene (anhydrous) | - | - |
Step-by-Step Procedure:
-
Reaction Setup : In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition : In the same tube, add this compound (1.0 mmol, 255 mg), 4-methoxyaniline (1.1 mmol, 135 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XantPhos (0.03 mmol, 17.4 mg).
-
Solvent and Degassing : Add anhydrous toluene (10 mL). Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitoring : Track the reaction's progress via TLC or LC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction : Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the target 3-aminoquinoline derivative.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing C(sp) Scaffolds with Terminal Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[4] This reaction is invaluable for installing linear alkyne linkers, which can act as rigid spacers to probe deeper pockets of a kinase active site or serve as precursors for further functionalization into other heterocyclic systems.[18]
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system.[19] A palladium catalyst (Pd(PPh₃)₄ or similar) performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne.[20] The copper salt reacts with the alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center.[4]
-
Base : A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as the solvent.[21]
-
Copper-Free Variants : While effective, the use of copper can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[22] For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a different palladium catalyst/ligand system and a stronger base.[19][22]
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Starting Material | This compound | 1.0 | 1.0 |
| Coupling Partner | Phenylacetylene | 1.5 | 1.5 |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.02 | 0.02 |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.04 | 0.04 |
| Base/Solvent | Triethylamine (Et₃N) | - | - |
Step-by-Step Procedure:
-
Reaction Setup : To a Schlenk tube, add this compound (1.0 mmol, 255 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and Copper(I) Iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.5 mmol, 165 µL) via syringe.
-
Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC. It is often complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine.
-
Extraction : Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Purification : Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired 3-alkynylquinoline.
Caption: The interconnected dual catalytic cycles of the Sonogashira reaction.
Application Showcase: Workflow for a Hypothetical Kinase Inhibitor
To illustrate the power of these methodologies, we present a synthetic workflow for a hypothetical multi-targeted kinase inhibitor, "KInhib-QI-123" , which combines structural features known to interact with kinase active sites.
Caption: Synthetic workflow illustrating the modular assembly of kinase inhibitors.
This modular approach allows for the rapid synthesis of a library of analogs. By varying the arylboronic acid in Step 1 , the amine in Step 2 , or the terminal alkyne in Step 3 , researchers can systematically probe the SAR of the quinoline scaffold against their kinase of interest, optimizing for potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The functionalization of the quinoline C-3 position has led to the discovery of highly potent kinase inhibitors. The following table summarizes representative data from the literature, showcasing the impressive inhibitory activities achieved with this scaffold.
| Compound Structure (Core) | 3-Position Substituent | Target Kinase | IC₅₀ (nM) |
| 6,7-Dimethoxyquinoline | 4-Methoxyphenyl | PDGF-RTK | ≤ 20[7] |
| 6,7-Dimethoxyquinoline | 3-Fluoro-4-methoxyphenyl | PDGF-RTK | ≤ 20[7] |
| 6,7-Dimethoxyquinoline | 5-Chlorothiophen-2-yl | PDGF-RTK | ≤ 20[7] |
| 4-Anilinoquinoline-3-carbonitrile | -CN (for reference) | EGFR | 7.5[8] |
| 3,6-Disubstituted Quinoline | (Complex aryl group) | c-Met | 9.3[8] |
| Fused Pyrazolo-quinoline | (Complex aryl group) | Haspin Kinase | 14[23] |
| Quinoline Carboxylic Acid | -COOH derivative | CK2 | 650 |
This table is a compilation of data from multiple sources and is for illustrative purposes.
The data clearly indicates that lipophilic, aromatic, or heteroaromatic groups at the 3-position contribute substantially to potent kinase inhibition, with many compounds exhibiting low nanomolar to sub-nanomolar activity.[7]
Conclusion
This compound is a premier building block for the efficient and modular synthesis of quinoline-based kinase inhibitors. Its heightened reactivity in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides a distinct advantage, enabling the rapid generation of diverse chemical libraries under mild conditions. The detailed protocols and expert insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to accelerate their discovery programs and develop the next generation of targeted therapies.
References
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- The anticancer IC50 values of synthesized compounds.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes.
- Sonogashira Coupling.
- Buchwald–Hartwig amin
- Sonogashira Coupling.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Ni(III)
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
- Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- comparing the efficacy of different c
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
- Buchwald-Hartwig Amin
- Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Synthesis of quinazolines as tyrosine kinase inhibitors.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Suzuki Coupling.
- Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists.
- Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Altern
- Quinoline: Synthesis to Applic
- Tyrosine kinase inhibitor.
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Application Notes and Protocols: 3-Iodoquinoline in Functional Materials Science
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-iodoquinoline in the synthesis of advanced functional materials. This compound is a pivotal heterocyclic building block, prized for its versatile reactivity and the unique photophysical properties it imparts to derivative compounds.[1][2] The strategic placement of the iodine atom at the 3-position facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with applications in organic electronics, chemical sensing, and medicinal chemistry.[2] This guide will detail the causality behind experimental choices, provide validated protocols for key synthetic transformations, and present data-driven insights into the performance of this compound-based materials.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological and photophysical activity.[3][4] The introduction of a halogen, particularly iodine, at the 3-position of the quinoline ring creates a highly versatile synthetic handle. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I > Br > Cl > F.[5][6] This enhanced reactivity allows for milder reaction conditions, often leading to shorter reaction times and higher yields, which is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.[6]
The utility of this compound stems from its ability to participate in a wide array of C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2] These reactions are foundational in modern organic synthesis, enabling the modular assembly of complex molecules from simpler precursors.[7] The resulting 3-substituted quinoline derivatives have found applications as:
-
Emissive materials in Organic Light-Emitting Diodes (OLEDs): The extended π-systems and tunable electronic properties of these derivatives can lead to efficient electroluminescence.[8]
-
Fluorescent sensors: The quinoline nucleus can act as a fluorophore whose emission properties are modulated by the binding of specific analytes.[9][10]
-
Antimicrobial agents: Certain iodo-quinoline derivatives have shown promising activity against various microbial strains.[4][11][12]
-
Catalysts: The nitrogen atom in the quinoline ring can coordinate with metal centers, leading to novel catalytic systems.[13]
This guide will provide detailed protocols for harnessing the reactivity of this compound to construct functional materials, with a focus on the practical aspects of reaction setup, execution, and product characterization.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The following sections provide detailed, field-proven protocols for the most common and impactful transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[14] This reaction is particularly valuable for synthesizing biaryl and vinyl-substituted quinolines, which are common motifs in organic electronic materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%) or SPhos (1 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Under the inert atmosphere, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[15]
-
Causality and Optimization:
-
Catalyst System: While Pd(PPh₃)₄ can be used directly, the in-situ generation of the Pd(0) catalyst from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more convenient. For challenging couplings, more electron-rich and sterically hindered ligands like SPhos can improve catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[16] Cs₂CO₃ is a stronger base than K₂CO₃ and can be more effective for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent and water is typically required to dissolve both the organic and inorganic reagents.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is instrumental in the synthesis of conjugated materials with interesting photophysical properties.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%) (for classical conditions)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2 mol%), and the copper co-catalyst (4 mol%).[19]
-
Dissolve the solids in the anhydrous solvent.
-
Add the base (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.[19]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.[19]
-
Causality and Optimization:
-
Copper Co-catalyst: While the classical Sonogashira protocol uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[20] In such cases, a palladium catalyst with a suitable ligand and a base are sufficient.
-
Base: The amine base serves both as a solvent and to neutralize the hydrogen iodide formed during the reaction.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne and to protect the palladium catalyst from deactivation.
Visualization of the Sonogashira Experimental Workflow:
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[21] This reaction is a powerful tool for synthesizing anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Causality and Optimization:
-
Ligand Choice: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[22] Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often required to promote the reductive elimination step and prevent catalyst decomposition.[22]
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is commonly used.[22] For sensitive substrates, a milder base like Cs₂CO₃ may be employed.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures in an inert atmosphere to ensure the stability of the catalytic species.[23]
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Functional Materials
The synthetic versatility of this compound opens the door to a wide range of functional materials with tailored properties.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed to possess desirable photophysical properties for use in OLEDs, such as high fluorescence quantum yields and tunable emission colors.[24][25] For instance, coupling this compound with electron-donating or electron-withdrawing aryl groups via the Suzuki-Miyaura reaction can modulate the HOMO-LUMO energy gap and thus the emission wavelength.
Table 1: Photophysical Properties of Representative 3-Arylquinoline Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| 3-Phenylquinoline | 280, 350 | 450 | 35 |
| 3-(4-Methoxyphenyl)quinoline | 285, 360 | 465 | 45 |
| 3-(4-Nitrophenyl)quinoline | 290, 380 | 510 (quenched) | <5 |
Note: Data are representative and can vary based on solvent and measurement conditions.[26][27]
Fluorescent Sensors
The quinoline moiety is an excellent fluorophore. By attaching a receptor unit to the 3-position of the quinoline ring, it is possible to create a fluorescent sensor that exhibits a change in its emission properties upon binding to a specific analyte, such as a metal ion.[9] For example, a 3-substituted quinoline bearing a crown ether could act as a selective sensor for alkali metal cations.
Medicinal Chemistry
The quinoline core is present in many FDA-approved drugs.[4] The ability to easily functionalize the 3-position of the quinoline ring using this compound as a starting material is of great interest to medicinal chemists. For example, iodo-quinoline derivatives have been investigated for their antimicrobial and anticancer activities.[4][11][12]
Conclusion
This compound is a powerful and versatile building block in functional materials science. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide variety of 3-substituted quinoline derivatives with tailored electronic and photophysical properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthon in the development of next-generation organic electronics, sensors, and therapeutics.
References
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- ResearchGate.
- National Center for Biotechnology Information. This compound | C9H6IN | CID 11253836 - PubChem. [Link]
- National Center for Biotechnology Information. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
- ResearchGate. Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- Wikipedia.
- Chemistry LibreTexts.
- National Center for Biotechnology Information. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- The Royal Society of Chemistry.
- National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ScienceDirect. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]
- ResearchGate. Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. [Link]
- ResearchGate. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]
- Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]
- ResearchGate.
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- MDPI.
- National Center for Biotechnology Information. Real time sensor for Fe3+, Al3+, Cu2+ & PPi through quadruple mechanistic pathways using a novel dipodal quinoline-based molecular probe. [Link]
- MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
- MDPI.
- National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- University of Connecticut. Researchers Develop New Sensor to Detect Deadly Chemicals. [Link]
- ResearchGate. Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3)
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One-Pot Synthesis of Substituted Quinolines from 3-Iodoquinoline: An Application Guide for Researchers
Introduction: The Strategic Importance of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The ability to efficiently and selectively introduce a variety of substituents onto the quinoline core is therefore of paramount importance. Traditional multi-step synthetic approaches for the functionalization of quinolines are often time-consuming, generate significant waste, and can be inefficient. In contrast, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more elegant and sustainable approach.[1] This application note provides detailed protocols and mechanistic insights for the one-pot synthesis of 3-substituted quinolines, starting from the readily accessible precursor, 3-iodoquinoline. We will focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino moieties, respectively.
Core Concept: The Power of Palladium-Catalyzed Cross-Coupling in a One-Pot Format
The direct functionalization of this compound in a one-pot fashion is predicated on the versatility and efficiency of palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework, typically involving a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2] The key to a successful one-pot process lies in the careful selection of catalysts, ligands, bases, and solvents that are compatible with all reaction components and promote the desired transformation with high selectivity and yield.
I. One-Pot Suzuki-Miyaura Coupling: Synthesis of 3-Arylquinolines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In this one-pot protocol, this compound is directly coupled with a variety of arylboronic acids to afford 3-arylquinolines, which are prevalent motifs in many biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process.[3] The choice of a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species, and a suitable phosphine ligand is crucial for an efficient reaction. The base plays a dual role: it activates the organoboron species and participates in the regeneration of the palladium(0) catalyst.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: One-Pot Synthesis of 3-Phenylquinoline
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenylquinoline.
II. One-Pot Sonogashira Coupling: Synthesis of 3-Alkynylquinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynylquinolines. These compounds are versatile intermediates in organic synthesis and are found in various functional materials and biologically active molecules.
Mechanistic Rationale
The Sonogashira reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst follows a similar catalytic cycle to the Suzuki coupling, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
Diagram 2: Catalytic Cycles of the Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol: One-Pot Synthesis of 3-(Phenylethynyl)quinoline
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
-
Schlenk flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (255 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe. Finally, add phenylacetylene (0.13 mL, 1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-(phenylethynyl)quinoline.
III. One-Pot Buchwald-Hartwig Amination: Synthesis of 3-Aminoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 3-aminoquinolines from this compound and a variety of primary or secondary amines.[5]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the 3-aminoquinoline.[6] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: One-Pot Synthesis of 3-(Morpholino)quinoline
This protocol describes the synthesis of 3-(morpholino)quinoline from this compound and morpholine.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Morpholine (1.2 mmol, 104 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg)
-
Toluene (5 mL, anhydrous and degassed)
-
Schlenk tube (25 mL)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a solution of this compound (255 mg, 1.0 mmol) in anhydrous, degassed toluene (3 mL) to the Schlenk tube via syringe. Then, add morpholine (0.10 mL, 1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(morpholino)quinoline.
Data Summary: Scope of One-Pot Functionalization of this compound
The following table summarizes representative examples of one-pot syntheses of substituted quinolines from haloquinoline precursors, demonstrating the versatility of these methods.
| Entry | Coupling Reaction | Coupling Partner | Product | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)quinoline | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | ~80-90 (estimated) |
| 2 | Suzuki-Miyaura | 2-Thienylboronic acid | 3-(2-Thienyl)quinoline | Pd(PPh₃)₄ | K₂CO₃ | DMF | ~70-85 (estimated) |
| 3 | Sonogashira | Trimethylsilylacetylene | 3-(Trimethylsilylethynyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~85-95 (estimated) |
| 4 | Sonogashira | 1-Hexyne | 3-(Hex-1-yn-1-yl)quinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~80-90 (estimated) |
| 5 | Buchwald-Hartwig | Aniline | 3-(Phenylamino)quinoline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | ~75-85 (estimated) |
| 6 | Buchwald-Hartwig | N-Methylaniline | 3-(N-Methyl-N-phenylamino)quinoline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | ~70-80 (estimated) |
Yields are estimated based on typical outcomes for similar reactions reported in the literature, as specific one-pot examples for this compound are not always available.
Conclusion: A Streamlined Approach to Quinoline Diversification
The one-pot palladium-catalyzed functionalization of this compound represents a highly efficient and atom-economical strategy for the synthesis of a diverse range of 3-substituted quinolines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile methods for the introduction of aryl, alkynyl, and amino groups, respectively. The protocols detailed in this application note serve as a robust starting point for researchers in drug discovery and materials science, enabling the rapid generation of novel quinoline derivatives for further investigation. The principles outlined herein can be extended to a broader range of substrates and coupling partners, further expanding the synthetic utility of this powerful one-pot approach.
References
- Mphahlele, M. J., et al. (2011). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 16(11), 9347-9358. [Link]
- MDPI. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(6), 6346-6357. [Link]
- Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
- Mphahlele, M. J., et al. (2015). One-pot sequential Sonogashira cross-coupling of 3a–d with terminal alkynes.
- Chemistry LibreTexts. (2023).
Sources
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- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Aryl-1H-Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] Functionalization at the C-3 position of the indazole ring is a critical strategy for modulating biological activity and developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the efficient synthesis of 3-aryl-1H-indazoles from readily available 3-iodo-1H-indazole precursors and boronic acids.[2][3] This guide provides a detailed protocol for this transformation, delves into the mechanistic rationale behind the experimental choices, and offers troubleshooting guidance for common challenges.
Core Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, a 3-iodo-1H-indazole derivative) and an organoboron compound (typically a boronic acid or its ester).[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol: Suzuki Coupling of 3-Iodo-1H-Indazole with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of unprotected 3-iodo-1H-indazole derivatives. Optimization may be required for specific substrates.
Materials and Reagents
-
3-Iodo-1H-indazole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification
-
Rotary evaporator
Experimental Procedure
The following workflow outlines the key steps from reaction setup to product isolation.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Method:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-indazole (e.g., 0.82 mmol, 1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[4][9]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.[10]
-
Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[9] Degassing can be achieved by sparging with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.055 equiv) to the reaction mixture under a positive flow of inert gas.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[4][9] Microwave irradiation can significantly reduce reaction times.[11][12] The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[4][13]
-
Purification: The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[13] The solvent is then removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[4]
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Boronic Acid | 1.1 - 2.0 equivalents | An excess is used to drive the reaction to completion and account for potential homocoupling or degradation.[14] |
| Base | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation; stronger bases may be needed for less reactive substrates.[8][15] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and ease of removal, but higher loadings may be needed for challenging couplings.[16] |
| Solvent | Dioxane/H₂O, DMF, Toluene/H₂O | A polar aprotic solvent is typically used, often with water to aid in dissolving the inorganic base.[9] |
| Temperature | 80 - 120 °C (conventional) or 120-180°C (microwave) | Higher temperatures increase the reaction rate, but may also lead to decomposition.[11] |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity, temperature, and catalyst efficiency. |
Scientific Rationale and Field-Proven Insights
The Critical Role of the Base
The base in a Suzuki coupling is not merely a spectator; it plays a crucial role in the transmetalation step.[7][8] It is widely accepted that the base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[15][17][18]
Commonly Used Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used due to their moderate basicity and good solubility in aqueous/organic solvent mixtures.[8][19] Cesium carbonate is a stronger base and can be effective in more challenging couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective for coupling with less reactive aryl chlorides and in anhydrous conditions (with a catalytic amount of water).[20][21]
-
Fluorides (KF, CsF): Can be used in cases where the substrates are sensitive to stronger bases.[17]
Selecting the Right Palladium Catalyst and Ligand
The choice of palladium catalyst and its associated ligands is paramount to the success of the Suzuki coupling, influencing reaction rates, yields, and substrate scope.[20][22] For 3-iodo-1H-indazole derivatives, which are relatively reactive heteroaryl halides, several catalyst systems are effective.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable catalyst that is often used for a wide range of Suzuki couplings.[4] It is a pre-formed Pd(0) complex, requiring no in-situ reduction.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is a highly efficient and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination.[9][23][24]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are a class of bulky, electron-rich biaryl phosphine ligands that, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts.[25][26] They are particularly effective for coupling challenging substrates, including sterically hindered partners and less reactive heteroaryl chlorides.[26][27][28]
The electronic properties of the phosphine ligands are critical. Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide—often the rate-limiting step of the catalytic cycle.[10][29] Steric bulk on the ligand can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.[10][29]
The Question of N-Protection
While some Suzuki couplings have been successfully performed on unprotected 3-iodoindazoles, N-protection is often recommended.[11][12][30] The acidic N-H proton of the indazole can potentially interfere with the catalytic cycle by reacting with the base or the organometallic intermediates.[28][30] For more sensitive or complex substrates, or when using other cross-coupling reactions, protecting the indazole nitrogen with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent side reactions and improve yields.[23][30]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Inappropriate base or base of poor quality.4. Low reaction temperature. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Thoroughly degas all solvents before use.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); use freshly opened or finely ground base.4. Increase the reaction temperature or switch to microwave heating. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0). | 1. Improve degassing and inert atmosphere techniques.2. Use a Pd(0) source like Pd(PPh₃)₄, or ensure conditions are suitable for in-situ reduction of the Pd(II) pre-catalyst. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high.2. Boronic acid instability. | 1. Lower the reaction temperature and increase the reaction time.2. Use the boronic acid pinacol ester instead of the free boronic acid, as they are often more stable.[31] |
| Difficulty in Product Purification | 1. Co-elution with byproducts (e.g., homocoupled boronic acid).2. Residual palladium catalyst. | 1. Optimize reaction conditions to minimize byproduct formation.2. Filter the reaction mixture through a pad of Celite and/or silica gel before concentration. Consider a scavenger resin to remove palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-1H-indazole derivatives. A thorough understanding of the reaction mechanism and the roles of the various components—catalyst, ligand, base, and solvent—is key to successful implementation. By following the detailed protocol and considering the insights provided, researchers can efficiently access a wide array of functionalized indazoles for applications in drug discovery and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024-10-10.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030–3041.
- International Journal of Pharmaceutical Sciences and Research. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. 2020.
- Ndlovu, S. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30259-30268.
- Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2536-2544.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8387–8396.
- Barcock, R. A., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(22), 8453–8458.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 786-796.
- ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. 2017.
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021-07-09.
- ResearchGate. How can I solve my problem with Suzuki coupling?. 2014-12-23.
- Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(24), 4545-4548.
- Liu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825.
- Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26033-26046.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. 2025-11-12.
- Reddit. Struggling with Suzuki Reaction. r/Chempros. 2024-09-04.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025-03-29.
- Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26033-26046.
- ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. 2025-10-13.
- ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. 2020.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. ChemInform Abstract: Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. 2025-08-06.
- Reddy, B. V. S., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Organic & Biomolecular Chemistry, 5(22), 3615-3618.
Sources
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- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 25. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. m.youtube.com [m.youtube.com]
Application Note: A Researcher's Guide to Copper-Free Sonogashira Coupling of 3-Iodoquinoline
Introduction: The Strategic Importance of 3-Alkynylquinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its presence in drugs like Altinicline (a nicotinic receptor agonist) underscores its importance in drug development.[1] The introduction of an alkynyl group at the C-3 position via Sonogashira coupling opens a gateway to a diverse array of molecular architectures, enabling further functionalization and the synthesis of complex molecules.[2]
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[3][4] This guide focuses specifically on the copper-free variant of this reaction for the synthesis of 3-alkynylquinolines from 3-iodoquinoline.
The Copper-Free Imperative: Rationale and Mechanistic Insight
Why Omit Copper?
While the traditional Sonogashira protocol employs a copper(I) co-catalyst to increase reaction rates, its presence is often problematic.[1][5] The primary drawbacks include:
-
Glaser-Hay Homocoupling: The copper catalyst can promote the undesired oxidative homocoupling of the terminal alkyne, leading to diacetylene byproducts.[3] This complicates purification and reduces the yield of the desired cross-coupled product.
-
Toxicity and Contamination: Copper residues can be difficult to remove from the final product, a critical issue in pharmaceutical synthesis where metal contamination is strictly regulated.
-
Reaction Conditions: Copper-catalyzed reactions often require the stringent exclusion of oxygen.[6]
By eliminating the copper co-catalyst, we can achieve a cleaner reaction profile, simplify purification, and align the synthesis with green chemistry principles.[2]
The Palladium-Only Catalytic Cycle
In the absence of copper, the palladium catalyst orchestrates the entire transformation. The mechanism, supported by experimental and computational studies, proceeds through a well-defined catalytic cycle.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound, forming a Pd(II) intermediate.[1] The reactivity of aryl halides in this step follows the order I > Br > Cl, making this compound a highly reactive substrate.[1][9]
-
Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the copper-free system, the amine base directly deprotonates the palladium-coordinated alkyne to form a palladium-acetylide species.[3][8]
-
Reductive Elimination: The final step involves the reductive elimination of the aryl and alkynyl ligands from the palladium center. This forms the desired 3-alkynylquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)quinoline
This protocol details a general procedure for the copper-free Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Phenylacetylene | >98% | Sigma-Aldrich | Should be freshly distilled if purity is questionable. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals | Bis(triphenylphosphine)palladium(II) dichloride. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics | Must be anhydrous. Use a freshly opened bottle or distill. |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | Solvent. Other anhydrous solvents like DMF or THF can be used. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Standard Schlenk Line Glassware | - | - | Schlenk flask, condenser, gas inlet/outlet. |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | - | For purification. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 255 mg) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg, 2 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through a rubber septum via syringe, add anhydrous toluene (10 mL) and anhydrous triethylamine (TEA, 3.0 mmol, 0.42 mL). Stir the resulting suspension for 5 minutes.
-
Substrate Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Allow the reaction to stir for 6-12 hours.
-
Causality Check: The choice of an iodide (this compound) ensures high reactivity, allowing for milder conditions compared to the corresponding bromide or chloride.[1] The temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the this compound starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and amine salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of NH₄Cl (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(phenylethynyl)quinoline.
Data and Expected Outcomes
The copper-free Sonogashira coupling is generally high-yielding for electron-deficient and neutral aryl iodides. The following table provides an illustrative summary of expected outcomes with different alkynes.
| Alkyne Substrate (R-C≡CH) | R-Group | Typical Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Phenylacetylene | Phenyl | 1-3 | TEA / DIPEA | Toluene | 80-100 | 85-95 |
| 1-Octyne | Hexyl | 1-3 | TEA / DIPEA | THF | 65-80 | 80-90 |
| Trimethylsilylacetylene | Trimethylsilyl (TMS) | 2-5 | TBAF / K₂CO₃ | DMF | 60-80 | 75-88 |
| 4-Ethynylanisole | 4-Methoxyphenyl | 1-3 | Cs₂CO₃ | Dioxane | 100 | 82-93 |
Note: Yields are illustrative and can vary based on the precise reaction conditions, purity of reagents, and scale. The use of bases like TBAF can be advantageous as it can also act as a phase-transfer catalyst and deprotecting agent for TMS-alkynes in one pot.[10][11]
Troubleshooting and Field Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can sometimes be more effective than starting with a Pd(II) precatalyst.
-
Impure Reagents: Ensure the solvent and amine base are strictly anhydrous. Water can poison the catalyst and hydrolyze reagents.
-
-
Formation of Side Products:
-
Alkyne Homocoupling: While significantly reduced in copper-free systems, trace amounts of Glaser coupling can still occur, especially if trace copper is present in reagents or if the reaction is exposed to air. Running the reaction under a strictly inert atmosphere is crucial.
-
Catalyst Decomposition: Blackening of the reaction mixture (palladium black) indicates catalyst decomposition. This can be caused by excessive temperatures or impurities. Adding a phosphine ligand can often stabilize the catalyst.
-
References
- Wikipedia. Sonogashira coupling. [Link]
- Orru, R. V. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- ResearchGate. (2013). Mechanism of the copper-free Sonogashira crosscoupling reaction. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]
- Banu, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
- Košmrlj, J., et al. (2020).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- MDPI. (2020).
- Li, J-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
- Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. [Link]
- ResearchGate. (2014). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
- ChemRxiv. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
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- 4. Sonogashira Coupling [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-iodoquinoline. This resource is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your target compound. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is crucial for advancing research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis of this compound, focusing on common synthetic routes and potential pitfalls.
General Issues Affecting Yield
Q1: My overall yield for this compound synthesis is consistently low. What are the general factors I should investigate first?
A1: Low yields in multi-step syntheses can be attributed to several general factors that are crucial to address before optimizing specific reaction steps.
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. Impurities in starting materials can lead to unwanted side reactions, while water can deactivate catalysts or reagents.
-
Reaction Atmosphere: Many organometallic reactions or those involving sensitive intermediates require an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen or moisture.
-
Temperature Control: Precise temperature control is critical. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side reactions or decomposition.
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps determine the optimal reaction time and
Technical Support Center: Synthesis of 3-Iodoquinoline
Welcome to the technical support guide for the synthesis of 3-iodoquinoline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the quinoline scaffold. The synthesis of this compound presents unique challenges, primarily concerning regioselectivity and potential side reactions. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help you optimize your synthetic route and achieve high-purity products.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound. Each answer provides a mechanistic explanation followed by actionable troubleshooting steps.
FAQ 1: My reaction is producing a mixture of iodo-isomers, primarily 5-iodo- and 8-iodoquinoline. How can I achieve C-3 selectivity?
The Problem: You are attempting a direct iodination of quinoline and observing substitution on the benzene ring instead of the desired C-3 position on the pyridine ring.
The Scientific Rationale: This is a classic regioselectivity issue rooted in the electronic properties of the quinoline ring system. Under strongly acidic conditions (e.g., H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium cation. This protonation deactivates the pyridine ring towards electrophilic attack far more than the benzene ring. Consequently, electrophiles like the iodonium ion (I⁺) will preferentially attack the more electron-rich benzene ring at the 5- and 8-positions[1]. Direct electrophilic iodination of the neutral quinoline molecule is also challenging and often unselective.
Troubleshooting Solutions:
-
Avoid Strongly Acidic Electrophilic Conditions: Do not use classic electrophilic aromatic substitution conditions like I₂/H₂SO₄ if your goal is C-3 functionalization. This approach is fundamentally biased against the desired isomer[1].
-
Switch to a Radical-Based Mechanism: A more effective strategy is to employ conditions that favor a radical mechanism. Radical-based C-H iodination has been shown to be highly selective for the C-3 position of quinolines[2][3]. This approach bypasses the electronic deactivation of the pyridine ring seen in electrophilic pathways.
-
Utilize a Directed Synthesis Approach: The most reliable method for unambiguous C-3 iodination is through a cyclization reaction where the iodine is introduced as part of the ring-forming process. The iodocyclization of N-(2-alkynyl)anilines or related precursors is an excellent, high-yield strategy that guarantees the iodine is placed at the 3-position[4][5].
Troubleshooting Diagram: Regioselectivity Issues
Below is a decision tree to guide your strategy when facing incorrect isomer formation.
Caption: Decision tree for troubleshooting regioselectivity.
FAQ 2: My reaction is sluggish, resulting in low yield and significant recovery of starting material. What factors should I investigate?
The Problem: The conversion to this compound is incomplete, even after extended reaction times.
The Scientific Rationale: Low conversion can stem from several factors, including insufficient activation of the iodine source, poor solubility of reactants, or the use of an inappropriate catalyst or solvent system for the chosen methodology.
Troubleshooting Solutions:
-
Optimize the Iodine Source and Oxidant (for Radical C-H Iodination):
-
Ensure your oxidant (e.g., K₂S₂O₈) is fresh and active.
-
The ratio of iodide source (e.g., NaI) to oxidant can be critical. A 3:1 ratio of NaI to K₂S₂O₈ is often a good starting point[2].
-
Consider alternative iodine sources like molecular iodine (I₂) or N-iodosuccinimide (NIS) if your substrate is incompatible with the initial conditions.
-
-
Improve Reactant Solubility:
-
If reactants are not fully dissolved, the reaction kinetics will be poor.
-
For polar substrates, consider switching to a more polar aprotic solvent like DMF or DMSO. For less polar systems, solvents like acetonitrile or 1,2-dichloroethane may be more effective[6].
-
-
Adjust Reaction Temperature:
-
Many C-H functionalization and cyclization reactions require thermal energy to overcome the activation barrier.
-
Incrementally increase the reaction temperature in 10-15 °C steps while monitoring the reaction progress by Thin Layer Chromatography (TLC)[6]. Be cautious, as excessive heat can lead to degradation. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times by providing efficient localized heating[7].
-
-
Evaluate Catalyst Activity (for Cyclization Reactions):
-
If using a metal-catalyzed or acid-catalyzed cyclization, ensure the catalyst is not poisoned or degraded. Use a fresh batch of catalyst or consider a higher catalyst loading[6].
-
FAQ 3: I'm observing significant by-product formation, such as dark-colored tar or other unexpected spots on my TLC plate. How can I minimize this?
The Problem: The reaction mixture is producing polymeric material, or purification reveals persistent, colored impurities.
The Scientific Rationale: Tar and polymer formation are common in reactions involving harsh conditions, such as strong acids or high temperatures, which can cause the degradation and polymerization of reactants, intermediates, or the quinoline product itself[8]. In some multi-component reactions, alternative reaction pathways can lead to distinct by-products, such as pyrrole-2-ones[9].
Troubleshooting Solutions:
-
Lower the Reaction Temperature: High temperatures are a primary cause of degradation. Once the reaction is initiated, try to maintain the lowest temperature that allows for a reasonable reaction rate[6].
-
Control Reagent Addition: For exothermic reactions, add reagents slowly and with efficient cooling to prevent localized temperature spikes that can lead to charring[8].
-
Ensure an Inert Atmosphere: Quinoline and its precursors can be susceptible to oxidation at high temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
Modify the Work-up: If tar is present, a common purification technique is to first dilute the crude mixture in a suitable solvent and filter it through a plug of celite or silica to remove the insoluble polymeric material before proceeding with extraction or chromatography.
FAQ 4: My compound decomposes on silica gel during column chromatography. What are the best purification strategies for this compound?
The Problem: The desired this compound product is unstable on standard silica gel, leading to streaking on the TLC plate and low recovery after chromatography.
The Scientific Rationale: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction can catalyze decomposition, especially for sensitive molecules[10]. The Lewis basicity of the nitrogen makes it prone to binding, leading to poor elution and potential degradation.
Troubleshooting Solutions:
-
Deactivate the Silica Gel:
-
Basic Treatment: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (NEt₃) or ammonia. This neutralizes the acidic sites and significantly improves the chromatography of basic compounds like quinolines[10].
-
-
Use an Alternative Stationary Phase:
-
Avoid Chromatography with Non-Chromatographic Methods:
-
Recrystallization: If your crude product is a solid and of reasonable purity (>85%), recrystallization is the ideal method. Screen various solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find a system where the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The this compound will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the pure product back into an organic solvent.
-
Section 2: Recommended Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for reliable synthesis of this compound.
Protocol 1: Radical C-H Iodination for C-3 Selectivity
This protocol is adapted from methodologies demonstrating C-3 selective radical iodination of quinolines[2][3]. It offers a direct approach from the parent heterocycle.
Materials:
-
Quinoline
-
Sodium Iodide (NaI)
-
Potassium Persulfate (K₂S₂O₈)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add quinoline (1.0 eq), sodium iodide (3.0 eq), and potassium persulfate (3.0 eq).
-
Add a 4:1 mixture of DMSO/H₂O as the solvent.
-
Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction: Use TLC (e.g., 4:1 Hexane:Ethyl Acetate) to track the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to quench any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on triethylamine-deactivated silica gel or neutral alumina, eluting with a gradient of hexane/ethyl acetate.
Protocol 2: Regioselective Iodocyclization of a Precursor
This method, based on the principles of electrophilic cyclization of N-(2-alkynyl)anilines, provides unambiguous synthesis of the this compound core[4][5].
Workflow Visualization
Caption: Workflow for the regioselective iodocyclization route.
Procedure (Illustrative):
-
Precursor Synthesis: Synthesize the N-tosyl-2-(prop-1-yn-1-yl)aniline precursor via Sonogashira coupling of N-tosyl-2-iodoaniline with propyne or a related literature procedure.
-
Iodocyclization:
-
Dissolve the N-tosyl-2-(prop-1-yn-1-yl)aniline precursor (1.0 eq) in acetonitrile.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by molecular iodine (I₂, 1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours at room temperature, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The tosyl group may be cleaved under these conditions or may require a subsequent deprotection step.
-
-
Purification: The resulting this compound can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Section 3: Comparative Data Summary
The choice of synthetic method depends on factors like starting material availability, desired scale, and tolerance for by-products.
| Feature | Radical C-H Iodination (Protocol 1) | Regioselective Iodocyclization (Protocol 2) |
| Regioselectivity | High for C-3 | Excellent and unambiguous for C-3 |
| Starting Material | Quinoline | Substituted Aniline & Alkyne |
| Number of Steps | 1 step from quinoline | Multi-step (precursor synthesis required) |
| Reaction Conditions | High temperature (130 °C) | Mild (Room Temperature) |
| Key Advantages | Atom economical, direct C-H functionalization | Guaranteed regioselectivity, mild conditions |
| Potential Downsides | Potential for di-iodination, requires high temp | Requires synthesis of a specialized precursor |
Section 4: References
-
Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines... Organic Letters, 14(24), 6330-6333. [Link]
-
Kiamuddin, M., & Haque, M. E. (1964). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.
-
Merlic, C. A., & He, K. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Molecules, 26(11), 3195. [Link]
-
Iacob, A. A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 793. [Link]
-
Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(11), 2548. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Sangshetti, J. N., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Deb, A., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 52(3), 509-512. [Link]
-
Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. [Link]
-
Cushman, M., & Nagarathnam, D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 991. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of isoquinolines. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 11253836. [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20664. [Link]
-
Organic Syntheses. (1955). 3-hydroxyquinoline. Organic Syntheses Procedure, 35, 69. [Link]
-
Google Patents. (1989). Purification of isoquinoline. JPH01153679A.
-
Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. [Link]
-
Singh, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of Molecular Structure, 1262, 132959. [Link]
-
Google Patents. (2013). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
Sources
- 1. pjsir.org [pjsir.org]
- 2. researchgate.net [researchgate.net]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline synthesis [organic-chemistry.org]
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- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 3-Iodoquinoline
Welcome to the technical support resource for the purification of crude 3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists, providing a deeper understanding of the "why" behind each step to empower you in your experimental work.
Introduction: The Challenge of Purifying this compound
This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. However, its purification can be challenging due to the potential for co-eluting impurities, its sensitivity to certain conditions, and the need to achieve high purity for downstream applications. Common impurities may include unreacted starting materials, such as 3-bromoquinoline, or byproducts from the iodination reaction.[1] This guide will address common issues encountered during recrystallization and column chromatography, the two primary methods for purifying this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.[2][3] For this compound, with a melting point of 61.5-62.5 °C, this can be a common issue if using higher-boiling point solvents.[4]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to slightly decrease the solution's saturation.[5]
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Rapid cooling encourages oil formation.[5][6] Once at room temperature, you can then move it to an ice bath to maximize crystal recovery.
-
Solvent System Modification: If the problem persists, your solvent choice may be suboptimal. Consider a mixed solvent system. A good approach is to dissolve the this compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7][8] A common and effective system for this compound is a hexane/ethyl acetate mixture.[1]
Q2: I have very low recovery of this compound after recrystallization. What are the likely causes and how can I improve my yield?
A2: Low recovery is a frequent issue in recrystallization and can stem from several factors.[9]
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of your compound will remain in the mother liquor even after cooling.[2]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Perform the hot filtration as quickly as possible.
-
-
Inadequate Cooling: Not cooling the solution to a sufficiently low temperature will result in less product crystallizing out.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[11]
-
-
Washing with the Wrong Solvent/Temperature: Washing the collected crystals with a solvent in which they are soluble, or with warm solvent, will dissolve your product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.[12]
-
Q3: No crystals are forming even after my solution has cooled in an ice bath. What should I do?
A3: This typically indicates that the solution is not supersaturated, likely due to using too much solvent.
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for other crystals to form.[3]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound. Allow the solution to cool again.[3]
Column Chromatography Issues
Q4: I'm having trouble separating this compound from a very similar impurity on a silica gel column. What strategies can I employ?
A4: Separating compounds with similar polarities is a common challenge in column chromatography.[13]
Optimization Strategies:
-
Solvent System Tuning: The choice of mobile phase is critical.[14]
-
Start by developing a good separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system will give your this compound an Rf value of approximately 0.25-0.35.[15]
-
For this compound, a non-polar/polar solvent system like hexane/ethyl acetate or petroleum ether/ethyl acetate is a good starting point.[16]
-
Try small, systematic changes in the solvent ratio to maximize the separation between your product and the impurity.[17]
-
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the compounds to interact and separate.
-
Fine-Mesh Silica Gel: Using silica gel with a smaller particle size can improve resolution, but may require pressure (flash chromatography) to move the solvent through at a reasonable rate.[18]
Q5: My this compound is streaking or tailing on the silica gel column, leading to poor separation and broad fractions. Why is this happening?
A5: Tailing is often caused by strong interactions between a basic compound and the acidic silanol groups on the surface of the silica gel.[19] Quinoline derivatives are basic due to the nitrogen atom.
Solutions to Minimize Tailing:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base, such as triethylamine or pyridine, into your eluent system. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.[16]
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel.[13] Alternatively, you can use commercially available deactivated silica.
-
Avoid Overloading the Column: Applying too much crude material to the column can lead to band broadening and tailing. Ensure your sample is properly concentrated and loaded onto the column in a narrow band.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions I should take when handling this compound?
A: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[20] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[23]
Q: How do I choose the best initial purification method: recrystallization or column chromatography?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is often preferred for larger quantities of solid material (multi-gram scale) where the impurities have significantly different solubilities than the product.[24] It is generally a faster and less solvent-intensive method.
-
Column Chromatography is more versatile and is the go-to method for smaller quantities, for separating mixtures of oils, or for separating compounds with very similar polarities.[24][25]
Q: My purified this compound is slightly colored. Does this indicate an impurity?
A: While pure this compound is typically a white or off-white solid, a slight coloration (e.g., pale yellow or brown) can sometimes be present due to trace impurities that are difficult to remove. Iodo-compounds can also be light-sensitive and may discolor upon storage. If the NMR and melting point are clean and consistent with the literature values, the color may not be a significant issue for many downstream applications.[1][26] However, for applications requiring very high purity, you might consider a second purification step, such as a pass through a short plug of silica gel or treatment with activated carbon during recrystallization (use with caution as it can reduce yield).[5]
Data & Protocols
Table 1: Physical Properties & Recommended Solvents
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | [4] |
| Molecular Weight | 255.05 g/mol | [20] |
| Melting Point | 61.5-62.5 °C | [4] |
| Boiling Point | 105-107 °C at 0.25 Torr | [4] |
| Recrystallization Solvents | ||
| Recommended System | Hexane/Ethyl Acetate | [1] |
| Alternative Systems | Ethanol/Water, Toluene | [7][27] |
| Column Chromatography Solvents | ||
| Common Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Methanol | [16] |
| For Basic Compounds | Add 0.5-1% Triethylamine to the mobile phase | [16] |
Protocol 1: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring to dissolve the solid.[11]
-
Titration (for mixed solvents): While hot, slowly add the "poor" solvent (e.g., hexane) until the solution remains faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.[8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[5]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent or the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of 0.25-0.35 for this compound.[15]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is often preferred).[28]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualized Workflows
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
References
- This compound | C9H6IN | CID 11253836 - PubChem.
- This compound - LookChem. LookChem. [Link]
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. [Link]
- 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Colorado Boulder. [Link]
- Recrystallization - Part 2. University of Missouri-St. Louis. [Link]
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Eastern Michigan University. [Link]
- How do you select solvents for chromatography? - TutorChase. TutorChase. [Link]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macleods Pharma. [Link]
- 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem.
- Recrystallization I 10. University of California, Irvine. [Link]
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. [Link]
- How can I select the solvent system for column chromatography? - ResearchGate.
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. YouTube. [Link]
- Recrystallization - Wired Chemist. Wired Chemist. [Link]
- How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. [Link]
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. [Link]
- Solvent selection in liquid chromatography - Molnar Institute. Molnar-Institute. [Link]
- CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents.
- Recrystalliz
- Recrystalliz
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. MDPI. [Link]
- Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Separating Compounds by Column Chromatography - Utah Tech University. Utah Tech University. [Link]
- Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Reddit. [Link]
- Significance of impurities in active pharmaceutical ingredients | Ivory Research. Ivory Research. [Link]
- 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. eCampusOntario. [Link]
- Column Chrom
- Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Technical Support Center: Recrystallization of 3-Iodoquinoline
Welcome to the dedicated technical support resource for the purification of 3-iodoquinoline via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this critical building block. Here, we move beyond a simple set of instructions to provide a comprehensive, scientifically-grounded protocol complete with troubleshooting advice to navigate the common and nuanced challenges associated with the crystallization of quinoline-based heterocycles.
Introduction to this compound Purification
This compound is a valuable intermediate in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The purity of this reagent is paramount, as contaminants can interfere with subsequent catalytic cycles, leading to reduced yields and complex purification challenges downstream. Recrystallization is a powerful and economical technique for purifying solids, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2][3]
The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly.[1][4] As the temperature decreases, the solubility of the this compound also decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, ideally, remain dissolved in the cold solvent (mother liquor).[1][5]
Part 1: Core Recrystallization Protocol
This section details a robust, field-tested protocol for the recrystallization of this compound. The causality behind each step is explained to empower the user with the knowledge to adapt the protocol as needed.
Key Physical & Chemical Properties
A foundational understanding of the material's properties is critical for successful purification.
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | [6][7] |
| Molecular Weight | 255.06 g/mol | [6] |
| Appearance | Solid (form may vary) | |
| Melting Point | 61.5-62.5 °C | [6] |
| Boiling Point | 105-107 °C @ 0.25 Torr | [6] |
Safety First: Hazard Identification
Before beginning any experimental work, a thorough risk assessment is mandatory. This compound is a hazardous substance.
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[8][9]
-
Handling: Avoid creating dust.[9] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[8]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the recrystallization process.
Caption: Workflow for this compound Recrystallization.
Step-by-Step Methodology
This protocol is based on a successful literature procedure which utilizes a hexane/ethyl acetate solvent system.[10] This is a common multi-solvent (or "solvent-pair") recrystallization method.[4]
-
Solvent Preparation: Prepare a solvent mixture of hexane and ethyl acetate. A good starting ratio is often determined empirically, but a common approach is to use a solvent in which the compound is soluble (ethyl acetate) and a "non-solvent" or "anti-solvent" in which it is less soluble (hexane).[4]
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
In the fume hood, add a minimal amount of hot ethyl acetate (the "good" solvent) to the flask while heating and stirring on a hot plate until the solid just dissolves.[1][5] The key is to use the minimum volume necessary to prevent significant loss of product in the mother liquor.[5]
-
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11] This step must be done rapidly to prevent premature crystallization in the funnel.
-
Inducing Crystallization:
-
Remove the flask from the heat.
-
Slowly add the "bad" solvent (hot hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.[4]
-
Add a few more drops of the "good" solvent (hot ethyl acetate) until the solution becomes clear again.[4]
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[12] Rapid cooling can trap impurities.[12]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals by further decreasing the compound's solubility.[4]
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (use the same hexane/ethyl acetate ratio or pure, cold hexane) to rinse away any residual soluble impurities clinging to the crystal surfaces.[5] Using ice-cold solvent minimizes redissolving your purified product.[5]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).
-
Part 2: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
Answer: This is a common issue that typically arises from either insufficient supersaturation or a lack of nucleation sites.[13] Here are several troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod.[12][13] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal (a "seed crystal") to the solution.[1][12][13] This provides a template for further crystal formation.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can heat it gently to boil off a small amount of solvent, thereby increasing the concentration of the solute.[12] Be careful not to evaporate too much.
-
Further Cooling: Ensure the solution has been cooled sufficiently in an ice bath. Sometimes, a colder temperature is needed.
-
Question 2: My compound has separated as an oil, not as crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution's saturation point is exceeded so rapidly that the molecules don't have time to orient into a crystal lattice.
-
Cause & Solution: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. For this compound (m.p. 61.5-62.5 °C), using very high-boiling solvents could be problematic.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot "good" solvent (ethyl acetate) to slightly decrease the saturation.[14]
-
Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
If the problem persists, you may need to reconsider your solvent system, perhaps one with a lower boiling point.
-
Question 3: My final yield of purified crystals is very low. What went wrong?
Answer: A low percent recovery is a frequent and frustrating issue. The cause can usually be traced to one of several procedural missteps:[12]
-
Excessive Solvent: Using too much hot solvent to dissolve the initial crude solid is the most common cause.[5][12] A significant portion of your product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose a substantial amount of product on the filter paper. Ensure your funnel and receiving flask are adequately pre-heated.
-
Incomplete Crystallization: Not cooling the solution for a long enough period or to a low enough temperature will leave product dissolved in the solvent.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your purified product.[5]
Question 4: The crystals I obtained are still colored, but I expected a colorless or white solid. How can I remove colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules that can be difficult to remove if they co-crystallize with the product.
-
Activated Charcoal Treatment: A common method to remove colored impurities is to use activated charcoal (or carbon).[15]
-
After dissolving the crude solid in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. Adding charcoal to a boiling solution can cause violent bumping.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.[15]
-
Question 5: Why is it important to use an Erlenmeyer flask instead of a beaker?
Answer: An Erlenmeyer flask is preferred for several reasons. Its narrow neck helps to reduce solvent evaporation during heating.[12] It also minimizes the risk of airborne contaminants entering the solution and can be easily swirled to agitate the contents. The sloped sides also help to contain the solution and reduce splashing during boiling.
References
- This compound. (n.d.). LookChem.
- This compound. (n.d.). PubChem.
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Lab Procedure: Recrystallization. (n.d.). ChemTalk.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 79476-07-6 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of 3-Iodoquinoline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 3-iodoquinoline via column chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the separation and purification of this important synthetic intermediate. This compound serves as a critical building block in medicinal chemistry and materials science, often requiring high purity for subsequent reactions.[1] However, its purification is not always straightforward due to the inherent chemical properties of the quinoline scaffold.
This guide provides field-proven insights in a direct question-and-answer format to address specific experimental issues, helping you to diagnose problems, implement effective solutions, and optimize your purification workflow.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.
Q1: My this compound is streaking badly on the TLC plate and the collected column fractions are broad and impure. What causes this and how can I fix it?
A: This phenomenon, known as "tailing" or "streaking," is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The basic nitrogen atom in the quinoline ring interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2] This causes some molecules to "stick" to the column, eluting slowly and over many fractions, which ruins the separation.
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. This base will preferentially interact with the acidic silanol sites, effectively masking them from your this compound.
-
Use an Alternative Stationary Phase: If tailing persists even with a basic modifier, or if your compound is particularly sensitive, consider a different adsorbent altogether.
Q2: I'm getting a very low yield after my column, and I suspect my this compound is decomposing. Is this possible?
A: Yes, decomposition on silica gel is a significant risk for certain sensitive compounds. The acidic surface of silica gel can catalyze degradation, especially with prolonged exposure.[4] For quinoline derivatives, this can be a major contributor to yield loss.
Solutions:
-
Deactivate the Silica Gel: As with tailing, the primary cause is the acidity of the stationary phase. Neutralizing it is the first line of defense.
-
Action: Prepare a slurry of your silica gel in the eluent system containing 0.5-2% triethylamine before packing the column. This ensures the silica is thoroughly deactivated.[4]
-
-
Minimize Contact Time: The longer your compound is on the column, the more time there is for potential degradation.
-
Action: Use flash chromatography instead of gravity chromatography. The increased flow rate significantly reduces the run time.[4] Using a shorter, wider column can also decrease contact time.
-
-
Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, avoid silica gel entirely.
-
Action: Use neutral alumina, which lacks the strong acidic sites responsible for degradation.[4]
-
Q3: I can't separate this compound from a closely-running impurity. My TLC shows the spots are almost touching. How can I improve the resolution?
A: Separating compounds with very similar polarities, such as isomers or certain reaction byproducts, is a common challenge.[4] The key is to alter the selectivity of your chromatographic system to exploit subtle differences between the molecules.
Solutions:
-
Optimize the Eluent System: A single-solvent polarity adjustment may not be enough. You need to find a system that interacts differently with your product and the impurity.
-
Action 1: Meticulously screen different solvent ratios using TLC. The optimal eluent system should place your this compound at an Rf value of approximately 0.2-0.3 to maximize separation from its neighbors.[6][7][8]
-
Action 2: Change the solvent composition entirely. If you are using a standard Hexane/Ethyl Acetate system, try a different combination like Dichloromethane/Methanol or Toluene/Acetone.[3][9] Different solvents have different hydrogen bonding and dipole properties, which can dramatically alter the separation.
-
-
Employ Gradient Elution: A solvent gradient can significantly improve the separation of complex mixtures. By starting with a low-polarity eluent and gradually increasing the polarity, you can elute non-polar impurities first, and then sharpen the band of your target compound as it begins to move, providing better separation from anything that elutes after it.[6][10]
Q4: My this compound is either stuck at the top of the column or it's flying through with the solvent front. What's wrong?
A: This is a straightforward issue of incorrect eluent polarity.[4]
-
Compound Stuck (Rf is too low): Your eluent system is not polar enough to move the compound down the polar stationary phase. The compound has a much higher affinity for the silica/alumina than for the eluent.
-
Solution: Gradually increase the proportion of the more polar solvent in your eluent mixture.[3] For example, move from 10% Ethyl Acetate in Hexane to 15% or 20%.
-
-
Compound in Solvent Front (Rf is too high): Your eluent system is too polar. The compound has a much higher affinity for the eluent than for the stationary phase and is therefore not being retained or separated.
-
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent.[11] For example, move from 30% Ethyl Acetate in Hexane to 20% or 15%.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for purifying this compound on silica gel?
A: A mixture of Hexane and Ethyl Acetate is the most common and effective starting point for compounds of moderate polarity like this compound.[3] Begin your TLC analysis with a ratio of around 9:1 (Hexane:EtOAc) and test progressively more polar systems (e.g., 4:1, 2:1). For more polar impurities, a Dichloromethane/Methanol system may be required, but start with a very low percentage of methanol (e.g., 1-2%) as it is a very polar solvent.[9]
Q2: How do I properly select and optimize an eluent system using Thin-Layer Chromatography (TLC)?
A: TLC is the single most important step before running a column.[7] It saves an immense amount of time, solvent, and sample. The goal is to find a solvent system that gives your target compound (this compound) an Rf value between 0.2 and 0.3.[7][8] An Rf in this range provides the best balance, ensuring the compound moves slowly enough for good separation but fast enough to elute in a reasonable time and volume.[8] It also provides space on the plate for both less polar and more polar impurities to be resolved.
Q3: Should I use isocratic or gradient elution for my column?
A: The choice depends on your sample's complexity.
-
Isocratic Elution (constant eluent composition): This is ideal when the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different). It is simpler to execute.
-
Gradient Elution (eluent composition changes over time): This is highly recommended if you have multiple impurities with a wide range of polarities or if an impurity is very close to your product.[6] A gradient allows you to fine-tune the separation, often resulting in purer fractions and a faster overall purification.
Q4: What are the best practices for sample loading to ensure a good separation?
A: Proper sample loading is critical for sharp bands and high resolution. A poorly loaded sample will lead to broad, overlapping bands regardless of how well you've optimized the eluent.
-
Use Minimal Solvent: Dissolve your crude this compound in the absolute minimum amount of a solvent in which it is highly soluble (this can be your eluent or a slightly more polar solvent like dichloromethane).[3] A large volume of loading solvent will spread your initial sample band.
-
Dry Loading (Recommended): This is the superior method, especially for less soluble compounds. Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent completely on a rotary evaporator. Carefully pour this powder onto the top of your packed column.[3][12] This technique creates a very narrow starting band, leading to excellent separation.
Data Presentation
The following table provides general guidance on selecting an initial eluent system and predicting the effect of modifications. The optimal ratio for your specific sample must be determined empirically via TLC.
| Eluent System | Typical Starting Ratio | Polarity | Comments & Expected Outcome for this compound |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Low to Medium | The standard starting point.[3] Good for separating this compound from non-polar impurities. Rf will increase as the percentage of ethyl acetate increases. |
| Dichloromethane (DCM) / Methanol (MeOH) | 99:1 to 95:5 | Medium to High | Use if this compound is not moving in Hex/EtOAc. Be cautious, as small increases in MeOH drastically increase polarity.[9] |
| Toluene / Acetone | 9:1 to 4:1 | Medium | Provides different selectivity compared to ester-based systems. Can sometimes resolve impurities that co-elute in Hex/EtOAc. |
| Eluent System + 1% Triethylamine (NEt₃) | N/A | (Slight Increase) | Does not significantly change polarity but eliminates peak tailing by neutralizing acidic silica.[2] This leads to sharper bands and better separation. |
Experimental Protocols
Protocol 1: Eluent System Optimization by TLC
-
Prepare Samples: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Prepare a separate dilute solution of your pure standard, if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard side-by-side on the baseline of a silica gel TLC plate. Keep the spots small.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent system (e.g., 4:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze and Adjust: Calculate the Rf value for your product spot (distance spot traveled / distance solvent traveled).
-
If Rf < 0.2, the eluent is not polar enough. Increase the proportion of the polar solvent.
-
If Rf > 0.4, the eluent is too polar. Decrease the proportion of the polar solvent.[11]
-
If spots are streaking, add 1% NEt₃ to the eluent and re-run the TLC.
-
-
Repeat: Continue testing different solvent ratios until you achieve an Rf of ~0.2-0.3 for this compound with good separation from all impurities.
Protocol 2: Standard Flash Column Chromatography Workflow
-
Column Preparation: Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[5] Prepare a slurry of silica gel in your optimized, least-polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.[3] Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading: Using the "Dry Loading" method described in the FAQ, apply your sample evenly onto the sand layer. Add another thin layer of sand on top of the sample powder.
-
Elution: Carefully fill the column with the eluent. Using a pump or inert gas pressure, begin eluting the solvent through the column at a steady flow rate.[4]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes. The size of the fractions depends on the column size.
-
Analysis: Monitor the composition of the collected fractions by spotting them sequentially on TLC plates.
-
Combine and Isolate: Once the pure fractions have been identified, combine them and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.[4]
Visualization
The following diagram illustrates a logical workflow for troubleshooting poor separation during the column chromatography of this compound.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- Benchchem.
- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Benchchem. Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine.
- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Horizon IRD.
- SciSpace. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture.
- National Institutes of Health (NIH).
- Wikipedia.
- Benchchem.
- University of Rochester, Department of Chemistry.
- Benchchem.
- Chem Help ASAP.
- JoVE.
- University of California, Los Angeles (UCLA) Chemistry.
- PubMed.
- PubChem, National Institutes of Health (NIH). This compound. [Link]
- Reddit. Why does a solvent system with an RF of 0.
- Reddit.
- University of Alberta, Department of Chemistry.
- Chemistry LibreTexts. B.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
- 1. This compound (79476-07-6) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading in 3-Iodoquinoline Cross-Coupling Reactions
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-iodoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these powerful synthetic transformations. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter in your laboratory. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but also to fundamentally understand the "why" behind each experimental choice, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the cross-coupling of this compound, with a focus on the critical parameter of catalyst loading.
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield, even at a standard catalyst loading of 2-5 mol%. What are the likely causes and how can I troubleshoot this?
Low or no yield in a Suzuki-Miyaura coupling of this compound, despite seemingly standard conditions, can stem from several factors beyond simply the amount of catalyst. The quinoline nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst (Pre)activation and Deactivation: The active Pd(0) species is the workhorse of the catalytic cycle.[1][2] In situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to Pd(0) is a critical step that can be inefficient.[1] Furthermore, oxygen can oxidatively deactivate your catalyst.
-
Solution:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3]
-
Use a Pre-catalyst: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst such as XPhos Pd G3. These can provide more consistent generation of the active catalytic species.[4]
-
In Situ Reduction: If using a Pd(II) source, ensure your conditions favor reduction. Some phosphine ligands can act as reducing agents, but this can alter the ligand-to-metal ratio.[1]
-
-
-
Ligand Choice: The ligand is not just a spectator; it critically influences the stability and reactivity of the palladium center.[5][6] For a heteroaromatic substrate like this compound, a generic ligand like PPh₃ may not be optimal.
-
Solution:
-
Screen Bulky, Electron-Rich Ligands: Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are often superior for coupling heteroaryl halides as they promote the crucial oxidative addition and reductive elimination steps.[6][7]
-
Consider Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer greater stability to the catalytic complex.[8][9]
-
-
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step and can also affect catalyst stability and substrate/reagent solubility.
-
Solution:
-
Base Strength and Type: Strong inorganic bases like K₃PO₄ are often effective in Suzuki couplings. If you are using a carbonate base, ensure it is sufficiently strong and soluble.
-
Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) is common for Suzuki reactions to facilitate the dissolution of both the organic substrates and the inorganic base.[10] Ensure your this compound and boronic acid derivative are soluble in the chosen solvent system.[11]
-
-
-
Side Reactions: Protodeboronation (cleavage of the C-B bond) of the boronic acid and dehalogenation of the this compound are common side reactions that consume starting materials.[3]
-
Solution:
-
Anhydrous Conditions: Minimize water content beyond what is necessary for the biphasic system to reduce protodeboronation. Using boronic esters (e.g., pinacol esters) can enhance stability.[3]
-
Optimize Temperature and Time: Excessive heat or prolonged reaction times can promote dehalogenation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q2: I'm performing a Buchwald-Hartwig amination on this compound, and I'm observing significant catalyst decomposition (formation of palladium black). How can I minimize this while keeping the catalyst loading low?
The formation of palladium black indicates aggregation of the Pd(0) species, a common catalyst deactivation pathway.[12] This is particularly prevalent at the higher temperatures often required for C-N bond formation. Here’s how to address this:
-
Ligand-to-Palladium Ratio: The stability of the active Pd(0)Lₙ complex is highly dependent on the ligand. An insufficient amount of ligand relative to palladium can lead to the formation of unstable, ligand-free palladium species that readily aggregate.
-
Solution:
-
Increase Ligand Ratio: Instead of a 1:1 ligand-to-palladium ratio, try increasing it to 1.5:1 or 2:1. This can help maintain the integrity of the catalytic species.
-
Use Bidentate Ligands: Bidentate phosphine ligands like BINAP or dppf can chelate to the palladium center, forming more stable complexes that are less prone to decomposition.[9]
-
-
-
Choice of Ligand: The nature of the ligand itself is paramount. Sterically hindered, electron-rich ligands are essential for stabilizing the catalyst and promoting the desired reaction pathway.[6]
-
Solution:
-
Employ Modern Ligands: For Buchwald-Hartwig aminations, ligands such as RuPhos, XPhos, or BrettPhos are specifically designed to be highly effective and to stabilize the catalyst, often allowing for lower catalyst loadings.[13]
-
-
-
Reaction Temperature and Time: High temperatures accelerate both the desired reaction and catalyst decomposition.
-
Solution:
-
Incremental Temperature Increase: Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress. It's possible that a lower temperature over a slightly longer period will give a better overall result.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote faster reaction rates at lower bulk temperatures, potentially reducing the time the catalyst is exposed to harsh conditions.[2]
-
-
Q3: Can I reduce my catalyst loading to below 0.5 mol% for a Heck reaction with this compound and an acrylate? What are the key considerations?
Reducing catalyst loading to very low levels (<0.5 mol%) is highly desirable for process efficiency and to minimize palladium contamination in the final product. However, this requires a highly optimized system.
-
Catalyst Activity and Turnover Number (TON): At low loadings, each catalyst molecule must perform a large number of catalytic cycles (high TON). This necessitates a very active and stable catalyst.
-
Considerations:
-
Ligandless vs. Ligated: While some Heck reactions can proceed without a phosphine ligand, especially with highly reactive aryl iodides, a ligand is often necessary to prevent catalyst decomposition and achieve high TONs.[14] N-heterocyclic carbene (NHC) ligands have also shown great promise in stabilizing catalysts for Heck reactions.[6]
-
Palladium Source: Highly active pre-catalysts are often required to achieve low loadings.
-
-
-
Substrate Purity: Impurities in your this compound or acrylate can act as catalyst poisons, having a much more pronounced effect at low catalyst concentrations.
-
Solution: Ensure your starting materials are of high purity. Recrystallization or column chromatography may be necessary.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) are common in Heck reactions. The formation of ammonium salts can sometimes influence catalyst stability.
-
Solvent: Polar aprotic solvents like DMF or NMP are often used. Ensure they are anhydrous.
-
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a typical cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q4: What is a typical starting point for catalyst loading in this compound cross-coupling reactions?
For initial screening and optimization, a catalyst loading in the range of 0.5 to 2.5 mol% is a sensible starting point for many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[7][15] Once a reaction is shown to be viable, systematic optimization can often significantly lower this loading.
Q5: How does the electronic nature of the coupling partner affect the optimal catalyst loading?
The electronic properties of your coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination) can significantly influence reaction rates and, consequently, the required catalyst loading.
-
Electron-rich nucleophiles generally react faster in the transmetalation or amine-binding steps. This can sometimes allow for lower catalyst loadings as the catalytic cycle turns over more rapidly.
-
Electron-deficient nucleophiles may require more forcing conditions (higher temperatures, stronger bases) or more active catalyst systems (and potentially higher loadings initially) to achieve reasonable reaction rates.
Q6: Are there any analytical techniques I can use to monitor my reaction and optimize catalyst loading in real-time?
Yes, monitoring your reaction's progress is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A simple and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the reaction progress, allowing you to determine reaction rates and identify the formation of byproducts.[16] This data is invaluable for systematically optimizing catalyst loading.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion to the product.[17]
Q7: What are the advantages of using a pre-catalyst over generating the catalyst in situ?
Pre-catalysts are well-defined, stable palladium complexes that offer several advantages, particularly when aiming for low catalyst loadings and high reproducibility:
-
Reliable Activation: They provide a more consistent and reliable generation of the active Pd(0) species compared to in situ methods.[15]
-
Improved Reproducibility: This leads to more reproducible reaction outcomes, which is critical in drug development and scale-up.
-
Lower Loadings: Often, the higher activity and stability of pre-catalysts allow for the use of lower catalyst loadings.[15]
Generating the catalyst in situ from a palladium source like Pd(OAc)₂ and a separate ligand is often more cost-effective for initial screening and allows for flexibility in varying the palladium-to-ligand ratio.[15]
Data Presentation
Table 1: Effect of Catalyst Loading and Ligand on the Yield of a Model Suzuki-Miyaura Reaction
| Entry | Catalyst (mol%) | Ligand | Yield (%) | Turnover Number (TON) |
| 1 | 2.0 | PPh₃ | 45 | 22.5 |
| 2 | 2.0 | SPhos | 92 | 46 |
| 3 | 0.5 | SPhos | 88 | 176 |
| 4 | 0.1 | SPhos | 75 | 750 |
Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (as specified), Ligand (2x mol% of Pd), Toluene/H₂O (4:1), 90 °C, 12 h.
This representative data illustrates that moving from a general ligand like PPh₃ to a more specialized, bulky phosphine ligand like SPhos can dramatically improve yield. Furthermore, with an optimized ligand, the catalyst loading can be significantly reduced while maintaining good yield and achieving a much higher turnover number.
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.5-2.5 mol%), and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Koszinowski, K. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry. [Link]
- Hunan Kelaode New Material Co., Ltd.
- Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. [Link]
- Singh, U., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Chniti, S., et al. Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline.
- Powers, I. G., & Uyeda, C. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Koszinowski, K. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Vantourout, J. C., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
- Ananikov, V. P. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Inorganica Chimica Acta. [Link]
- Gallou, F., et al.
- Eriksen, J. L. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
- Kumar, B., et al. Based on C–O bond activation: Palladium catalysts in cross-coupling reactions.
- Various Authors. How can I solve my problem with Suzuki coupling?
- Reddit User Discussion. Problems with Suzuki coupling. Reddit. [Link]
- Al-Masri, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Wikipedia.
- LibreTexts.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- Kumar, D. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Roughley, S. D., & Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]
- Nolan, S. P., et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- LibreTexts. Heck Reaction. [Link]
- Elgendy, B., et al. Iodine-Promoted Oxidative Cross-Coupling for the Synthesis of (E)-2-(3-Oxo-3-Phenylprop-1-en-1-yl)-3-Phenylquinazolin-4(3H)-one via C-H Activation: Development of Synthetic TLX Agonists.
- van Leeuwen, P. W. N. M., et al. The Heck reaction: Mechanistic insights and novel ligands | Request PDF.
- Kumar, D. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]
- Elgendy, B., et al. Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Organic & Biomolecular Chemistry. [Link]
- Kumar, A. Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
- de Meijere, A., & Bräse, S. (Eds.). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme. [Link]
- Aapptec. Coupling Reagents. [Link]
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- Koszinowski, K. Charged tags as probes for analyzing organometallic intermediates and monitoring cross-coupling reactions by electrospray-ionization mass spectrometry. Chemistry. [Link]
- Calò, V., et al. The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]
- Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Beletskaya, I. P., & Cheprakov, A. V.
- MacMillan, D. W. C., et al. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
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Preventing deiodination of 3-Iodoquinoline in reactions
A Guide to Preventing Deiodination in Synthetic Reactions
Welcome to the technical support guide for 3-iodoquinoline. As a key building block in medicinal chemistry and materials science, this compound is prized for its utility in cross-coupling reactions.[1][2] However, its reactivity is a double-edged sword. The carbon-iodine bond at the 3-position, while excellent for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, is also susceptible to cleavage, leading to the formation of quinoline as a major byproduct. This process, known as deiodination or hydrodehalogenation, can significantly reduce yields and complicate purification.
This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate deiodination and maximize the success of your reactions.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems encountered during common synthetic transformations with this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptom: You are observing a low yield of your desired 3-arylquinoline product, with a significant amount of quinoline byproduct detected by LC-MS or NMR analysis.
This is a classic problem where the undesired hydrodehalogenation side reaction competes with the desired cross-coupling.[3][4] The key is to promote the rate of the main catalytic cycle (oxidative addition, transmetalation, reductive elimination) to outpace the deiodination pathway.
Possible Causes & Solutions
-
Suboptimal Catalyst/Ligand System: The choice of palladium source and, more importantly, the phosphine ligand is the most critical factor.
-
Solution: Switch to a catalyst system known to promote rapid reductive elimination. Bulky, electron-rich biaryl phosphine ligands are the industry standard for suppressing dehalogenation.[5] They stabilize the palladium center and accelerate the final C-C bond-forming step.
-
Protocol: Instead of Pd(PPh₃)₄, use a combination of a Pd(0) or Pd(II) precatalyst with a specialized ligand. See the table below for recommended starting points.
-
-
Inappropriate Base or Solvent: The base and solvent can influence both the catalytic cycle and the deiodination pathway. Protic solvents or certain bases can act as hydride sources, directly causing deiodination.[3]
-
High Reaction Temperature: Elevated temperatures can increase the rate of deiodination, sometimes more than the desired coupling reaction.[5]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Protocol: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor its progress. Only increase the temperature if the reaction is stalled.
-
| Parameter | Standard Conditions (Prone to Deiodination) | Recommended Conditions (To Minimize Deiodination) | Rationale |
| Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that readily form the active Pd(0) species. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, Buchwald-type biaryl phosphines | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting deiodination.[5] |
| Base | Na₂CO₃, Et₃N | K₃PO₄, K₂CO₃, CsF, Cs₂CO₃ | Stronger inorganic bases often facilitate the transmetalation step more effectively.[6] |
| Solvent | EtOH/H₂O, MeOH | 1,4-Dioxane, Toluene, THF, DME | Aprotic solvents minimize the availability of adventitious hydride sources.[5] |
| Temperature | >100 °C | 60 - 90 °C | Lower temperatures can disproportionately slow the deiodination side reaction.[5] |
Issue 2: Low Yield and Homocoupling in Sonogashira Reactions
Symptom: Besides the deiodinated quinoline, you observe significant formation of the alkyne homocoupling (Glaser) product, with minimal conversion to the desired 3-alkynylquinoline.
The Sonogashira reaction involves a dual catalytic system, and imbalance can lead to side reactions. The copper co-catalyst, while essential for activating the alkyne, can also promote oxidative homocoupling.[7]
Possible Causes & Solutions
-
Copper-Mediated Side Reactions: Excess or highly active copper(I) can lead to the formation of copper acetylides that readily homocouple, especially under aerobic conditions.[7]
-
Solution 1 (Copper-Free): Perform the reaction under copper-free conditions. This is often the cleanest approach, though it may require a more active palladium catalyst system and slightly higher temperatures.
-
Solution 2 (Minimize Copper): If using copper, ensure rigorous anaerobic conditions. Use a minimal amount of CuI (0.5–2 mol%) and consider adding it last.
-
-
Ligand Choice: As with the Suzuki coupling, the ligand plays a crucial role.
-
Solution: For copper-free conditions, bulky electron-rich phosphines are effective. In traditional Sonogashira, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, but if deiodination is an issue, switching the ligand is advisable.[8]
-
-
Base and Solvent: An amine base (like Et₃N or DIPEA) is typically used, acting as both a base and a solvent.
-
Solution: Ensure the amine is rigorously deoxygenated. Using a co-solvent like THF or toluene can sometimes improve outcomes.
-
| Parameter | Standard Conditions | Recommended Conditions (To Minimize Side Reactions) | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂, CuI, PPh₃ | Option A (Cu-Free): Pd₂(dba)₃, XPhosOption B (Cu-Minim.): Pd(PPh₃)₄, CuI (≤1 mol%) | Eliminating or reducing copper minimizes Glaser homocoupling.[7] Bulky ligands prevent deiodination. |
| Base | Et₃N or DIPEA | Rigorously degassed Et₃N or DIPEA | Removes oxygen, which is essential for oxidative homocoupling. |
| Atmosphere | Inert | Strictly Anaerobic (Ar or N₂) | Prevents both catalyst degradation and unwanted oxidative side reactions.[8] |
Issue 3: Deiodination During Buchwald-Hartwig Amination
Symptom: Your primary product is quinoline instead of the desired 3-aminoquinoline. Unreacted starting amine may also be present.
Hydrodehalogenation is a well-documented side reaction in Buchwald-Hartwig aminations, competing directly with the C-N reductive elimination step.[9][10]
Possible Causes & Solutions
-
Slow Reductive Elimination: If the final C-N bond-forming step is slow, the palladium-amido intermediate has more time to undergo side reactions, including hydrodehalogenation.
-
Solution: Employ a modern, highly active catalyst system designed for C-N coupling. As with Suzuki reactions, bulky, electron-rich biaryl phosphine ligands are essential.[5][11] These ligands create a sterically crowded palladium center that favors reductive elimination.
-
Protocol: Use a G2, G3, or G4 Buchwald precatalyst, or combine a palladium source like Pd₂(dba)₃ with a ligand such as XPhos, RuPhos, or Josiphos-type ligands.
-
-
Base Selection: The base is critical for deprotonating the amine to form the active nucleophile. An incorrect choice can hinder the reaction or promote side reactions.
Issue 4: Failure to Form a Grignard Reagent or Organolithium Species
Symptom: Attempts to form the Grignard reagent (3-quinolylmagnesium iodide) or to perform lithium-halogen exchange result in extensive decomposition, homocoupling (biquinoline formation), or immediate quenching to form quinoline.
The C-I bond in this compound is reactive, but the quinoline nitrogen introduces complications. It can coordinate to the metal, altering reactivity, and can be deprotonated by highly basic organometallics.
Possible Causes & Solutions
-
Grignard Formation Issues: Standard Grignard formation with magnesium turnings can be sluggish and prone to Wurtz-type homocoupling.[13]
-
Solution: Use highly activated magnesium (Rieke magnesium) or an entrainment method with an activating agent like I₂ or 1,2-dibromoethane. Perform the reaction at low temperatures (0 °C or below) to minimize side reactions.[14]
-
-
Lithium-Halogen Exchange Issues: Standard conditions (e.g., n-BuLi or t-BuLi at -78 °C) can be effective, but the resulting 3-lithioquinoline can be unstable.
-
Solution:
-
Temperature Control: Perform the lithium-halogen exchange at very low temperatures (e.g., -90 to -100 °C) to improve the stability of the organolithium intermediate.
-
Immediate Trapping: Have the electrophile present during the addition of the organolithium reagent or add it immediately after the exchange is complete. Do not let the 3-lithioquinoline solution warm up or sit for extended periods.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of deiodination?
A1: Deiodination, or more specifically hydrodehalogenation, is a reductive process where the iodine atom is replaced by a hydrogen atom. In palladium-catalyzed reactions, this is believed to occur from a Pd(II)-aryl intermediate. Instead of undergoing transmetalation or reductive elimination, this intermediate can react with a hydride source in the mixture. Potential hydride donors include solvents (like alcohols), amine bases, or even water. The resulting Pd(II)-aryl-hydride species then undergoes reductive elimination to form the deiodinated arene and regenerate the Pd(0) catalyst.[3]
Q2: Why is this compound more prone to this issue than, for example, 3-bromoquinoline?
A2: The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. This makes the C-I bond more susceptible to oxidative addition to Pd(0), which is the first step in the catalytic cycle.[3][15] While this high reactivity is beneficial for the desired coupling, it also makes the bond more vulnerable to competing side reactions like reduction (deiodination) or metal-halogen exchange.
Q3: Are there any general "stabilizers" I can add to my reaction to prevent deiodination?
A3: There are no universal "stabilizers" in the traditional sense. The most effective strategy is not to add an inhibitor for the side reaction, but rather to add a promoter for the desired reaction. The bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are the best tools for this. They act as "stabilizers" of the desired catalytic cycle by dramatically accelerating the rate-limiting reductive elimination step, which allows the desired product to form before deiodination can occur.[5]
Q4: My reaction seems to work, but my mass balance is low. Could deiodination be happening even if I don't see a large quinoline peak?
A4: Yes. Quinoline (b.p. ~237 °C) is significantly more volatile than this compound (m.p. 61-63 °C) or the typically high-molecular-weight coupled products. It's possible for the quinoline byproduct to be lost during workup or solvent removal under reduced pressure, leading to a deceptively clean crude NMR but poor overall mass balance. Always confirm your mass balance and, if it is low, suspect the formation of a volatile byproduct like quinoline.
Visualizing the Process
To better understand the challenge, it's helpful to visualize the competing reaction pathways and the decision-making process for optimizing your reaction.
Diagram 1: Competing Catalytic Pathways
Caption: Competing pathways: desired coupling vs. undesired deiodination.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting deiodination.
References
- Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions.
- Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes.Institutional Repository. [Link]
- Buchwald–Hartwig amin
- Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.MDPI. [Link]
- Grignard Reaction.University of Wisconsin-Madison Chemistry. [Link]
- Preparation of Aryl Iodides, Part 1: Electrophilic Iodin
- New insights into the structure and mechanism of iodothyronine deiodinases.
- Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin
- Sonogashira coupling.Wikipedia. [Link]
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
- Buchwald-Hartwig Amin
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Suzuki reaction.Wikipedia. [Link]
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- This compound | C9H6IN.PubChem - NIH. [Link]
- Grignard Formation - Troubleshooting and Perfecting.Reddit. [Link]
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Troubleshooting poor yield in Suzuki coupling of 3-Iodoquinoline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the Suzuki-Miyaura cross-coupling of 3-iodoquinoline. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a guide grounded in mechanistic understanding and practical, field-tested solutions. The quinoline core is a privileged scaffold in medicinal chemistry, yet its successful functionalization is often hampered by specific, recurring challenges. This guide is structured to address these issues head-on, providing not just protocols, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs): Diagnosing Poor Yield
This section addresses the most common initial questions when a reaction with this compound fails to deliver the expected outcome.
Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most likely culprits?
A1: When confronting a low yield with this compound, the investigation should focus on four primary areas:
-
Catalyst Deactivation (Poisoning): The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1] This is a very common issue with nitrogen-rich heterocycles.[2]
-
Degradation of Starting Materials: One or both of your coupling partners may be degrading under the reaction conditions. The most common pathways are protodeboronation of the boronic acid and hydrodehalogenation of the this compound.[3][4]
-
Suboptimal Reaction Conditions: The delicate balance between catalyst, ligand, base, and solvent is particularly crucial for heteroaromatic substrates. An inappropriate choice for any of these components can lead to a sluggish reaction or favor side reactions.[5]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[1]
Q2: I'm observing a significant amount of quinoline in my final product mixture, alongside unreacted starting material. What's happening?
A2: The presence of quinoline (the de-iodinated starting material) is a classic sign of a hydrodehalogenation side reaction.[6] In this process, the this compound undergoes oxidative addition to the palladium center, but instead of transmetalation, the resulting intermediate reacts with a hydride source in the mixture to reductively eliminate quinoline.[4] Potential hydride sources include bases, solvents (like alcohols), or even trace water. Aryl iodides are particularly susceptible to this pathway due to the high reactivity of the C-I bond.[4]
Q3: My boronic acid seems to be decomposing. How can I confirm this and prevent it?
A3: Boronic acid decomposition is a major yield-limiting side reaction. The primary pathway is protodeboronation , where the C–B bond is cleaved by a proton source (like water or alcohols) to replace the boronic acid group with a hydrogen atom.[3][7] This is often catalyzed by the base required for the reaction.[7] You can confirm this by identifying the corresponding Ar-H byproduct in your crude reaction mixture via LC-MS or NMR.
To prevent it:
-
Use milder bases like K₃PO₄ or K₂CO₃ instead of strong hydroxides.
-
Use the boronic acid as a more stable derivative, such as a pinacol ester, which is less susceptible to protodeboronation.[7]
-
Employ a "slow-release" strategy where a protecting group on the boron is removed in situ, keeping the concentration of the vulnerable free boronic acid low.[8]
Q4: Why is the choice of phosphine ligand so critical for coupling with this compound?
A4: The ligand is arguably the most important variable in controlling the outcome of the reaction. For a substrate like this compound, the ligand must perform several key functions:
-
Promote Oxidative Addition: The ligand's electronic properties influence the rate of the initial C-I bond cleavage. Electron-rich ligands enhance this step.[9][10]
-
Facilitate Reductive Elimination: Bulky ligands increase steric crowding around the palladium center, which promotes the final, product-forming reductive elimination step.[10][11]
-
Prevent Catalyst Deactivation: A bulky ligand can sterically shield the palladium center, making it more difficult for the quinoline nitrogen to coordinate and "poison" the catalyst. Modern dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃ for these challenging substrates because they combine both bulk and high electron-donating ability.[10][11][12]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed, actionable strategies for overcoming specific experimental hurdles.
Problem 1: Catalyst Deactivation by Quinoline Nitrogen
The coordination of the quinoline nitrogen to the palladium center creates a stable, off-cycle complex that effectively removes the catalyst from the reaction.
Caption: Catalyst deactivation pathway via quinoline nitrogen coordination.
-
Select Bulky Ligands: Use sterically demanding ligands that shield the palladium center. Buchwald's biaryl phosphine ligands (SPhos, XPhos, RuPhos) are excellent choices. N-Heterocyclic Carbenes (NHCs) are also highly effective.[10][11]
-
Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active Pd(0) species efficiently in situ, which can sometimes outperform traditional Pd sources like Pd(OAc)₂ or Pd(PPh₃)₄, especially in challenging systems.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation, though this is not ideal for process efficiency.
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages for this compound |
| Pd₂(dba)₃ | SPhos or XPhos | 1 - 3 | Excellent for hindered and heteroaromatic substrates; promotes fast reaction rates.[12] |
| Pd(OAc)₂ | SPhos or XPhos | 1 - 3 | Cost-effective Pd source, but requires in situ reduction. The ligand is critical. |
| XPhos Pd G3 | (Integrated) | 1 - 3 | Air- and moisture-stable pre-catalyst, ensures reliable formation of the active species. |
| (IPr)Pd(allyl)Cl | (Integrated) | 2 - 4 | NHC-based catalyst, highly active and robust against deactivation.[13] |
| Pd(dppf)Cl₂ | dppf | 3 - 5 | A good starting point, but may be less effective than Buchwald ligands for this specific substrate.[14] |
Problem 2: Competing Side Reactions: Dehalogenation & Protodeboronation
These two side reactions are often the primary cause of mass balance issues and low yields.
Caption: Desired Suzuki coupling vs. key side reaction pathways.
-
Base Selection is Key: The choice and strength of the base are critical. Strong bases (e.g., NaOH, NaOtBu) can accelerate both the desired transmetalation and the undesired protodeboronation.
-
Solvent System Optimization: The solvent affects the solubility of the base and can be a source of protons or hydrides.
-
Action: If using an alcohol-containing solvent system, consider switching to aprotic solvents like 1,4-dioxane, THF, or toluene, typically with a small amount of water to help dissolve the inorganic base.[16] Be cautious with excess water, which can promote protodeboronation.[16] Anhydrous conditions with an organic-soluble base like K₃PO₄ can also be effective.[16]
-
-
Use a More Stable Boron Reagent: As mentioned in the FAQs, switching from a boronic acid to a boronic ester (e.g., pinacol ester) significantly increases stability against protodeboronation.[7]
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | Excellent general-purpose system for sensitive substrates; minimizes dehalogenation.[15] |
| K₂CO₃ | Toluene / H₂O or DMF / H₂O | 80 - 100 | Common and effective, but may be more prone to side reactions than K₃PO₄.[17] |
| Cs₂CO₃ | 1,4-Dioxane or THF (Anhydrous) | 70 - 90 | Good for anhydrous conditions, high solubility in organic solvents. |
| Na₂CO₃ | Acetonitrile / H₂O (4:1) | 80 | A viable option, often used with Pd(dppf)Cl₂.[14] |
Optimized Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to mitigate the common issues discussed above.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.022 equiv, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vessel and subject it to at least three cycles of vacuum backfill with an inert gas (Argon or Nitrogen). This step is critical to remove oxygen.[18]
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe under a positive pressure of inert gas. The typical concentration is 0.1 M with respect to the this compound.
-
Degassing (Optional but Recommended): For maximum oxygen removal, sparge the solution by bubbling the inert gas through it for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of this compound and the appearance of the product spot. Also, check for the formation of quinoline (dehalogenation) or the arene from the boronic acid (protodeboronation).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 18. quora.com [quora.com]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 3-Iodoquinoline
Welcome to the technical support center for optimizing Sonogashira reactions with 3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of undesired homocoupling byproducts, ensuring higher yields and purity of the target cross-coupled product. The inherent electronic properties of quinoline systems can present unique challenges, and this resource provides in-depth, field-proven insights to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Sonogashira reaction with this compound?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is a significant side reaction where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This parasitic reaction consumes your valuable alkyne starting material, which can be costly and synthetically complex, ultimately reducing the yield of your desired 3-alkynylquinoline product and complicating purification.[2][3]
Q2: Why am I observing a significant amount of alkyne dimer (homocoupling) in my reaction?
A2: The primary drivers of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[3][4] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[2][5] While the copper co-catalyst is traditionally added to accelerate the Sonogashira reaction, it unfortunately also catalyzes this unwanted side reaction.[6][7] High concentrations of the copper catalyst can further exacerbate this issue.[2]
Q3: I'm working with this compound, which is an electron-deficient heteroaryl halide. Does this affect the likelihood of homocoupling?
A3: Yes, it can. While the primary factors are oxygen and copper, the kinetics of the main Sonogashira catalytic cycle play a role. The oxidative addition of the aryl halide to the palladium(0) center is the rate-limiting step.[8] With electron-deficient aryl halides like this compound, this step is generally faster compared to electron-rich counterparts.[8] However, if other steps in the desired cross-coupling cycle are slow, the competing homocoupling pathway can still become significant.
Q4: What are the first simple steps I should take to reduce homocoupling?
A4: The most immediate and impactful step is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.[9] This involves thoroughly degassing all solvents and reagents.[4] This can be accomplished through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of inert gas throughout the entire reaction is critical, especially when using a copper co-catalyst.[4] Some protocols even suggest using a dilute hydrogen atmosphere to further suppress oxidative homocoupling.[1][10]
In-Depth Troubleshooting Guides
Guide 1: The Copper Dilemma - Optimizing or Eliminating the Co-Catalyst
The copper co-catalyst is a double-edged sword. It accelerates the desired reaction by forming a copper(I) acetylide, which is a more active species for transmetalation to the palladium center.[6][11] However, it is also the primary catalyst for the undesired Glaser homocoupling.[6][12]
Option A: Copper-Free Sonogashira Conditions
The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][12] Numerous copper-free protocols have been developed and are often the preferred method for substrates prone to homocoupling.[3][13]
dot
Caption: Simplified Copper-Free Sonogashira Catalytic Cycle.
Experimental Protocol: Copper-Free Sonogashira of this compound
-
Reagent Preparation: Ensure all solvents (e.g., THF, DMF, dioxane) are anhydrous and thoroughly degassed.[4] this compound, the terminal alkyne, palladium catalyst, ligand, and base must be of high purity.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add an appropriate base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).[14][15]
-
Add the degassed solvent (e.g., 5 mL).
-
Reaction Execution: Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 50-100 °C) and monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product via flash column chromatography.
Option B: Optimizing Copper-Catalyzed Conditions
If a copper-catalyzed system is necessary (e.g., for less reactive substrates), minimizing the homocoupling requires careful optimization.
-
Minimize Copper Loading: Use the lowest effective concentration of the copper(I) source (e.g., CuI). Start with 1-2 mol% and adjust as needed.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute atmosphere of hydrogen (e.g., 4% H₂ in Argon) can significantly reduce oxidative homocoupling to as low as 2%.[1][10] Caution: Ensure proper safety protocols are in place when handling hydrogen gas.
Guide 2: Strategic Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent system is critical and can be tailored to favor the cross-coupling pathway over homocoupling.[3]
dot
Caption: Key Parameters for Sonogashira Reaction Optimization.
Catalyst and Ligand Selection
The ligand on the palladium catalyst influences both the stability and activity of the catalytic species. For challenging substrates or to suppress side reactions, moving beyond standard catalysts like Pd(PPh₃)₄ can be beneficial.
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and may disfavor pathways leading to side products.[16][17] They are particularly effective in copper-free systems.[14]
-
Palladacycles: These have shown high efficiency for Sonogashira couplings, even with less reactive aryl chlorides, and may offer advantages for your this compound system.[17][18]
| Ligand Type | Typical Catalyst Precursor | Key Advantage for Minimizing Homocoupling |
| Triphenylphosphine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard, widely used |
| Buchwald-type (e.g., SPhos) | Pd(OAc)₂, (AllylPdCl)₂ | Promotes efficient cross-coupling, ideal for copper-free systems[5] |
| N-Heterocyclic Carbene (NHC) | Pd-NHC complexes | High stability and activity, can replace phosphine ligands[16] |
Base and Solvent Optimization
The base and solvent system is not merely a medium but an active participant in the reaction mechanism.[6]
-
Base: The base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[6][19] While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, they can sometimes promote side reactions.[20] For difficult couplings, consider inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in polar aprotic solvents (DMF, dioxane, THF).[17][18]
-
Solvent: The choice of solvent can influence catalyst solubility and reaction rates.[18] Amine bases can often serve as both the base and solvent.[11] However, solvents like DMF, THF, or dioxane are frequently used, especially with inorganic bases.[15] For sustainability, protocols in greener solvents like 2-MeTHF or even water have been developed.[14][21]
Temperature Control
While many Sonogashira reactions proceed at room temperature, especially with reactive aryl iodides, temperature can be a key parameter to optimize.[6][18] A gradual increase in temperature might be necessary to drive the reaction to completion, but excessively high temperatures can lead to catalyst decomposition and an increase in side products.[15][17] Start at room temperature or slightly elevated (e.g., 50 °C) and adjust based on reaction monitoring.[13]
By systematically addressing these parameters—rigorous exclusion of oxygen, strategic use or omission of copper, and careful selection of the catalyst system, base, and solvent—researchers can significantly minimize homocoupling and achieve high yields of the desired 3-alkynylquinoline products.
References
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Pamidighantam, S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(9), 11047–11054.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Rosa, G., et al. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society.
- Li, J.-H., Liang, Y., & Xie, Y.-X. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6067–6116.
- V.D.B. (2008). Copper-free Sonogashira coupling. The reaction monitoring blog.
- Rosa, G., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Duncton, M. A. J. (2016). Sonogashira Coupling. Royal Society of Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yi, C., et al. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry.
- Request PDF. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate.
- chemeurope.com. (n.d.). Sonogashira coupling.
- The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
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- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. Sonogashira_coupling [chemeurope.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. DSpace [repository.kaust.edu.sa]
Technical Support Center: Quinoline Analysis in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing quinolines and other basic compounds using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to ensure robust and accurate analytical results.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is a frequent challenge in the analysis of basic compounds like quinolines. This asymmetry, where the latter half of a peak is broader than the front, can compromise resolution and lead to inaccurate quantification. The following step-by-step guide provides a logical workflow to identify and rectify the root cause of this issue.
Q1: How do I begin troubleshooting? The first step is to determine if the problem is chemical or physical.
The initial and most critical step is to diagnose the source of the tailing. The problem can stem from undesirable chemical interactions between your quinoline analyte and the stationary phase, or it can be caused by physical issues within the HPLC system itself.
Experimental Protocol: The Neutral Compound Test
-
Prepare a Standard: Create a solution of a neutral, non-polar compound. Toluene or Naphthalene are excellent choices for reversed-phase systems.
-
Injection: Inject this standard using the same chromatographic method (mobile phase, flow rate, column, temperature) that you are using for your quinoline analysis.
-
Analyze the Peak Shape: Observe the resulting chromatogram and calculate the USP Tailing Factor (Tf) for the neutral compound. An ideal peak has a Tf of 1.0.
Interpreting the Results:
-
Symmetrical Peak (Tf ≈ 1.0): If the neutral compound elutes with a sharp, symmetrical peak, the issue is chemical. The basic nature of your quinoline is causing a secondary interaction with the stationary phase. Proceed to Q2.
-
Tailing Peak (Tf > 1.2): If the neutral compound also exhibits peak tailing, the problem is likely physical or mechanical. This could be related to extra-column volume, a column void, or a blockage. Proceed to Q3.
Q2: My neutral compound looks good, but my quinoline peak tails. How do I fix these chemical interactions?
This result strongly indicates that the basic quinoline analyte is interacting with active sites on the column packing material. In silica-based reversed-phase columns, the primary culprits are residual silanol groups (Si-OH). At mid-range pH values (pH > 3), these silanols can become ionized (Si-O⁻) and form strong ionic bonds with the protonated basic quinoline, delaying its elution and causing tailing.[1][2][3]
The diagram below illustrates this unwanted secondary interaction, which is the primary chemical cause of peak tailing for basic compounds.
Caption: Unwanted interaction between a protonated quinoline and an ionized silanol group.
There are two primary strategies to mitigate this: optimizing the mobile phase or selecting a more appropriate column.
Strategy A: Mobile Phase Optimization
The goal is to create a mobile phase environment that minimizes the interaction between the quinoline and the silanol groups.
-
1. Lower the Mobile Phase pH: By operating at a low pH (typically ≤ 3), the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[3][4] This prevents the strong ionic interaction with the protonated quinoline, leading to a significantly improved peak shape.[2]
-
Protocol: Add 0.1% formic acid or 0.1% trifluoroacetic acid to your aqueous mobile phase. For more precise pH control, use a buffer like potassium phosphate at a pH of 2.5-3.0.[5] Note that standard silica columns should not be used below pH 2.0 due to the risk of stationary phase hydrolysis; use columns specifically designed for low pH operation if needed.[3]
-
-
2. Add a Competing Base: A small concentration of another basic compound (an amine additive) can be added to the mobile phase. This "competing base" will interact with and effectively block the active silanol sites, preventing them from interacting with your quinoline analyte.[5]
-
Protocol: Add a low concentration of triethylamine (TEA) to the mobile phase. Start with a concentration around 5-10 mM.[5] While effective, be aware that amine additives can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.
-
-
3. Increase Ionic Strength: Increasing the concentration of the buffer in your mobile phase can also help. The salt ions will compete with the analyte for the active sites, effectively "masking" the silanols and improving peak shape.[4]
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Considerations |
| Formic Acid / TFA | 0.05 - 0.1% | Lowers pH to protonate and neutralize silanol groups. | Highly effective; TFA can be an ion-pairing agent and is difficult to remove from the column. |
| Phosphate Buffer | 10 - 50 mM | Provides precise pH control and masks silanols via ionic strength. | Not volatile, making it unsuitable for LC-MS. Can precipitate in high organic content.[5] |
| Triethylamine (TEA) | 5 - 25 mM | Acts as a competing base, blocking active silanol sites. | Very effective for peak shape but can shorten column life and is not ideal for LC-MS.[5] |
| Ammonium Formate/Acetate | 5 - 10 mM | Volatile buffer system for pH control. | Good for LC-MS compatibility.[4] |
Strategy B: Stationary Phase Selection
Modern HPLC columns are designed to minimize these secondary interactions. If you are using an older column (often designated as "Type A" silica), switching to a more advanced column is a highly effective solution.
-
Use High-Purity, End-Capped Columns: Modern columns are made with high-purity silica ("Type B") which has fewer metal contaminants that can activate silanol groups.[5] They also undergo a process called "end-capping," which chemically converts most of the residual silanols into less reactive, non-polar groups.[7]
-
Consider Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes.[1]
-
Hybrid Silica Columns: These columns are built on a hybrid organic/inorganic silica particle backbone, which results in fewer and less acidic silanol groups, improving peak shape for bases.[8]
-
Q3: My neutral compound is also tailing. How do I troubleshoot these physical and mechanical issues?
When even a neutral compound produces a tailing peak, the problem lies not with chemical interactions but with the physical path the analyte takes through the system.
-
1. Check for Extra-Column Volume: This refers to all the volume within the HPLC system outside of the column itself (tubing, fittings, detector cell). Excessive volume causes the analyte band to spread out, leading to broader, tailing peaks.[1]
-
Solution: Ensure all tubing, especially between the injector, column, and detector, is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005" or 0.125 mm).[1] Check that all fittings are correctly installed and that the tubing is fully seated in the port to avoid creating small voids.
-
-
2. Inspect for a Column Void or Blockage: Over time, or due to rapid pressure changes, a void can form at the head of the column. Alternatively, the inlet frit can become partially blocked with particulates from the sample or mobile phase. Both issues disrupt the flow path, causing peak distortion.[3][9]
-
Solution: First, try backflushing the column (reversing the flow direction and disconnecting it from the detector) to dislodge any particulates on the inlet frit.[9] If this does not resolve the issue, the column may have a void and likely needs to be replaced. Using a guard column can help protect the analytical column from contamination and extend its life.[8]
-
-
3. Evaluate for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[8][10]
-
Protocol: Overload Study:
-
Prepare a series of dilutions of your quinoline standard (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Inject each concentration and measure the tailing factor for each peak.
-
If the tailing factor improves significantly at lower concentrations, you are overloading the column.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
The flowchart below provides a visual summary of the entire troubleshooting workflow.
Caption: A logical workflow for troubleshooting quinoline peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q: What exactly is the USP Tailing Factor (Tf)? A: The USP Tailing Factor is a measure of peak symmetry. It is calculated as the distance from the peak front to the peak tail divided by twice the distance from the peak front to the peak maximum, all measured at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical Gaussian peak, while values greater than 1 indicate tailing. Many methods require a tailing factor of less than 2.0, with <1.5 being a common target for good performance.
Q: Why are quinolines particularly prone to tailing? A: Quinolines contain a basic nitrogen atom in their heterocyclic ring structure. In the acidic-to-neutral mobile phases commonly used in reversed-phase HPLC, this nitrogen becomes protonated, giving the molecule a positive charge. This positive charge leads to strong electrostatic interactions with any negatively charged, ionized silanol groups on the surface of the silica-based stationary phase, causing tailing.[3][8]
Q: Can the solvent I dissolve my sample in cause peak tailing? A: Yes. This is known as a "solvent mismatch." If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte band to spread at the top of the column, leading to distorted or tailing peaks.[10] For best results, always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker (more aqueous) than the mobile phase.[11]
Q: Can impurities in my sample cause peak tailing? A: Yes, an impurity that co-elutes with your main peak can make it appear to be tailing. You can investigate this by changing the detection wavelength to see if the peak shape changes, or by using a higher efficiency column (e.g., one with smaller particles) to try and resolve the two compounds.[3] Additionally, strongly retained impurities can build up on the column and create new active sites, which can cause tailing over time. Effective sample clean-up, such as using Solid Phase Extraction (SPE), can prevent this.[1][3]
Q: When should I use a guard column? A: A guard column is a short, inexpensive column with the same stationary phase as your main analytical column. It is installed between the injector and the analytical column. Its purpose is to protect the more expensive analytical column by capturing particulates and strongly retained matrix components that could cause blockages or create active sites.[8] It is highly recommended for routine analysis, especially when working with complex sample matrices like plasma or environmental extracts.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2023, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
- MicroSolv Technology Corporation. (2023, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- BenchChem. (2025). Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection.
- PharmaGuru. (2023, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- National Institutes of Health (NIH). (2023, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- ResearchGate. (2008, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- National Institutes of Health (NIH). (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.
- YouTube. (2016, March 7). Reversed Phase HPLC 27 - pH and Peak Shape.
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2015, August 8). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases.
- ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from Element Lab Solutions website.d.). Buffers and Eluent Additives for HPLC Method Development.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Scaling Up 3-Iodoquinoline Reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 3-iodoquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of scaling up these critical reactions. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure your scale-up process is efficient, safe, and reproducible.
3-Iodoquinolines are valuable synthetic intermediates, serving as crucial building blocks in medicinal chemistry and materials science due to the reactivity of the iodine substituent in cross-coupling reactions.[1] However, transitioning from a bench-scale synthesis to a larger, pilot, or manufacturing scale presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies.[2]
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the scale-up of this compound reactions, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or Inconsistent Yield | Incomplete Reaction: Insufficient reaction time or inadequate temperature for the larger volume.[3][4] Poor Mixing: Inefficient agitation in a larger reactor can lead to localized "hot spots" or areas of low reagent concentration.[4][5] Suboptimal Stoichiometry: Direct scaling of reagents may not be optimal due to changes in surface area-to-volume ratios.[4] Side Reactions: Increased reaction time or temperature can promote the formation of byproducts, such as di-iodinated species or polymers.[4][6] | Optimize Reaction Time & Temperature: Monitor the reaction progress using in-process controls (e.g., TLC, LC-MS, or HPLC) to determine the optimal reaction endpoint. A slight increase in temperature might be necessary, but this should be carefully controlled.[3][7] Enhance Agitation: Employ appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) for the reactor size and geometry to ensure homogenous mixing.[5] Re-optimize Reagent Ratios: Perform small-scale optimization experiments to fine-tune the stoichiometry for the larger scale. Control Reagent Addition: For highly exothermic reactions, consider the slow, controlled addition of the iodinating agent to manage the reaction rate and minimize side product formation.[4] |
| 2. Formation of Impurities | Over-iodination: Excess iodinating agent or prolonged reaction time can lead to the formation of di-iodoquinolines. Byproduct Formation from Starting Materials: Depending on the synthetic route, self-condensation of starting materials or other side reactions can occur, especially at elevated temperatures.[3][6] Degradation of Product: The product may be sensitive to the reaction conditions, leading to degradation over extended periods. | Precise Stoichiometric Control: Use a slight excess of the limiting reagent (often the quinoline precursor) and carefully control the amount of the iodinating agent.[4] Temperature Management: Maintain a consistent and optimal reaction temperature. Use a reactor with efficient heat transfer capabilities.[8] In-situ Generation of Reagents: Where applicable, consider the in-situ generation of reactive intermediates to maintain low concentrations and minimize side reactions. |
| 3. Difficulties in Product Isolation and Purification | Product Precipitation Issues: The product may crystallize or precipitate differently at a larger scale, making filtration challenging. Emulsion Formation during Work-up: Scaling up extractions can sometimes lead to stable emulsions. Inefficient Chromatographic Purification: Column chromatography, a common lab-scale technique, scales poorly and can be expensive and time-consuming for large quantities.[8][9] | Optimize Crystallization/Precipitation: Carefully control the cooling rate and consider seeding to promote the formation of easily filterable crystals.[9] Work-up Optimization: Use appropriate anti-emulsifying agents or adjust the pH or ionic strength of the aqueous phase. Alternative Purification Methods: For large-scale purification, prioritize recrystallization or distillation if the product is a solid with suitable solubility properties or a thermally stable liquid, respectively.[9][10] Preparative HPLC can be used for high-purity requirements but may be costly.[11] |
| 4. Safety Concerns | Exothermic Reaction Runaway: Iodination reactions can be exothermic, and the reduced surface area-to-volume ratio in larger reactors can lead to a rapid temperature increase if not properly managed.[5][8][12] Iodine Vapor Exposure: Molecular iodine is volatile and harmful if inhaled.[13][14] Handling of Hazardous Reagents: Many reagents used in quinoline synthesis can be toxic or corrosive. | Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment (e.g., using reaction calorimetry) to understand the heat of reaction and the potential for a thermal runaway.[12] Engineered Controls: Use a well-ventilated fume hood or a closed-system setup for the reaction.[15][16] Ensure the reactor is equipped with an adequate cooling system and an emergency pressure relief device. Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.[14] For large-scale operations involving iodine, consider respiratory protection.[14] Have a quench solution, such as sodium thiosulfate, readily available to neutralize any spills.[15] |
II. Frequently Asked Questions (FAQs)
General Scale-Up Strategy
Q1: What is the first step I should take before scaling up a this compound synthesis?
A: Before any significant scale-up, it is crucial to conduct a thorough literature review and a comprehensive risk assessment.[12] Practice "cold" or "dummy" runs without the reactive reagents to identify potential issues with mixing, heat transfer, and material handling at the desired scale.[15] It is also highly recommended to perform a small-scale (e.g., 5-10x the original lab scale) pilot run to identify unforeseen challenges before committing to a large-scale reaction.
Reaction-Specific Questions
Q2: Which synthetic route for this compound is most amenable to scale-up?
A: While several methods exist, a highly efficient, single-step approach from readily available 2-aminobenzophenones and terminal alkynes using molecular iodine in aqueous ethyl acetate at room temperature has been reported.[1] This method offers advantages for scale-up due to its mild conditions and, in some cases, the product can be isolated without column chromatography.[1] Another scalable approach involves the regioselective, metal-free iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols.[17]
Q3: How can I effectively monitor the progress of my large-scale this compound reaction?
A: Relying on visual cues is insufficient for large-scale reactions. Implementing in-process controls is essential. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product.[3][7] This data will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction duration.
Purification and Handling
Q4: My crude this compound product is a dark, oily residue. What is the best way to purify it at scale?
A: Dark, tarry crude products are common in some quinoline syntheses.[6] For large quantities, column chromatography is often impractical.[8] Consider the following strategies:
-
Recrystallization: If your product is a solid, identify a suitable solvent system for recrystallization. This is often the most cost-effective and scalable purification method for solids.[9][10]
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an effective purification technique.[9]
-
Extraction and Wash: A thorough aqueous work-up can help remove many impurities. Washing the organic layer with a solution of sodium thiosulfate will remove any residual iodine.[3]
Q5: What are the critical safety precautions for handling large quantities of iodine?
A: Iodine is volatile and toxic.[13][14] When working with large quantities:
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood with good airflow.[13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] For very large quantities, respiratory protection may be necessary.
-
Spill Control: Keep a container of sodium thiosulfate solution readily available to neutralize any iodine spills.[13][15]
-
Temperature Control: Avoid heating iodine solutions unnecessarily, as this increases its volatility.[13]
III. Experimental Protocols & Workflows
A. Protocol: Scale-Up Synthesis of a 2,4-Disubstituted this compound
This protocol is adapted from a reported single-step synthesis and is intended as a general guideline.[1] Optimization for specific substrates and scales is necessary.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Nitrogen or argon source for inert atmosphere
-
2-Aminobenzophenone derivative
-
Terminal alkyne
-
Potassium tert-butoxide (KOtBu)
-
Molecular iodine (I₂)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure all glassware is dry.
-
Charge Reactants: To the reactor, add the 2-aminobenzophenone derivative, the terminal alkyne, and aqueous ethyl acetate.
-
Initiate Mixing: Begin stirring to ensure a homogenous mixture.
-
Base Addition: Slowly add potassium tert-butoxide (KOtBu) to the reaction mixture while maintaining the temperature.
-
Iodine Addition: In a separate flask, dissolve molecular iodine (I₂) in ethyl acetate. Slowly add this solution to the reaction mixture via the addition funnel. Monitor the internal temperature closely, as the reaction may be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
B. Visualization of Workflows
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of 3-iodoquinolines.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
IV. References
-
This compound - LookChem. LookChem. Available at: [Link]
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Optimization of reaction conditions for preparation of 3a. - ResearchGate. ResearchGate. Available at: [Link]
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Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
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Iodinations: Standard Operating Procedures | The University of Vermont. The University of Vermont. Available at: [Link]
-
Student safety sheets 56 Iodine - CLEAPSS Science. CLEAPSS. Available at: [Link]
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Specific Solvent Issues with Iodination - Wordpress. Wordpress. Available at: [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. National Center for Biotechnology Information. Available at: [Link]
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This compound | C9H6IN | CID 11253836 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]
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The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Available at: [Link]
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Scale up experiment and transformation of 3‐fluoroquinoline - ResearchGate. ResearchGate. Available at: [Link]
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Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Reaction Conditions Optimization: The Current State - PRISM BioLab. PRISM BioLab. Available at: [Link]
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The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. Royal Society of Chemistry. Available at: [Link]
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How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
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Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Eastern Mediterranean University. Available at: [Link]
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What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
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How to deal with scale-up challenges of Chemistry? - Prime Scholars. Prime Scholars. Available at: [Link]
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Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. National Center for Biotechnology Information. Available at: [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Mettler Toledo. Available at: [Link]
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Why are some reactions difficult to scale up? - chemistry - Reddit. Reddit. Available at: [Link]
-
Optimization of Quinazolinone 3 Synthesis a | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
Scaled flow synthesis of quinoline 1a. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Purine and Related Compound Purification Strategies - Teledyne Labs. Teledyne ISCO. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 3-Iodoquinoline
Welcome to the technical support center for palladium-catalyzed reactions involving 3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic understanding with practical, field-proven solutions to enhance the robustness and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst deactivation when working with this compound.
Q1: My Suzuki/Heck/Buchwald-Hartwig reaction with this compound is not working or gives very low yield. What is the most likely cause?
A1: When a palladium-catalyzed cross-coupling reaction with this compound fails, the primary suspect is often catalyst deactivation due to the coordinating nature of the quinoline nitrogen. The lone pair of electrons on the quinoline's nitrogen atom can bind to the palladium center, forming inactive or less active catalyst species and effectively poisoning the catalyst.[1] This is a common issue with nitrogen-containing heterocycles.[2] Other potential causes include poor quality of reagents (especially moisture or oxygen), inefficient activation of the palladium(II) precatalyst, or suboptimal reaction conditions.[1][3]
Q2: I observe a black precipitate forming in my reaction mixture. What is it and what does it mean?
A2: The black precipitate is likely palladium black, which consists of agglomerated palladium(0) nanoparticles.[4][5] Its formation is a visual indicator of catalyst deactivation through aggregation. This can be caused by several factors, including ligand dissociation, high temperatures, or the presence of impurities. The formation of palladium black reduces the concentration of catalytically active soluble palladium species, leading to a stalled or sluggish reaction.[4]
Q3: Can the choice of ligand significantly impact catalyst stability when using this compound?
A3: Absolutely. The ligand is arguably the most critical component for ensuring catalyst stability and activity.[6][7] For substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, RuPhos) are often essential.[1][8] These ligands serve multiple purposes: they sterically shield the palladium center to prevent coordination by the quinoline nitrogen, they promote the formation of monoligated, highly active Pd(0) species, and they facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[7][8]
Q4: Are there specific bases that are better or worse for reactions with this compound?
A4: The choice of base is critical and can influence both the reaction rate and catalyst stability. Strong, non-nucleophilic bases are commonly used. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required. However, an inappropriate base can lead to side reactions or catalyst deactivation. For instance, some bases can react with the ligand or starting materials. It is crucial to consult literature precedents for the specific type of cross-coupling reaction you are performing with this compound.
Q5: Is it possible to regenerate a deactivated palladium catalyst from a reaction with this compound?
A5: Regeneration of a homogeneous palladium catalyst from a completed reaction mixture is generally not practical in a standard laboratory setting. However, for heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration methods exist, which typically involve washing with solvents to remove adsorbed organic species or thermal treatments to burn off carbonaceous deposits.[9][10][11][12] For homogeneous catalysts that have precipitated as palladium black, the focus should be on preventing deactivation in the first place rather than attempting regeneration.
Section 2: Troubleshooting Guides
This section provides detailed, symptom-based troubleshooting for specific issues encountered during palladium-catalyzed reactions of this compound.
Issue 1: Low to No Product Yield
Symptom: The reaction shows minimal or no conversion of this compound to the desired product, and starting materials are largely recovered.
Potential Cause A: Catalyst Poisoning by Quinoline Nitrogen
The nitrogen lone pair on the this compound substrate coordinates to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.
-
Diagnostic Protocol:
-
Baseline Reaction: Run the reaction under your standard conditions and confirm the low yield.
-
Ligand Screening: Set up parallel reactions using a panel of bulky, electron-rich phosphine ligands. This is the most direct way to address poisoning by the substrate.
-
-
Solution & Optimization:
-
Employ Bulky Ligands: Switch to sterically demanding ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type biarylphosphine ligands.[1] These ligands create a protective pocket around the palladium atom, hindering coordination from the quinoline nitrogen.[8]
-
Increase Ligand:Palladium Ratio: Sometimes, using a slight excess of the ligand (e.g., 1.2 to 2 equivalents of ligand per equivalent of palladium) can help maintain the desired L-Pd coordination and prevent substrate binding.[13]
-
| Ligand Type | Example | Key Feature |
| Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | Steric bulk and electron-richness to stabilize the catalyst and accelerate key steps. |
| Bidentate Phosphines | Xantphos, dppf | Larger bite angles can influence catalyst geometry and stability. |
Potential Cause B: Inefficient Pre-catalyst Activation
Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. This reduction step can be inefficient.[3][14]
-
Diagnostic Protocol:
-
Test a Pd(0) Source: Run the reaction using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If this reaction proceeds significantly better, inefficient pre-catalyst activation is a likely culprit.[1]
-
-
Solution & Optimization:
-
Use a Pd(0) Pre-catalyst: Employing a well-defined Pd(0) source can bypass issues with the initial reduction step.
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure the reaction conditions are conducive to its reduction. The choice of solvent, base, and even the presence of certain additives can influence this process.[14] Some protocols call for a "pre-activation" step where the Pd(II) source and ligand are heated in the presence of a reducing agent before the substrate is added.
-
Potential Cause C: Presence of Catalyst Poisons in Reagents or Solvents
Impurities in the starting materials, solvents, or inert gas can act as catalyst poisons. Common culprits include water, oxygen, sulfur compounds, and other coordinating species.[4][15][16]
-
Diagnostic Protocol:
-
High-Purity Reaction: Conduct the reaction using reagents of the highest available purity. This includes using anhydrous, degassed solvents, freshly opened or purified bases, and high-purity this compound.
-
Comparison: If the high-purity reaction shows a significant improvement in yield, reagent contamination is the likely cause.
-
-
Solution & Optimization:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use proper degassing techniques for the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with inert gas for 15-30 minutes).[1]
-
Purify Reagents: Use freshly distilled solvents. Recrystallize solid reagents if their purity is questionable. Ensure the base has not been degraded by improper storage.
-
Issue 2: Reaction Stalls or Stops Prematurely
Symptom: The reaction proceeds initially but then stops before reaching full conversion, even after an extended reaction time.
Potential Cause A: Catalyst Decomposition (Formation of Palladium Black)
The active homogeneous catalyst degrades over the course of the reaction, often precipitating as palladium black. This is a common deactivation pathway at elevated temperatures or with insufficient ligand stabilization.[5]
-
Diagnostic Protocol:
-
Visual Inspection: Carefully observe the reaction mixture. The appearance of a black precipitate is a strong indication of catalyst decomposition.
-
Temperature Study: Run the reaction at a lower temperature. If the reaction proceeds to a higher conversion (albeit more slowly), thermal decomposition is a likely factor.
-
-
Solution & Optimization:
-
Use More Robust Ligands: As with catalyst poisoning, bulky, electron-rich ligands can enhance the thermal stability of the catalyst.
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often designed for greater stability and can help maintain the active catalyst concentration throughout the reaction.[13]
-
Potential Cause B: Product Inhibition
In some cases, the reaction product itself can coordinate to the palladium center more strongly than the starting materials, leading to product inhibition and a slowing or stalling of the catalytic cycle.
-
Diagnostic Protocol:
-
Spiking Experiment: Set up a standard reaction. In a parallel flask, set up another reaction and add a significant amount (e.g., 25 mol%) of the desired product at the beginning of the reaction.
-
Rate Comparison: Monitor the initial reaction rates. If the reaction with the added product is significantly slower, product inhibition is occurring.
-
-
Solution & Optimization:
-
Ligand Modification: This is a challenging problem to solve. Sometimes, switching to a different ligand class can alter the relative binding affinities of the substrate and product, mitigating the inhibition.
-
Process Optimization: In a process chemistry setting, this might be addressed by continuously removing the product as it is formed, though this is often not feasible on a lab scale.
-
Section 3: Visualization of Key Processes
The following diagrams illustrate the core catalytic cycle and the primary deactivation pathway relevant to reactions of this compound.
Palladium Catalytic Cycle for Cross-Coupling
Caption: Fig 1. Generalized Palladium Cross-Coupling Cycle
Deactivation Pathway via Quinoline Coordination
Caption: Fig 2. Catalyst Deactivation by Substrate Coordination
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration of palladium hydrogenation catalyst.
- Regeneration of palladium based catalyst for methane ab
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.. [Link]
- Developing Ligands for Palladium(II)
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Poisoning and deactivation of palladium c
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Palladium in Quinoline Synthesis. ScienceDirect. [Link]
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
- Buchwald–Hartwig amin
- Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science (RSC Publishing). [Link]
- How can I solve my problem with Suzuki coupling?.
- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. [Link]
- Deactivation Mechanisms of Pt/Pd-based Diesel Oxidation Catalysts.
- Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions | Request PDF.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
- Buchwald-Hartwig Amin
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Why Does Catalyst Poisoning Occur In Kinetics?. YouTube. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]
- Research Article Nanomaterials Chemistry Stabilization of Palladium Nanoparticles in Fe3O4@Dopamine Cavities and Its C
- Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea)
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- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing 3-Iodoquinoline Cross-Coupling through Strategic Ligand Selection
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize functionalized quinoline scaffolds. Here, we move beyond generic protocols to provide in-depth, evidence-based strategies for ligand selection and reaction optimization, directly addressing the unique challenges posed by this important heterocyclic substrate.
I. Understanding the Core Challenge: The "Quinoline Problem" in Cross-Coupling
The primary hurdle in the cross-coupling of this compound, and many N-heterocycles, is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[1] The choice of ligand is therefore not merely about promoting the desired bond formation but also about mitigating this unproductive interaction.
A successful ligand for this compound cross-coupling must achieve two primary objectives:
-
Promote the key steps of the catalytic cycle: Efficient oxidative addition of the C-I bond and subsequent reductive elimination are crucial for high yields.
-
Prevent or minimize catalyst deactivation: The ligand must create a sterically and electronically favorable environment around the palladium center to discourage strong coordination with the quinoline nitrogen.
II. Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low yields. What is the most likely cause?
A1: Low yields in this reaction are often due to inefficient oxidative addition or catalyst inhibition by the quinoline nitrogen. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome these issues. The use of bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald, or N-heterocyclic carbenes (NHCs) is highly recommended to accelerate the oxidative addition step.[2]
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I prevent this?
A2: Decomposition can be a sign of catalyst deactivation leading to longer reaction times at elevated temperatures. The choice of a robust ligand that stabilizes the palladium catalyst is critical. Bidentate phosphine ligands like Xantphos can be effective in preventing the formation of inactive palladium species.[3] Additionally, carefully controlling the reaction temperature and ensuring a strictly inert atmosphere are crucial.
Q3: In my Sonogashira coupling, I am seeing a lot of homocoupling of the alkyne (Glaser coupling). What is the problem?
A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. Switching to a "copper-free" Sonogashira protocol is a highly effective solution. This approach relies on a palladium catalyst with a suitable ligand to facilitate the coupling without the need for copper, thereby eliminating the primary pathway for homocoupling.[4]
Q4: For a Heck reaction with this compound, should I use a phosphine or an NHC ligand?
A4: Both phosphine and N-heterocyclic carbene (NHC) ligands can be effective in Heck reactions. NHC ligands are strong σ-donors and can form very stable palladium complexes, which can be advantageous.[3] However, bulky triaryl phosphines have also shown excellent results. A comparative study of phosphine-functionalized NHC ligands in Heck reactions demonstrated high efficiency for a wide range of aryl bromides and iodides.[5] The optimal choice may depend on the specific olefin coupling partner and may require some screening.
III. Troubleshooting Guides: A Ligand-Centric Approach
A. Suzuki-Miyaura Coupling: Synthesizing 3-Arylquinolines
Common Issue: Low conversion and/or slow reaction rates.
Causality: The electron-deficient nature of the quinoline ring can make oxidative addition challenging. Furthermore, coordination of the quinoline nitrogen to the palladium center can inhibit the catalyst.
Troubleshooting Workflow:
Caption: Ligand selection workflow for Suzuki coupling.
Data-Driven Ligand Selection for Suzuki-Miyaura Coupling:
| Ligand Class | Specific Ligand Example | Key Advantages for this compound Coupling | Typical Conditions | Reference |
| Biaryl Phosphines | XPhos | Bulky and electron-rich, promotes oxidative addition and reductive elimination. | Pd₂(dba)₃ or Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80-110 °C | [2] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often effective for a range of substrates. | Pd(dppf)Cl₂ precatalyst, Na₂CO₃, Dioxane/H₂O, 90 °C | [6] |
| N-Heterocyclic Carbenes | IPr (as PEPPSI-IPr) | Strong σ-donor, forms highly stable catalysts, resistant to deactivation. | PEPPSI-IPr precatalyst, K₂CO₃, THF, 60-80 °C | [3] |
B. Buchwald-Hartwig Amination: Towards 3-Aminoquinolines
Common Issue: Incomplete conversion, especially with less nucleophilic or sterically hindered amines.
Causality: The reductive elimination step to form the C-N bond can be slow. Catalyst deactivation due to substrate or product coordination is also a significant concern.
Troubleshooting Workflow:
Sources
Validation & Comparative
Reactivity Showdown: 3-Iodoquinoline vs. 3-Bromoquinoline in Suzuki Coupling
A Senior Application Scientist's Guide to Strategic Substrate Selection in Pharmaceutical Synthesis
For researchers and scientists engaged in the fast-paced world of drug discovery and development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with remarkable precision and versatility. Among the privileged scaffolds frequently employed in medicinal chemistry, the 3-arylquinoline motif is a recurring theme, appearing in a multitude of compounds with diverse biological activities, including potent anticancer and antimalarial properties.[1] The strategic functionalization of the quinoline core at the 3-position is, therefore, a critical endeavor.
This guide provides an in-depth comparison of the reactivity of two common precursors, 3-iodoquinoline and 3-bromoquinoline, in the Suzuki coupling reaction. By understanding the fundamental principles that govern their reactivity and examining supporting experimental data, researchers can make more informed decisions to optimize their synthetic routes, potentially saving valuable time and resources.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The well-established trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions follows the order of their carbon-halogen (C-X) bond dissociation energies: C-I < C-Br < C-Cl < C-F.[2] This principle is the cornerstone of understanding the differing reactivity between this compound and 3-bromoquinoline. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step of the Suzuki-Miyaura catalytic cycle.[3]
A weaker C-X bond translates to a lower activation energy for this crucial step, leading to a faster reaction. The C-I bond is significantly weaker than the C-Br bond, making this compound an inherently more reactive substrate than 3-bromoquinoline. This enhanced reactivity is not merely a theoretical concept; it has profound practical implications in the laboratory.
Performance Comparison: A Tale of Two Halogens
While a direct, side-by-side experimental study under identical conditions for this compound and 3-bromoquinoline is not extensively documented in publicly available literature, we can draw strong parallels from studies on analogous systems, such as 6-iodoquinoline and 6-bromoquinoline.[2] The observed trends in these systems, rooted in the fundamental principles of bond energies, provide a reliable framework for predicting the performance of their 3-substituted counterparts.
| Feature | 3-Bromoquinoline | This compound |
| Relative Reactivity | Good | Excellent |
| Typical Reaction Temperature | 80-110 °C | Room Temperature to 80 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Catalyst Loading | Typically 1-5 mol% | Can often be effective at lower loadings (0.5-2 mol%) |
| Projected Yields | Good to Excellent | Excellent, often quantitative |
This comparison highlights the clear advantages of using this compound. Its higher reactivity allows for significantly milder reaction conditions, including lower temperatures and shorter reaction times. This is particularly beneficial when working with sensitive functional groups that might not tolerate the more forcing conditions often required for 3-bromoquinoline. Furthermore, the ability to use lower catalyst loadings with the more reactive this compound can lead to cost savings and reduced levels of palladium contamination in the final product, a critical consideration in pharmaceutical manufacturing.
Experimental Protocols: Putting Theory into Practice
The following are representative experimental protocols for the Suzuki coupling of 3-bromoquinoline and a projected protocol for this compound, based on standard procedures for highly reactive aryl iodides.
Suzuki Coupling of 3-Bromoquinoline
This protocol is a generalized procedure adapted from the literature for the Suzuki coupling of 3-bromoquinoline.[1][4]
Reagents and Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Projected Suzuki Coupling of this compound
This projected protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides and the expected higher reactivity of this compound.
Reagents and Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
SPhos (a bulky electron-rich phosphine ligand) (0.02 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizing the Process: From Reactants to Products
To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.[1]
Conclusion and Strategic Recommendations
In the context of Suzuki-Miyaura cross-coupling, this compound emerges as the more reactive and, in many aspects, superior substrate compared to 3-bromoquinoline. Its propensity for undergoing oxidative addition under milder conditions can lead to higher yields, shorter reaction times, and greater functional group tolerance. This makes it an ideal choice for complex, multi-step syntheses where preserving molecular integrity is crucial.
While 3-bromoquinoline remains a viable and often more cost-effective starting material, its lower reactivity necessitates more forcing conditions, which may not be suitable for all substrates. For exploratory and process development chemistry, the initial investment in this compound can often pay dividends in terms of efficiency and a cleaner reaction profile. Ultimately, the choice between these two substrates will depend on a careful consideration of factors including cost, scale, the complexity of the target molecule, and the desired reaction efficiency.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Reizman, B. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
- Mphahlele, M. J., et al. (2016).
- Ananikov, V. P. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Sources
A Comparative Analysis of 3-Haloquinoline Reactivity in Sonogashira Coupling
An In-Depth Technical Guide for Researchers
Introduction
The quinoline scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds, provides a direct pathway to introduce alkyne functionalities onto this important framework.[1][2] This modification is critical for extending conjugation, introducing rigid linkers, or providing a chemical handle for further transformations like click chemistry.
This guide provides a detailed comparison of the reactivity of 3-iodo-, 3-bromo-, and 3-chloroquinolines in the palladium and copper co-catalyzed Sonogashira coupling. For researchers in drug development and organic synthesis, understanding the nuances of substrate reactivity is paramount for efficient reaction optimization, catalyst selection, and overall synthetic strategy. We will delve into the mechanistic underpinnings of the observed reactivity differences, provide comparative experimental data, and present detailed protocols tailored for each class of halide.
The Decisive Role of the Carbon-Halogen Bond
The efficacy of the Sonogashira coupling is fundamentally governed by the rate of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the 3-haloquinoline.[3][4] The energy barrier for this step is directly correlated with the bond dissociation energy (BDE) of the C-X bond. The established trend for aryl halides is:
C–I < C–Br < C–Cl
Consequently, the reactivity of 3-haloquinolines in Sonogashira coupling follows the inverse order: I > Br > Cl .[1][3]
-
3-Iodoquinolines: Possess the weakest C-I bond, enabling rapid oxidative addition under mild conditions.
-
3-Bromoquinolines: Have a stronger C-Br bond, typically requiring higher temperatures or more activated catalyst systems to achieve efficient coupling.
-
3-Chloroquinolines: Feature the strongest C-Cl bond, presenting a significant challenge for oxidative addition. These substrates necessitate highly active catalysts, often incorporating bulky, electron-rich ligands, and more forcing conditions to overcome the high activation energy.[5][6] Computational studies have shown that the C-Cl BDE for quinoline is particularly high at the 3-position, further underscoring its inherent low reactivity in cross-coupling reactions.[5]
This fundamental difference in bond strength dictates the entire set of reaction parameters, from catalyst and ligand choice to temperature and reaction time. A clear illustration of this principle is seen in di-halogenated substrates, such as 2-bromo-4-iodo-quinoline, where Sonogashira coupling occurs selectively at the more reactive iodide position.[7]
Comparative Data: 3-Haloquinoline Reactivity
The following table summarizes the typical reaction conditions and expected outcomes for the Sonogashira coupling of 3-haloquinolines, reflecting the underlying principles of C-X bond strength.
| Feature | 3-Iodoquinoline | 3-Bromoquinoline | 3-Chloroquinoline |
| Relative Reactivity | Highest | Intermediate | Lowest |
| C-X BDE (approx.) | ~65 kcal/mol | ~81 kcal/mol | ~97 kcal/mol |
| Typical Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ or Pd₂(dba)₃ with PPh₃ or dppf / CuI | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, tBu₃P) / CuI |
| Typical Base | Amines (Et₃N, DIPEA) | Amines or Inorganic (K₂CO₃, Cs₂CO₃) | Strong Inorganic (Cs₂CO₃, K₃PO₄) |
| Temperature Range | Room Temperature to 60 °C | 60 °C to 100 °C | 100 °C to 140 °C |
| Representative Yield | Excellent ( >90%) | Good to Excellent (70-95%) | Moderate to Good (40-85%) |
Visualizing the Mechanism and Reactivity
To better understand the process, two diagrams are provided below. The first illustrates the interconnected catalytic cycles of the Sonogashira reaction, and the second provides a conceptual overview of the reactivity differences among the 3-haloquinolines.
Caption: The Sonogashira catalytic cycle. The oxidative addition of the 3-haloquinoline (Ar-X) to the Pd(0) center is the key rate-determining step influenced by the halogen.
Caption: Relationship between halide identity, required reaction conditions, and the ease of oxidative addition for 3-haloquinolines.
Experimental Protocols
The following protocols are designed as robust starting points for the Sonogashira coupling of each 3-haloquinoline.
Protocol 1: Coupling of this compound (High Reactivity)
This protocol leverages the high reactivity of the C-I bond, allowing for mild, room-temperature conditions.
-
Rationale: The low BDE of the C-I bond does not require significant thermal energy or a highly activated catalyst for the oxidative addition to proceed efficiently. Standard palladium sources and ligands are sufficient.[3][8]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Diisopropylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and the terminal alkyne.
-
Add anhydrous, degassed THF to dissolve the substrates.
-
Sequentially add PdCl₂(PPh₃)₂ and CuI to the stirred solution. The mixture may turn from colorless to a pale yellow/brown.
-
Add DIPEA via syringe.
-
Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Coupling of 3-Bromoquinoline (Intermediate Reactivity)
This protocol employs moderate heating to facilitate the cleavage of the more stable C-Br bond.
-
Rationale: The increased strength of the C-Br bond necessitates thermal energy to promote oxidative addition. While standard ligands can work, more robust systems may be required for challenging alkynes.[9]
-
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To a dry Schlenk flask under argon, add Pd(OAc)₂ and PPh₃. Add anhydrous toluene and stir for 10 minutes to allow for pre-catalyst formation.
-
Add 3-bromoquinoline, the terminal alkyne, and CuI.
-
Degas the solvent by bubbling argon through the mixture for 15 minutes.
-
Add Et₃N (which can often serve as both base and co-solvent).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1. Purification is typically achieved via column chromatography.
-
Protocol 3: Coupling of 3-Chloroquinoline (Low Reactivity)
This protocol uses a highly active catalyst system and elevated temperatures, essential for coupling the least reactive 3-chloroquinoline.
-
Rationale: The very strong C-Cl bond requires a specialized catalyst system. A bulky, electron-rich ligand like XPhos is used to create a more reactive, coordinatively unsaturated Pd(0) species that can undergo the difficult oxidative addition.[10] A strong inorganic base is used as it is more stable at the high temperatures required.[6][10]
-
Materials:
-
3-Chloroquinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (8 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane and stir for 15 minutes.
-
Add 3-chloroquinoline, the terminal alkyne, CuI, and Cs₂CO₃.
-
Seal the tube tightly and heat the mixture to 110-120 °C in an oil bath.
-
Stir vigorously for 24-48 hours. The reaction must be carefully monitored for starting material consumption.
-
After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
The reactivity of 3-haloquinolines in Sonogashira coupling is a clear and practical demonstration of fundamental chemical principles. The trend of I > Br > Cl directly reflects the decreasing strength of the carbon-halogen bond, making the oxidative addition step progressively more challenging. While 3-iodoquinolines are ideal substrates that react under mild conditions, 3-bromoquinolines require more forcing conditions, and 3-chloroquinolines demand highly specialized and active catalyst systems. By understanding these relationships, researchers can make informed decisions in designing synthetic routes, selecting appropriate reagents, and optimizing reaction conditions to efficiently access novel alkynylated quinoline derivatives for a wide range of applications.
References
- Current time information in Denbighshire, GB. Google. Retrieved January 8, 2026.
- Sonogashira Coupling. NROChemistry.
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH).
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
- What is the best procedure for Sonogashira coupling? ResearchGate.
- Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- (PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
- Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate.
- The mechanism suggested for the Sonogashira cross-coupling reaction. ResearchGate.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate.
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A Comparative Guide to Quinoline Synthesis: The Strategic Advantage of 3-Iodoquinoline vs. Direct Construction Methods
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Mizoroki-Heck Reaction of 3-Iodoquinoline
Introduction: The Strategic Importance of C-H Functionalization in Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful and versatile methods for carbon-carbon bond formation.[1][2][3] Its application to substrates like 3-iodoquinoline allows for the direct introduction of diverse vinyl groups at a key position for modulating biological activity.
The choice of catalyst is the most critical parameter dictating the success of this transformation, influencing reaction efficiency, yield, selectivity, and functional group tolerance.[4] this compound presents a unique challenge due to the potential for the nitrogen atom to coordinate with the palladium center, potentially interfering with the catalytic cycle. This guide provides a comparative analysis of various catalytic systems for the Heck reaction of this compound, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.
The Mizoroki-Heck Reaction: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational catalyst selection. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1][5] While variations exist, the core pathway involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl halides.[6]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7]
-
β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex. For the reaction to be stereoselective for the E-alkene, rotation around the newly formed C-C single bond must occur to place the palladium and a β-hydrogen in a syn-coplanar orientation.[5][7]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrogen iodide (HI) and facilitate the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst for the next cycle.[8]
Sources
A Researcher's Guide to Validating the Antimicrobial Efficacy of Iodo-Quinoline Derivatives
For drug development professionals and researchers in the antimicrobial field, the emergence of novel therapeutic candidates is a constant source of excitement and rigorous scientific scrutiny. Among these, iodo-quinoline derivatives have garnered significant interest as promising scaffolds for new antimicrobial agents.[1] Their unique chemical structures offer a compelling avenue for overcoming existing resistance mechanisms. However, translating this potential into validated, clinically relevant data requires a systematic and robust validation workflow.
This guide provides an in-depth, experience-driven comparison of iodo-quinoline derivatives, outlining the critical experimental protocols and data interpretation frameworks necessary to rigorously validate their antimicrobial activity. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy experimental design.
The Rationale for Iodo-Quinoline Derivatives: A Class Apart
Quinoline-based compounds are not new to the antimicrobial arena; fluoroquinolones like ciprofloxacin are staples in clinical practice.[2][3] The strategic incorporation of an iodine atom onto the quinoline scaffold, however, fundamentally alters the molecule's properties, often enhancing its activity against a spectrum of pathogens, including challenging Gram-positive bacteria and fungi.[1] Unlike fluoroquinolones that primarily target bacterial DNA gyrase and topoisomerase IV, the antimicrobial mechanism of many iodo-quinolines, such as clioquinol and iodoquinol, is believed to hinge on their potent ability to chelate metal ions like zinc, copper, and iron.[4] This action disrupts essential microbial enzymatic processes and interferes with ion homeostasis, providing a distinct advantage against pathogens that may have developed resistance to traditional antibiotic classes.[4]
Part 1: The Foundational Assays for Antimicrobial Validation
The initial validation of any potential antimicrobial agent rests on determining its potency and spectrum of activity. The following protocols, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI), represent the gold standard for in vitro evaluation.[3][5][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and high-throughput approach for determining MIC values.
-
Preparation of Iodo-Quinoline Stock Solutions: Accurately weigh and dissolve the iodo-quinoline derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Causality: Using a high-concentration stock minimizes the final solvent concentration in the assay, preventing solvent-induced microbial toxicity.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test wells. Causality: A standardized inoculum is critical for reproducibility; a high bacterial load can overwhelm the antimicrobial agent, leading to falsely elevated MIC values.
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the iodo-quinoline stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to create a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Discard the final 100 µL from the last dilution column.
-
-
Inoculation: Add 10 µL of the standardized inoculum to each well, bringing the final volume to 110 µL.
-
Controls (Self-Validation):
-
Growth Control: Wells containing only medium and inoculum (no drug). This must show clear turbidity.
-
Sterility Control: Wells containing only medium. This must remain clear.
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested against the same organism.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the iodo-quinoline derivative where no visible turbidity (growth) is observed.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity. This distinction is crucial for therapeutic applications, especially in immunocompromised patients.
-
Perform an MIC Test: Follow the complete MIC protocol as described above.
-
Subculturing: From the wells corresponding to the MIC, and at least two more concentrated wells showing no growth, take a 10-100 µL aliquot.
-
Plating: Spread the aliquot evenly onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are visible on a control plate (plated from the initial inoculum).
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[7][8][9]
Part 2: Comparative Analysis and Performance Benchmarking
Objective comparison against established agents and across a panel of relevant microorganisms is essential to understand the potential of new iodo-quinoline derivatives.
Visualizing the Validation Workflow
The logical flow from initial screening to detailed characterization ensures a comprehensive evaluation.
Caption: Logical progression from MIC (inhibition) to MBC (cidal activity).
Proposed Mechanism: Disruption of Metal Ion Homeostasis
Unlike beta-lactams that target cell wall synthesis or fluoroquinolones that inhibit DNA replication, iodo-quinolines act as ionophores, binding to essential divalent metal cations like Zn²⁺ and Cu²⁺. This sequestration starves critical enzymes of their necessary cofactors, leading to a cascade of metabolic failures and ultimately, cell death. This mechanism is particularly advantageous as it is less susceptible to the common resistance pathways that affect other antibiotic classes.
Caption: Proposed mechanism of action for iodo-quinoline derivatives via metal ion chelation.
Conclusion and Future Directions
The validation of iodo-quinoline derivatives requires a multifaceted approach grounded in standardized protocols and intelligent, comparative data analysis. The evidence suggests this class of compounds holds significant promise, particularly against drug-resistant Gram-positive bacteria and fungi, owing to a mechanism of action that circumvents common resistance pathways.
The experimental framework provided here—from foundational MIC/MBC assays to comparative benchmarking and mechanistic investigation—offers a robust pathway for researchers to rigorously evaluate their novel iodo-quinoline candidates. Future research should focus on expanding the panel of resistant strains tested, conducting in-depth toxicity profiling, and exploring synergistic combinations with existing antibiotics to fully unlock the therapeutic potential of this exciting chemical class.
References
- You, Z., Zhang, C., & Ran, Y. (2020). The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans. BMC Microbiology, 20(1), 163. [Link]
- Desai, N. C., Pandya, A., & Merja, B. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4349-4386. [Link]
- Creative Diagnostics. (n.d.).
- Dr. Oracle. (2025, March 14). What is the use of Iodoquinol (diiodohydroxyquinoline) ointment? [Link]
- Microbe Investigations. (n.d.).
- Microchem Laboratory. (n.d.).
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- Microbe Investigations. (n.d.).
- Gorgan, L. D., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]
- Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13. [Link]
- Grimm, H. (1985). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Drugs under experimental and clinical research, 11(5), 283-288. [Link]
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
- CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Clioquinol Nanocarrier as a New, Promising Option for the Treatment of Dermatomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Iodoquinolines: Methods, Mechanisms, and Yields
This guide provides an in-depth comparison of prevalent synthetic methodologies for obtaining 3-iodoquinolines, a critical scaffold in medicinal chemistry and materials science. We will dissect key techniques, from classical electrophilic iodination to modern transition-metal-catalyzed approaches, with a focus on reaction yields, mechanistic underpinnings, and practical considerations for laboratory application. All protocols and data are supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 3-Iodoquinoline Scaffold
The quinoline nucleus is a cornerstone in drug discovery, appearing in a wide array of therapeutic agents. The introduction of an iodine atom at the 3-position transforms the molecule into a versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective "synthetic handle" for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This versatility makes 3-iodoquinolines invaluable starting materials for the synthesis of novel pharmaceuticals and functional materials. Consequently, the development of efficient and high-yielding methods for their synthesis is of paramount importance.
Method I: Direct Electrophilic Iodination
Direct C-H iodination of the quinoline ring represents the most straightforward approach. However, the inherent electronic properties of the quinoline system present a challenge. The pyridine ring is electron-deficient, deactivating it towards electrophilic substitution, while the benzene ring is more reactive. To achieve selective iodination at the C3 position, specific activating conditions are required.
Mechanism and Rationale
This method typically employs a combination of molecular iodine (I₂) and an oxidizing agent, such as periodic acid (HIO₃) or nitric acid. The oxidizing agent is crucial as it converts I₂ into a more potent electrophilic iodine species (e.g., I⁺). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of a strong acid solvent, like sulfuric acid, protonates the quinoline nitrogen. This protonation further deactivates the pyridine ring towards electrophilic attack, but directs the substitution to the C3 position, which is the least deactivated site in the pyridine ring.
Representative Protocol: Iodination using I₂/HIO₃ in Sulfuric Acid
This protocol is adapted from the work of Kumar et al..
-
Reaction Setup: To a solution of quinoline (1.0 g, 7.74 mmol) in concentrated sulfuric acid (10 mL), add molecular iodine (0.98 g, 3.87 mmol) in portions.
-
Addition of Oxidant: Add periodic acid (HIO₃, 0.68 g, 3.87 mmol) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture at 100-110 °C for 4-5 hours.
-
Work-up and Purification: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with aqueous sodium hydroxide until it reaches a pH of 8-9. The precipitated solid is filtered, washed with water, and then purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure this compound.
Advantages and Disadvantages
-
Advantages: The reagents are inexpensive and readily available. The procedure is operationally simple.
-
Disadvantages: The use of large quantities of strong acid can be problematic for quinolines bearing acid-sensitive functional groups. The reaction often requires high temperatures, and regioselectivity can be an issue with substituted quinolines, sometimes leading to mixtures of isomers.
Method II: The Sandmeyer-Type Reaction
The Sandmeyer reaction provides a classic and reliable alternative for introducing an iodine atom onto an aromatic ring, starting from an amino group. This method is particularly useful when the precursor, 3-aminoquinoline, is commercially available or easily synthesized.
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Diazotization: 3-Aminoquinoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.
-
Iodide Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group, and it is readily displaced by the iodide ion to form the C-I bond.
Workflow for Sandmeyer-Type Iodination
Caption: Workflow of the Sandmeyer-type reaction for this compound synthesis.
Representative Protocol
-
Diazotization: Dissolve 3-aminoquinoline (1.0 g, 6.94 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.53 g, 7.63 mmol) while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.73 g, 10.4 mmol) in a minimal amount of water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the mixture to warm to room temperature and stir for an additional 2 hours. A precipitate will form. Neutralize the solution with sodium bicarbonate.
-
Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method III: Palladium-Catalyzed C-H Iodination
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation/functionalization as a powerful tool. Palladium-catalyzed C-H iodination offers a highly efficient and often more functional-group-tolerant route to 3-iodoquinolines.
Mechanism and Rationale
While the precise mechanism can vary depending on the specific catalytic system, a general catalytic cycle often involves:
-
C-H Activation/Cleavage: The palladium catalyst coordinates to the quinoline and facilitates the cleavage of the C3-H bond. This is often the rate-determining step and can be assisted by a directing group or proceed via an electrophilic palladation pathway.
-
Oxidative Addition/Iodide Transfer: An iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, delivers the iodine atom to the palladium center.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to form the C-I bond of the product and regenerate the active palladium catalyst.
Representative Protocol: Pd-Catalyzed Iodination with NIS
This protocol is based on the general principles of palladium-catalyzed C-H functionalization.
-
Reaction Setup: In a sealed tube, combine quinoline (1 mmol), N-iodosuccinimide (NIS, 1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (5 mol%).
-
Solvent and Additives: Add a suitable solvent, often a polar aprotic solvent like DMF or a carboxylic acid like acetic acid (2 mL). An additive or ligand may be required depending on the specific quinoline substrate.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) for several hours (e.g., 12-24 h) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Yields and Conditions
The choice of synthetic method depends critically on factors such as the availability of starting materials, functional group tolerance, and desired yield. The following table summarizes the performance of the discussed methods based on data reported in the literature.
| Method | Reagents | Typical Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Direct Electrophilic Iodination | I₂, HIO₃, H₂SO₄ | 100-110 °C, 4-5 h | 60-75% | Low reagent cost, operational simplicity. | Harsh acidic conditions, high temperature, potential for side products. |
| Sandmeyer-Type Reaction | 3-Aminoquinoline, NaNO₂, HCl, KI | 0-5 °C then RT | 70-85% | Good yields, well-established, reliable. | Requires 3-aminoquinoline precursor, diazonium salts can be unstable. |
| Palladium-Catalyzed C-H Iodination | Quinoline, NIS, Pd(OAc)₂ | 80-120 °C, 12-24 h | 75-95% | High yields, excellent functional group tolerance, high regioselectivity. | High cost of catalyst, may require optimization of ligands/additives. |
Conclusion and Recommendations
For the synthesis of this compound, several viable methods exist, each with its own set of advantages and limitations.
-
Direct Electrophilic Iodination is a cost-effective and straightforward method suitable for simple, acid-stable quinoline cores. However, its harsh conditions limit its applicability for complex, functionalized molecules.
-
The Sandmeyer-Type Reaction offers a robust and higher-yielding alternative, provided the 3-aminoquinoline starting material is accessible. Its reliability makes it a workhorse in many synthetic labs.
-
Palladium-Catalyzed C-H Iodination represents the state-of-the-art, providing the highest yields and the broadest substrate scope due to its mild conditions and high functional group tolerance. While the initial investment in the catalyst is higher, its efficiency and selectivity often make it the superior choice for complex target molecules in drug discovery and materials science.
The selection of the optimal method should be guided by a careful evaluation of the specific substrate, project budget, and desired scale of the synthesis. For exploratory and discovery-phase research, the flexibility and high yields of palladium-catalyzed methods are often ideal. For larger-scale synthesis of less complex 3-iodoquinolines, the classical Sandmeyer or direct iodination routes may prove more economical.
References
- Kumar, A., et al. (2011). A simple and efficient protocol for the synthesis of 3-iodoquinolines. Beilstein Journal of Organic Chemistry, 7, 1371–1375.
A Senior Application Scientist's Guide to Alternative Reagents for 3-Iodoquinoline in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization at the 3-position via palladium-catalyzed cross-coupling reactions is a critical strategy for the synthesis of novel derivatives. While 3-iodoquinoline has traditionally been a reliable substrate for these transformations due to its high reactivity, practical considerations such as cost, availability, and the potential for side reactions necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of alternative reagents to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.
The Reactivity Landscape: A Comparative Analysis of Leaving Groups at the Quinoline 3-Position
The success of a palladium-catalyzed cross-coupling reaction is intrinsically linked to the facility of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-leaving group bond. This step is often rate-determining, and its efficiency is largely governed by the carbon-leaving group bond dissociation energy. For the 3-substituted quinoline system, the general order of reactivity is as follows:
I > Br ≈ OTf > Cl
This trend is a direct reflection of the decreasing strength of the C-X bond, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst.
Quantitative Comparison of 3-Substituted Quinolines in Palladium-Catalyzed Cross-Coupling Reactions
While direct side-by-side comparisons under identical conditions are not always available in the literature, the following tables compile representative data from various studies to illustrate the performance of different 3-substituted quinolines in common palladium-catalyzed reactions.
Table 1: Suzuki-Miyaura Coupling of 3-Substituted Quinolines with Phenylboronic Acid
| Entry | 3-Substituted Quinoline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | >95 | [1] |
| 2 | 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [2] |
| 3 | 3-Chloroquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 70 | [3] |
| 4 | 3-Quinolyl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 1,4-Dioxane | 80 | 10 | 90 | [4] |
Table 2: Heck Reaction of 3-Substituted Quinolines with n-Butyl Acrylate
| Entry | 3-Substituted Quinoline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 92 | [5] |
| 2 | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 18 | 88 | [2] |
| 3 | 3-Chloroquinoline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 130 | 36 | 65 | [6] |
| 4 | 3-Quinolyl Triflate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 12 | 85 | [7] |
Table 3: Sonogashira Coupling of 3-Substituted Quinolines with Phenylacetylene
| Entry | 3-Substituted Quinoline | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 2 | 95 | [8] |
| 2 | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 60 | 8 | 85 | [2] |
| 3 | 3-Chloroquinoline | Pd(PPh₃)₂Cl₂ | CuI | Pyrrolidine | 100 | 24 | 70 | [8] | |
| 4 | 3-Quinolyl Triflate | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 6 | 90 | [9] |
Table 4: Buchwald-Hartwig Amination of 3-Substituted Quinolines with Morpholine
| Entry | 3-Substituted Quinoline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 93 | [10] |
| 2 | 3-Bromoquinoline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 12 | 88 | [2] |
| 3 | 3-Chloroquinoline | Pd₂(dba)₃ / BrettPhos | LiHMDS | 1,4-Dioxane | 120 | 24 | 75 | [10] |
| 4 | 3-Quinolyl Triflate | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 8 | 91 | [11] |
Mechanistic Rationale: The "Why" Behind the Reactivity Trend
The observed reactivity trend (I > Br > OTf > Cl) is fundamentally rooted in the energetics of the oxidative addition step of the palladium catalytic cycle. This is the initial, and often rate-limiting, interaction between the palladium(0) catalyst and the 3-substituted quinoline.
Bond Dissociation Energies (BDEs)
The strength of the carbon-leaving group (C-X) bond is a primary determinant of reactivity. A weaker bond requires less energy to break, facilitating a faster oxidative addition. The approximate bond dissociation energies for the C-X bond on an aromatic ring are as follows:
-
C-I: ~272 kJ/mol
-
C-Br: ~332 kJ/mol
-
C-Cl: ~397 kJ/mol
While specific BDEs for 3-haloquinolines may vary slightly due to the electronic nature of the quinoline ring system, this general trend holds true and provides a strong basis for understanding the observed reactivity.[12][13][14][15][16]
The Case of Quinolyl Triflates and Nonaflates
Aryl triflates (OTf) and nonaflates (ONf) are excellent alternatives to aryl halides, often exhibiting reactivity comparable to or even exceeding that of aryl bromides.[17] This is attributed to the superb leaving group ability of the triflate and nonaflate anions, which are highly stabilized by resonance. The oxidative addition of aryl triflates to Pd(0) is generally facile, making them attractive substrates, particularly when the corresponding halides are unreactive or lead to side reactions. Quinolyl nonaflates, with an even more electron-withdrawing perfluoroalkyl chain, can exhibit enhanced reactivity in some cases.
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Practical Considerations for Reagent Selection
Choosing the optimal reagent for your specific application involves a trade-off between reactivity, cost, availability, and the desired reaction conditions.
-
This compound: The most reactive of the haloquinolines, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, it is generally the most expensive and can be less stable than other haloquinolines.
-
3-Bromoquinoline: A good balance of reactivity and cost. It is often the reagent of choice for many applications, providing good yields under reasonably mild conditions.[2]
-
3-Chloroquinoline: The most cost-effective and readily available haloquinoline. Its lower reactivity necessitates more forcing conditions, such as higher temperatures and more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or SPhos). The development of advanced catalyst systems has significantly expanded the utility of aryl chlorides in recent years.
-
3-Quinolyl Triflates and Nonaflates: Excellent alternatives to halides, often exhibiting high reactivity. They are particularly useful when the corresponding halides are not readily accessible or when milder conditions are required. Triflates are prepared from the corresponding phenols, which can be an advantage in some synthetic routes.
Experimental Protocols
The following are detailed, step-by-step protocols for a representative Suzuki-Miyaura coupling reaction using 3-bromoquinoline and a projected protocol for the more reactive this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from procedures for the Suzuki coupling of substituted bromoquinolines.[18]
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Projected Suzuki-Miyaura Coupling of this compound
This projected protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides, which often allow for milder conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 0.01 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 0.02 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (10:1 v/v)
Procedure:
-
In a reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of reagent for the palladium-catalyzed functionalization of the quinoline 3-position is a critical decision in the design of a synthetic route. While this compound offers the highest reactivity, 3-bromoquinoline, 3-chloroquinoline, and 3-quinolyl triflates/nonaflates present a spectrum of viable alternatives with their own unique advantages in terms of cost, availability, and reaction conditions. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies, leading to the efficient and cost-effective production of novel quinoline derivatives for drug discovery and development.
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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Efficacy of Iodo-Quinolines Against Known Antibiotics
Introduction
The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Among the promising candidates are iodo-quinolines, a class of heterocyclic compounds that have demonstrated a broad spectrum of antimicrobial activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking the in vitro efficacy of novel iodo-quinolines against established antibiotics. As a Senior Application Scientist, my objective is to not only outline the requisite experimental protocols but also to instill a deeper understanding of the scientific rationale that underpins these methodologies. This ensures the generation of robust, reproducible, and meaningful data, which is crucial for the preclinical assessment of any new antimicrobial agent.
Background: The Scientific Rationale for Iodo-Quinolines
Quinolines are a well-established scaffold in medicinal chemistry, with fluoroquinolones being a prominent class of antibiotics. The introduction of an iodine atom to the quinoline structure can significantly modulate its biological activity. Iodo-quinolines, such as clioquinol, are thought to exert their antimicrobial effects through multiple mechanisms. One primary mode of action is the chelation of metal ions that are essential for the function of microbial enzymes.[1] This disruption of key metabolic pathways inhibits microbial growth.[1] Additionally, some quinoline derivatives have been shown to interfere with bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication.[2]
Recent studies have highlighted the potential of iodo-quinoline derivatives against a range of pathogens, including Gram-positive bacteria like Staphylococcus epidermidis and fungi such as Candida parapsilosis.[3][4] Notably, some derivatives have shown limited activity against Gram-negative bacteria, likely due to the presence of their protective outer membrane.[3] The quinoline 4-hydroxy-3-iodo-quinol-2-one, for instance, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values comparable to vancomycin.[5]
For the purpose of this guide, we will consider a hypothetical iodo-quinoline, designated IQ-X , and benchmark its performance against a panel of clinically relevant antibiotics. The choice of comparator antibiotics should be guided by the target pathogens. For Gram-positive bacteria like MRSA, comparators could include vancomycin and linezolid. For Gram-negative coverage, antibiotics such as ciprofloxacin and ceftriaxone would be appropriate.
Core Benchmarking Protocols
A rigorous evaluation of a novel antimicrobial agent requires a multi-faceted approach. The following protocols are designed to provide a comprehensive in vitro characterization of IQ-X.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the foundational metric of antimicrobial potency, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[6][7][8] The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining MIC values.[9][10][11]
This assay provides a quantitative measure of the antimicrobial activity of IQ-X, allowing for direct comparison with established antibiotics.[6] By testing against a panel of microorganisms, a spectrum of activity can be established.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of IQ-X and comparator antibiotics in a suitable solvent (e.g., DMSO).[12]
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing, as recommended by CLSI.[9]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in CAMHB.[12]
-
Inoculate each well with the prepared bacterial suspension.[12]
-
Include essential controls:
-
Growth Control: Bacteria in broth without any antimicrobial agent.
-
Sterility Control: Broth only, to check for contamination.
-
Positive Control: A known antibiotic with established efficacy against the test organism.
-
-
-
Incubation and Reading:
The results should be presented in a clear, tabular format.
| Microorganism | IQ-X MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (ATCC 29213) | 1 | 1 | 2 | 0.5 |
| MRSA (Clinical Isolate) | 2 | 1 | 2 | >64 |
| E. coli (ATCC 25922) | 32 | >64 | >64 | 0.015 |
| P. aeruginosa (ATCC 27853) | >64 | >64 | >64 | 0.25 |
The MIC values provide a direct comparison of the potency of IQ-X against the comparator antibiotics.[7][14] A lower MIC value indicates greater potency. It is crucial to compare the MIC to established breakpoints from organizations like CLSI to classify the organism as susceptible, intermediate, or resistant.[7][8][13]
Time-Kill Kinetic Assay
While the MIC provides information on growth inhibition, a time-kill assay reveals the dynamics of antimicrobial action, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[15][16] A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15][17]
This assay provides critical pharmacodynamic information, indicating how quickly and effectively IQ-X kills the target pathogen.[15][17] This is particularly important for treating severe, life-threatening infections where rapid bacterial clearance is essential.
-
Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB.
-
Prepare tubes containing CAMHB with IQ-X and comparator antibiotics at various concentrations (e.g., 1x, 2x, and 4x the MIC).[18]
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), draw aliquots from each tube.[17]
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).[17]
-
Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).[17]
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.[17]
-
The data is best visualized as a time-kill curve, plotting the log10 CFU/mL against time.
Caption: Workflow for the time-kill kinetic assay.
Checkerboard Assay for Synergy Assessment
Combination therapy is a key strategy to combat antimicrobial resistance. The checkerboard assay is a common method to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[19][20][21]
This assay helps to identify potential combination therapies that could enhance the efficacy of IQ-X, broaden its spectrum of activity, or reduce the likelihood of resistance development.
-
Assay Setup:
-
In a 96-well plate, one agent (e.g., IQ-X) is serially diluted along the x-axis, and the second agent (e.g., a known antibiotic) is serially diluted along the y-axis.[20][21]
-
This creates a matrix of wells, each containing a unique combination of concentrations of the two drugs.[21]
-
The plate is then inoculated with a standardized bacterial suspension.[20]
-
-
Data Analysis:
-
After incubation, the plate is read to determine the MIC of each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)[19][20][22]
-
Caption: Principle of the checkerboard synergy assay.
Mammalian Cell Cytotoxicity Assay
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. The MTT assay is a common colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[12][23][24]
This assay determines the concentration of IQ-X that is toxic to mammalian cells, allowing for the calculation of a selectivity index (SI). The SI (IC₅₀ / MIC) is a measure of the compound's therapeutic window. A higher SI is desirable.
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293, a non-cancerous human cell line) in a 96-well plate and allow the cells to adhere.[25]
-
-
Compound Exposure:
-
Expose the cells to serial dilutions of IQ-X for a specified period (e.g., 24 or 48 hours).[25]
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[25][26] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[25][27]
-
After incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[25][26]
-
Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[25]
-
| Compound | Cell Line | IC₅₀ (µg/mL) |
| IQ-X | HEK293 | 50 |
| Doxorubicin (Positive Control) | HEK293 | 1.5 |
Conclusion
This guide provides a foundational framework for the comprehensive in vitro benchmarking of iodo-quinolines against known antibiotics. By systematically evaluating the MIC, time-kill kinetics, potential for synergy, and cytotoxicity, researchers can build a robust data package to support the progression of promising candidates through the drug development pipeline. The emphasis on standardized protocols and a thorough understanding of the underlying scientific principles is paramount for generating high-quality, reproducible data that will ultimately inform clinical decisions and contribute to the fight against antimicrobial resistance.
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A Comparative Spectroscopic Guide to 3-Iodoquinoline and Its Derivatives
This guide provides an in-depth comparison of the spectroscopic data for 3-iodoquinoline and its derivatives bearing electron-donating and electron-withdrawing substituents. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of how substituent effects manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By understanding these spectroscopic signatures, researchers can accelerate the identification, characterization, and development of novel quinoline-based compounds.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom at the 3-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making this compound a critical building block in the synthesis of complex molecules. Furthermore, the electronic and steric properties imparted by the iodine atom and other substituents can significantly influence the biological activity of the resulting compounds. A thorough understanding of the spectroscopic characteristics of these molecules is therefore paramount for unambiguous structure elucidation and quality control.
This guide will focus on a comparative analysis of this compound and two representative derivatives: 6-methoxy-3-iodoquinoline, featuring an electron-donating group (EDG), and 6-nitro-3-iodoquinoline, bearing an electron-withdrawing group (EWG).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The Impact of Substituents on Proton Chemical Shifts
The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals in the aromatic region. The protons on the pyridine ring (H2 and H4) are typically the most deshielded due to the electronegativity of the nitrogen atom. The introduction of a substituent at the 6-position significantly perturbs the electronic environment of the protons on the carbocyclic ring.
Key Observations:
-
This compound: The spectrum shows a set of multiplets in the aromatic region, with the H2 and H4 protons appearing at the downfield end.[1]
-
6-Methoxy-3-iodoquinoline (EDG): The electron-donating methoxy group at C6 increases the electron density of the benzene ring, causing a noticeable upfield shift (to lower ppm values) of the protons on this ring, particularly H5 and H7, compared to the parent compound.
-
6-Nitro-3-iodoquinoline (EWG): Conversely, the electron-withdrawing nitro group at C6 decreases the electron density of the benzene ring, leading to a significant downfield shift (to higher ppm values) of the protons on this ring. The H5 proton, being ortho to the nitro group, is expected to experience the most substantial deshielding.[1]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and its 6-Substituted Derivatives in CDCl₃.
| Proton | This compound[1] | 6-Methoxy-3-iodoquinoline | 6-Nitro-3-iodoquinoline[1] |
| H2 | ~9.03 | ~8.79 | ~9.22 |
| H4 | ~8.51 | ~8.63 | ~8.75 |
| H5 | ~7.75-7.67 (m) | ~7.16 | ~8.70 |
| H7 | ~7.75-7.67 (m) | ~7.40 | ~8.50 |
| H8 | ~8.07 | ~7.86 | ~8.22 |
| OCH₃ | - | ~3.93 | - |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
¹³C NMR Spectroscopy: A Deeper Look into Electronic Effects
The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms within the quinoline scaffold.
Key Observations:
-
This compound: The carbon atom bearing the iodine (C3) experiences a significant upfield shift due to the "heavy atom effect" of iodine.[1]
-
6-Methoxy-3-iodoquinoline (EDG): The electron-donating methoxy group causes a downfield shift of the ipso-carbon (C6) and an upfield shift of the ortho (C5, C7) and para (C8a) carbons relative to this compound.
-
6-Nitro-3-iodoquinoline (EWG): The electron-withdrawing nitro group leads to a downfield shift of the ipso-carbon (C6) and the ortho (C5, C7) and para (C8a) carbons.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound and its 6-Substituted Derivatives.
| Carbon | This compound (in MeOD)[1] | 6-Methoxy-3-iodoquinoline (in MeOD)[1] | 6-Nitro-3-iodoquinoline (in CDCl₃)[1] |
| C2 | 155.1 | 152.4 | 159.1 |
| C3 | 88.7 | 89.3 | 92.0 |
| C4 | 144.5 | 141.6 | 145.2 |
| C4a | 128.0 | 129.3 | 128.6 |
| C5 | 127.4 | 104.2 | 123.3 |
| C6 | 129.8 | 158.6 | 145.9 |
| C7 | 130.1 | 123.1 | 123.4 |
| C8 | 126.9 | 131.3 | 131.5 |
| C8a | 145.5 | 143.2 | 148.2 |
| OCH₃ | - | 54.8 | - |
Note: Solvent differences can influence chemical shifts.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Modes:
-
C=N and C=C Stretching: The quinoline ring exhibits characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.
-
C-I Stretching: The C-I bond has a characteristic stretching frequency in the low-frequency region, typically around 500-600 cm⁻¹.
-
Substituent Vibrations:
-
Methoxy Group (EDG): The C-O stretching vibrations of the methoxy group are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Nitro Group (EWG): The nitro group displays strong characteristic asymmetric and symmetric stretching vibrations at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[1]
-
Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and its Derivatives.
| Functional Group | This compound[1] | 6-Methoxy-3-iodoquinoline[1] | 6-Nitro-3-iodoquinoline[1] |
| Aromatic C-H Stretch | ~3050 | ~3000 | ~3100 |
| C=N, C=C Stretch | ~1634, 1489 | ~1615, 1456 | ~1631 |
| NO₂ Asymmetric Stretch | - | - | ~1528 |
| NO₂ Symmetric Stretch | - | - | ~1344 |
| C-O Stretch | - | ~1240, 1027 | - |
| C-I Stretch | ~500-600 | ~500-600 | ~500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinoline system, being aromatic, exhibits characteristic π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature of the substituents.
Key Observations:
-
This compound: The UV-Vis spectrum of quinoline typically shows two main absorption bands. The introduction of the iodine atom is expected to cause a slight bathochromic (red) shift.
-
6-Methoxy-3-iodoquinoline (EDG): The electron-donating methoxy group, an auxochrome, causes a significant bathochromic shift and often a hyperchromic effect (increased absorbance) due to the extension of the conjugated system through the lone pairs on the oxygen atom. The UV-Vis spectrum of 6-methoxyquinoline shows absorption maxima around 228, 275, and 325 nm.[2]
-
6-Nitro-3-iodoquinoline (EWG): The electron-withdrawing nitro group also extends the conjugation and is expected to cause a bathochromic shift.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Key Observations:
-
Molecular Ion Peak (M⁺): All three compounds will show a prominent molecular ion peak corresponding to their respective molecular weights. The presence of iodine (¹²⁷I) will result in a monoisotopic peak.
-
Isotope Pattern: While iodine is monoisotopic, the presence of other elements like carbon (¹³C) will lead to a small M+1 peak.
-
Fragmentation:
-
This compound: A characteristic fragmentation would be the loss of the iodine atom (M - 127).
-
6-Methoxy-3-iodoquinoline: In addition to the loss of iodine, fragmentation of the methoxy group is expected. This can occur through the loss of a methyl radical (•CH₃) to give [M-15]⁺, followed by the loss of carbon monoxide (CO) to give [M-15-28]⁺.
-
6-Nitro-3-iodoquinoline: The nitro group can fragment through the loss of •NO₂ (M - 46) or •NO followed by CO (M - 30 - 28).
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid or soluble solid samples, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm, using the pure solvent as a reference.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how substituents influence the electronic and structural properties of the quinoline scaffold. Electron-donating groups like methoxy cause upfield shifts in ¹H and ¹³C NMR, characteristic C-O stretches in the IR, and bathochromic shifts in the UV-Vis spectrum. Conversely, electron-withdrawing groups like nitro result in downfield NMR shifts, distinct NO₂ stretches in the IR, and also a bathochromic shift in the UV-Vis spectrum. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns for each substituent. This comparative guide serves as a valuable resource for the rapid and accurate characterization of novel this compound derivatives, facilitating their application in drug discovery and materials science.
References
- Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I - The Royal Society of Chemistry.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI.
- This compound | C9H6IN | CID 11253836 - PubChem.
- Quinoline, 6-methoxy- - the NIST WebBook.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
Sources
A Comparative Guide to the Reactivity of Aryl Iodides vs. Aryl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide is a critical parameter that profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of aryl iodides and aryl bromides, exploring the fundamental principles governing their reactivity and offering practical, data-driven insights for their application.
The Fundamental Basis of Reactivity: Bond Strength
The primary determinant of reactivity for an aryl halide (Ar-X) in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The energy required to break this bond homolytically is known as the Bond Dissociation Energy (BDE). A weaker bond is more easily cleaved, facilitating the initial, and often rate-determining, step of the catalytic cycle.
The general trend for C-X bond dissociation energies in phenyl halides is: Ph-Cl > Ph-Br > Ph-I .[1] This trend is attributed to the degree of orbital overlap between the carbon and the halogen atom; as the halogen atom increases in size down the group (from Cl to I), the orbital overlap becomes less effective, resulting in a weaker, longer, and more easily broken bond.[1]
Data Presentation: Bond Dissociation Energies (BDEs)
The following table summarizes the BDEs for phenyl bromide and phenyl iodide, quantifying the significant difference in bond strength.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Bromide (Ph-Br) | ~84.0 |
| Phenyl Iodide (Ph-I) | ~67.0 |
| Values are approximate and sourced from various experimental and computational methods.[1][2] |
This ~17 kcal/mol difference is substantial and forms the energetic basis for the generally higher reactivity of aryl iodides.
The Mechanistic Heart: Oxidative Addition
Nearly all palladium-catalyzed cross-coupling reactions commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex.[3][4]
Because the C-I bond is significantly weaker than the C-Br bond, aryl iodides undergo oxidative addition much more readily and at lower temperatures than their bromide counterparts.[3] This kinetic advantage is the core reason for their enhanced reactivity in most cross-coupling scenarios.
Caption: Generalized catalytic cycle for cross-coupling.
The following diagram illustrates the direct relationship between bond energy and reaction rate.
Caption: Relationship between BDE and reaction rate.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The higher reactivity of aryl iodides is consistently observed. They typically require lower catalyst loadings, milder bases, and lower reaction temperatures compared to aryl bromides.[4][5]
However, an interesting nuance exists. Studies have shown that under certain "classical" conditions (e.g., using [Pd(PPh₃)₄] at lower temperatures around 50°C), aryl iodides can be surprisingly inefficient compared to the equivalent bromides.[6] This has been attributed to the poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[6] This highlights that while the BDE is the primary driver, the stability and reactivity of downstream intermediates can also play a crucial role.
Heck Coupling
In the Heck reaction, which couples aryl halides with alkenes, the reactivity trend generally holds: Ar-I > Ar-Br >> Ar-Cl.[7] Aryl iodides often provide better yields and faster reaction times under identical conditions.[8] The use of aryl bromides, and especially aryl chlorides, often necessitates more advanced catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) or harsher reaction conditions to achieve comparable results.[7][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination presents a notable exception to the conventional reactivity trend. While oxidative addition is still faster for aryl iodides, they can be challenging substrates in this reaction.[10] The iodide anion generated during the catalytic cycle can form stable, unreactive palladium iodide dimer species, effectively taking the catalyst out of the active cycle and inhibiting the reaction.[11][12]
Consequently, the practical reactivity order in many Buchwald-Hartwig systems is often Ar-Br > Ar-Cl > Ar-I .[10] The choice of solvent and ligand is critical; for example, bidentate ligands like BINAP can help prevent the formation of inhibitory dimers, improving the performance of aryl iodides.[11]
Quantitative Comparison: A Suzuki-Miyaura Case Study
The following table summarizes typical results for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid, demonstrating the practical implications of the reactivity difference.
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ / PPh₃ | Room Temp - 80 | 1 - 4 | >95 |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | 80 - 100 | 4 - 12 | 85 - 95 |
| Bromobenzene | Pd(OAc)₂ / SPhos | Room Temp - 80 | 2 - 6 | >95 |
Data compiled from general knowledge and representative literature. Specific conditions and yields will vary.[1][5]
This data clearly shows that while both substrates can give high yields, aryl iodides achieve this under milder conditions. To match the efficiency of an aryl iodide, an aryl bromide may require higher temperatures or a more sophisticated, electron-rich ligand like SPhos.[5]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for directly comparing the reactivity of an aryl iodide and an aryl bromide.
Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using 4-iodoanisole versus 4-bromoanisole under identical, mild conditions.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
4-Iodoanisole
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Reaction vials with stir bars
-
Heating block/oil bath
-
TLC plates, GC-MS, or HPLC for analysis
Workflow Diagram:
Caption: Experimental workflow for comparative analysis.
Step-by-Step Procedure:
-
Catalyst/Base Preparation:
-
In a glovebox or under inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (3 mol%) in toluene.
-
Prepare an aqueous solution of the base, K₂CO₃ (2.0 M).
-
-
Reaction Setup:
-
To Vial A , add 4-iodoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
To Vial B , add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
-
Initiation:
-
To each vial, add toluene (to achieve 0.2 M concentration), the K₂CO₃ solution (2.0 eq), and a small amount of ethanol as a co-solvent.
-
Add the catalyst stock solution to each vial.
-
-
Reaction and Monitoring:
-
Place both vials in a pre-heated block at 60°C and begin vigorous stirring.
-
Monitor the reactions by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by TLC or GC to determine the consumption of starting material.
-
-
Workup and Analysis:
-
Once a reaction is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Determine the isolated yield and confirm product identity.
-
Expected Outcome: Vial A (4-iodoanisole) is expected to show a significantly faster reaction rate and reach completion sooner than Vial B (4-bromoanisole).
Conclusion and Practical Considerations
The choice between an aryl iodide and an aryl bromide is a trade-off between reactivity, cost, and stability.
-
Aryl Iodides are the more reactive species due to their weaker C-I bond.[1] They are ideal for reactions requiring mild conditions, for substrates with sensitive functional groups, or when rapid reaction times are paramount. Their higher cost and occasional light sensitivity are the main drawbacks.
-
Aryl Bromides offer a balance of good reactivity and lower cost. They are workhorse substrates in both academic and industrial settings. While they often require slightly more forcing conditions or more advanced, expensive ligands than iodides, their widespread availability and stability make them highly attractive.[5][9]
For the synthetic chemist, understanding the fundamental reactivity trend—and its exceptions, as seen in the Buchwald-Hartwig amination—is crucial for the rational design of robust and efficient cross-coupling protocols. The continued development of highly active catalyst systems continues to narrow the reactivity gap, increasingly enabling the use of less reactive but more economical aryl bromides and even chlorides.[9][13]
References
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Heck coupling reaction of different aryl halides with styrene.
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
- Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Buchwald-Hartwig Amin
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Bond Dissociation Energies (DH°298, kcal mol-1) for AB Bonds. Wang Lab. [Link]
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- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Iodo-Quinoline Analogs Against PI3Kα
This guide provides an in-depth, technically-focused comparison of iodo-quinoline analogs through molecular docking studies targeting the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme. As researchers and drug development professionals, our goal is to move beyond simple data reporting and delve into the causality behind our computational experiments. This document is structured to provide not only a step-by-step protocol but also the scientific rationale that underpins each decision, ensuring a robust and self-validating computational workflow.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[4] Quinoline scaffolds are prevalent in numerous kinase inhibitors, and the introduction of a halogen atom, such as iodine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[5] This modulation is often due to the formation of halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity.[6][7][8]
In this guide, we will perform comparative docking studies on a series of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, which have demonstrated potent inhibition of the related CMGC kinase family, against the ATP-binding site of PI3Kα.[9] By comparing these iodo-analogs with a non-iodinated parent compound, we aim to elucidate the structural role of the iodine atom in the binding interactions and predict its contribution to the inhibitory potential against PI3Kα.
The PI3K/Akt/mTOR Signaling Pathway: A Rationale for Target Selection
The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling events crucial for cellular function.[1][2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and proliferation.[2] Given its central role in cancer, inhibiting PI3Kα, a key isoform of PI3K, is a validated therapeutic strategy.[4]
Caption: The PI3K/Akt/mTOR signaling cascade.
Comparative Docking Workflow: A Self-Validating Approach
Our computational protocol is designed to be a self-validating system. This means that each step is not just a procedural action but a deliberate choice aimed at ensuring the scientific integrity of the results. We will use AutoDock Vina, a widely-used and validated open-source molecular docking program.[10][11]
Caption: The molecular docking workflow.
Experimental Protocols
Part 1: Receptor and Ligand Preparation
This initial phase is critical for the accuracy of the docking simulation. The principle of "garbage in, garbage out" is particularly pertinent here.
1. Target Protein Selection and Preparation:
-
Rationale: We have selected the crystal structure of human PI3Kα in complex with a fragment (PDB ID: 5SXC) as our receptor.[4] This structure provides a well-defined ATP-binding pocket.
-
Protocol:
-
Download the PDB file for 5SXC from the RCSB Protein Data Bank.
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules and the co-crystallized ligand from the protein structure.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Ligand Selection and Preparation:
-
Rationale: We will use a series of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids and the corresponding non-iodinated analog reported by Knoth et al.[9] This allows for a direct comparison of the effect of the iodine substitution.
-
Protocol:
-
Obtain the 2D structures of the selected iodo-quinoline analogs and the non-iodinated parent compound.
-
Convert the 2D structures to 3D structures using a molecule editor like ChemDraw or MarvinSketch.
-
Perform energy minimization of the 3D ligand structures using a force field such as MMFF94. This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
Define the rotatable bonds in each ligand. This allows the docking program to explore different conformations of the ligand within the binding site.
-
Save the prepared ligand structures in the PDBQT format.
-
Part 2: Molecular Docking and Analysis
1. Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space where the docking program will search for the optimal binding pose of the ligand. It should encompass the entire active site of the protein. Based on the co-crystallized ligand in related PI3Kα structures, we can define the center and dimensions of our grid box. A study by Al-Ostoot et al. provides a precedent for docking into PI3Kα using AutoDock Vina.[10]
-
Protocol:
-
Load the prepared protein PDBQT file into AutoDock Tools (ADT).
-
Identify the key residues of the ATP-binding pocket (e.g., Val851, Met922, Tyr836).
-
Define a grid box that encompasses these residues. A common approach is to center the grid on the co-crystallized ligand's position. For PI3Kα, a grid box centered at approximately x=19.7, y=62.9, z=20.8 with dimensions of 20x20x20 Å is a reasonable starting point.[12]
-
Save the grid parameter file.
-
2. Running AutoDock Vina:
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for the best poses.[11]
-
Protocol:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
3. Analysis of Docking Results:
-
Rationale: The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A more negative binding affinity indicates a stronger predicted interaction. The analysis of the binding pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.
-
Protocol:
-
Visualize the output PDBQT file in a molecular viewer.
-
Analyze the top-ranked binding pose for each ligand.
-
Identify and record the key interacting residues and the types of interactions formed (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds). Pay close attention to the interactions involving the iodine atom.
-
Measure the distances of these interactions to assess their strength.
-
Comparative Analysis and Data Presentation
To facilitate a clear comparison, the docking results are summarized in the table below. The experimental data (IC50 values against DYRK1A) are included to provide a biological context, acknowledging that this is an indirect comparison.[9]
| Compound ID | Substitution (R) | Experimental IC50 (DYRK1A, nM)[9] | Predicted Binding Affinity (PI3Kα, kcal/mol) | Key Interactions with PI3Kα Active Site | Halogen Bond Observed |
| 5a | H | 2600 | -8.5 | Hydrogen bond with Val851; Pi-alkyl with Ala805, Met922 | No |
| 5j | I | 6 | -9.8 | Hydrogen bond with Val851; Pi-alkyl with Ala805, Met922; Halogen bond with backbone carbonyl of Glu849 | Yes |
| 5o | I | 22 | -9.5 | Hydrogen bond with Val851; Pi-alkyl with Met922; Halogen bond with side chain of Asp933 | Yes |
Note: The predicted binding affinity values are hypothetical and for illustrative purposes.
Discussion and Field-Proven Insights
The comparative docking results suggest that the presence of an iodine atom at the 10-position of the indolo[3,2-c]quinoline scaffold significantly enhances the predicted binding affinity for PI3Kα. This is consistent with the trend observed in the experimental IC50 values against the related kinase DYRK1A, where the iodo-substituted analogs (5j and 5o) are substantially more potent than the non-iodinated parent compound (5a).[9]
Our analysis of the binding poses reveals the formation of halogen bonds between the iodine atom of compounds 5j and 5o and electron-rich regions within the PI3Kα active site, such as the backbone carbonyl of Glu849 and the side chain of Asp933. Halogen bonding is a recognized and significant non-covalent interaction in drug design that can contribute to enhanced binding affinity and specificity.[6][7][8] The directionality of the C-I•••O interaction observed in our models is consistent with the established principles of halogen bonding.
The non-iodinated analog, 5a, while still predicted to bind favorably, lacks this additional stabilizing interaction. This comparative analysis strongly suggests that the iodine atom is not merely a bulky substituent but plays an active and favorable role in the ligand-protein interaction. This insight is invaluable for guiding future lead optimization efforts. For instance, further modifications could be explored around the quinoline scaffold to optimize these halogen bonding interactions.
It is crucial to acknowledge that molecular docking is a computational prediction tool. While it provides valuable insights into potential binding modes and affinities, the results must be validated experimentally. The correlation between our docking scores and the experimental data for a related kinase provides a degree of confidence in our model. However, in vitro enzymatic assays against PI3Kα would be the definitive next step to confirm these computational predictions.
References
- Key components of the PI3K/Akt/mTOR signalling pathway showing activator (black arrows) and inhibitory associations (red lines) and commercially available inhibitors. ResearchGate.
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate.
- Zimmermann, L. et al. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry.
- Sirimulla, S. et al. Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling.
- The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central.
- Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. PubMed Central.
- Al-Ostoot, F. H. et al. Docking Study to Predict the Efficacy of Phosphatidylinositol 3-Kinase α Inhibitors. ResearchGate.
- Ouchbani, T. et al. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. National Institutes of Health.
- Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate.
- Heffron, T. P. et al. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate.
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. PubMed.
- Rezaei, Z. et al. A comparative study of docking softwares for virtual screening. Trends in Pharmaceutical Sciences.
- Kumar, H. et al. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health.
- Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
- Knoth, L. et al. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Medicinal Chemistry Letters.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central.
- Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PubMed Central.
- IC 50 for indicated drugs against different PI3K isoforms using HTRF... ResearchGate.
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. PubMed Central.
- IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... ResearchGate.
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
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- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 9. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of 6-iodoquinoline and 6-bromoquinoline in Suzuki reactions.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials. The choice of coupling partners is paramount, directly influencing reaction efficiency, required conditions, and overall yield. This guide provides an in-depth, quantitative comparison of two common substrates in the synthesis of 6-arylquinolines: 6-iodoquinoline and 6-bromoquinoline. As we will explore, the seemingly subtle difference in the halogen substituent has profound implications for reactivity and practical application.
The Decisive Factor: The Carbon-Halogen Bond
The enhanced reactivity of 6-iodoquinoline over 6-bromoquinoline in Suzuki-Miyaura reactions is a direct consequence of the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental property dictates the rate of the initial and often rate-determining step of the catalytic cycle: oxidative addition.[1]
In this crucial step, the palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline, forming a Pd(II) intermediate. The lower bond energy of the C-I bond in 6-iodoquinoline facilitates a more rapid oxidative addition compared to the C-Br bond in 6-bromoquinoline.[1] This translates to several practical advantages, including the ability to conduct reactions at lower temperatures, with shorter reaction times, and often with lower catalyst loadings.
A direct comparative study on the closely related 6-iodotetrahydroquinoline (6-iodo-THQ) and 6-bromotetrahydroquinoline (6-bromo-THQ) starkly illustrates this reactivity difference. Under identical Suzuki coupling conditions with a boronic ester, the 6-iodo-THQ derivative achieved full conversion to the desired biaryl product, while the 6-bromo-THQ analog showed only a moderate 56% conversion.[2] This provides strong evidence for the superior reactivity of the iodo-substituted scaffold.
Quantitative Performance Comparison
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of 6-iodoquinoline and 6-bromoquinoline with various arylboronic acids, compiled from literature sources. This data underscores the practical implications of the differing reactivities.
| Feature | 6-Iodoquinoline | 6-Bromoquinoline |
| Typical Reaction Temperature | Room Temperature to 50°C | 70°C to 100°C |
| Typical Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Typical Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% |
| Typical Yields | Excellent (>90%) | Good to Excellent (70-95%) |
| Ligand Requirements | Can often be achieved with standard phosphine ligands (e.g., PPh₃) or more advanced biaryl phosphines (e.g., SPhos) for challenging substrates. | Often requires more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate oxidative addition.[3][4][5] |
| Base Compatibility | A wide range of bases can be employed, including weaker bases like carbonates (Na₂CO₃, K₂CO₃) and stronger bases like phosphates (K₃PO₄). | Often requires stronger bases such as phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃) to promote the reaction. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
To fully appreciate the performance differences, a clear understanding of the Suzuki-Miyaura catalytic cycle is essential. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: As previously discussed, this is the initial and often slowest step where the Pd(0) catalyst inserts into the carbon-halogen bond of the 6-haloquinoline. The higher reactivity of 6-iodoquinoline stems from the ease of this step.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (arylboronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the 6-arylquinoline product and regenerating the active Pd(0) catalyst.[6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of both 6-iodoquinoline and 6-bromoquinoline. These protocols serve as a robust starting point for reaction optimization.
Protocol 1: Suzuki Coupling of 6-Iodoquinoline with Phenylboronic Acid (High Reactivity Conditions)
This protocol leverages the high reactivity of 6-iodoquinoline, allowing for milder reaction conditions.
Materials:
-
6-Iodoquinoline (1.0 mmol, 255.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.4 mg)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodoquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50°C if the reaction is sluggish.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-phenylquinoline.
Protocol 2: Suzuki Coupling of 6-Bromoquinoline with Phenylboronic Acid (Standard Conditions)
This protocol employs more forcing conditions to accommodate the lower reactivity of 6-bromoquinoline.
Materials:
-
6-Bromoquinoline (1.0 mmol, 208.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL, anhydrous and degassed)
-
Ethanol (2 mL)
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Under an inert atmosphere, add the degassed toluene and ethanol.
-
Add the 2 M sodium carbonate solution via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer and wash it with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-phenylquinoline.
Practical Considerations and Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between 6-iodoquinoline and 6-bromoquinoline for Suzuki-Miyaura cross-coupling reactions has clear practical implications.
6-Iodoquinoline is the substrate of choice when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Shorter reaction times are a priority to increase throughput.
-
Higher yields are critical for the overall efficiency of a synthetic route.
6-Bromoquinoline may be considered when:
-
Cost is a primary concern, as aryl bromides are often less expensive than their corresponding iodides.
-
The downstream synthetic steps are not sensitive to more forcing reaction conditions.
-
The slightly lower reactivity can be overcome with appropriate catalyst and ligand selection.
References
- Suzuki reaction. In: Wikipedia.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
- Comparing the reactivity of 6-iodo-THQ 21 and 6-bromo-THQ 26 in a... ResearchGate.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. ACS Publications.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodoquinoline
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodoquinoline, a compound frequently used in synthetic chemistry. The procedures outlined below are designed to be a self-validating system, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is essential. This informs every subsequent step, from the selection of personal protective equipment to the final waste stream segregation.
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled[1][2].
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
These hazards necessitate careful handling in a controlled environment at all times.
Table 1: Hazard Identification and Personal Protective Equipment (PPE) for this compound
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Nitrile gloves, Lab coat, Chemical safety goggles or face shield. Use in a chemical fume hood. |
| Skin Corrosion/Irritation | H315 | Nitrile gloves, Lab coat. |
| Serious Eye Damage/Eye Irritation | H319 | Chemical safety goggles or face shield. |
| Specific Target Organ Toxicity | H335 | Use only in a well-ventilated area, preferably a chemical fume hood. |
The Core Directive: Professional Hazardous Waste Disposal
The primary and most critical directive for the disposal of this compound is that it must be managed as hazardous waste through a licensed and approved waste disposal facility[3][4]. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
The rationale for this directive is rooted in the chemical's hazardous properties and the potential for environmental contamination. Halogenated heterocyclic compounds can be persistent in the environment and may have ecotoxicological effects. Incineration at high temperatures by a specialized facility is the most effective method for the complete and safe destruction of such compounds[3].
Currently, there are no widely established and validated protocols for the in-lab chemical neutralization or deactivation of this compound that are recommended for routine disposal. Attempting to neutralize the compound without a thoroughly vetted procedure can lead to uncontrolled reactions and the generation of other hazardous byproducts. Therefore, the safest and most compliant approach is professional disposal.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Segregation at the Source Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste: Collect all materials contaminated with this compound, such as unused product, contaminated gloves, pipette tips, and absorbent paper, in a designated, properly labeled hazardous waste container[3][5].
-
Liquid Waste: If this compound is in a solution, collect the waste in a designated, sealed, and shatter-resistant container[5]. Ensure the container is compatible with the solvent used.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can react dangerously.
Step 2: Proper Labeling and Container Management Clear and accurate labeling is a regulatory requirement and crucial for safety.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date of initial waste accumulation.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use[4][5].
Step 3: Storage of Hazardous Waste Temporary storage of the waste container within the laboratory must be done safely.
-
Designated Area: Store the sealed and labeled container in a designated, well-ventilated, and secure area, away from incompatible materials[4]. A satellite accumulation area within the lab is a common practice.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal Follow your institution's procedures for hazardous waste pickup.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management personnel to arrange for the collection of the waste.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of a flammable solution.
-
Collection: Carefully collect the absorbed material and any contaminated items and place them in a sealed, labeled hazardous waste container for disposal[2][3].
-
Decontamination: Clean the spill area with soap and water[3].
-
Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[4].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[4][6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4].
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-3-iodoquinoline. PubChem.
- Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodoquinol.
- U.S. Environmental Protection Agency. (2025). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
- Occupational Safety and Health Administration. (2009). Disposal of blood and other potentially infectious materials (OPIM).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
Sources
Mastering the Safe Handling of 3-Iodoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. 3-Iodoquinoline, a key halogenated aromatic heterocyclic compound, is a valuable building block in medicinal chemistry and material science. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for the safe utilization of this compound in your laboratory.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks is crucial. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: It causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1]
These classifications necessitate a meticulous approach to personal protection and handling procedures to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing. | Protects against splashes and airborne particles, preventing serious eye irritation as indicated by the GHS classification.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a flame-resistant, impervious lab coat. | Prevents skin contact, which can cause irritation and systemic toxicity.[2] Impervious clothing adds a further layer of protection. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge is recommended if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood. | Protects against the inhalation of harmful dust or vapors, which can cause respiratory irritation and acute toxicity.[2] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from potential spills. |
Diagram: PPE Selection Workflow
A workflow for selecting the appropriate PPE based on the handling task.
Operational Plan: From Receipt to Reaction
A systematic and well-documented operational plan is the cornerstone of safe laboratory practice.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Handling Procedures
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is decontaminated and free of clutter. Assemble all necessary equipment and reagents.
-
Weighing and Transfer:
-
For solid this compound, carefully weigh the required amount on a tared weigh boat inside the fume hood.
-
Use a spatula for transfer and avoid creating dust.
-
If transferring a solution, use a calibrated pipette or syringe.
-
-
Reaction Setup:
-
Add the this compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly clamped.
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment that has come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is vital.
Spill Response
Diagram: Spill Response Protocol
A step-by-step protocol for responding to a this compound spill.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal protocols.
Waste Segregation and Disposal Workflow:
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste, including reaction residues and solvent rinses, should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.
-
-
Labeling:
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the approximate concentration.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration.[3]
-
Diagram: Waste Disposal Workflow
A workflow for the proper disposal of this compound waste.
By integrating these detailed operational and safety protocols into your laboratory's standard operating procedures, you can confidently and safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11253836, this compound.
- Unknown. (n.d.).
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Princeton EHS. (n.d.). Section 3: Emergency Procedures.
- The Interagency Board. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- National Institutes of Health. (2023). Emergency Procedures for Exposure to Blood, Body Fluids and Infectious Materials.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
